3-Bromo-4-fluorobenzamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXMZSHJMFQWHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378379 | |
| Record name | 3-bromo-4-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
455-85-6 | |
| Record name | 3-bromo-4-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 455-85-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-4-fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of 3-Bromo-4-fluorobenzamide. The information is curated for professionals in research and development, offering detailed experimental insights and structured data for practical application.
Core Physicochemical Properties
This compound is a halogenated aromatic amide with the molecular formula C₇H₅BrFNO.[1] Its chemical structure, featuring both bromine and fluorine substituents on the benzamide core, imparts unique properties that are of interest in medicinal chemistry and materials science. A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrFNO | [1] |
| Molecular Weight | 218.0 g/mol | [1] |
| Appearance | White crystalline solid | [2] |
| Boiling Point | 263 °C | [2] |
| Density | 1.696 g/cm³ | [2] |
| Flash Point | 113 °C | [2] |
| pKa (Predicted) | 15.30 ± 0.50 | [2] |
| Storage | Sealed in a dry place at room temperature | [2] |
Experimental Protocols
While specific experimental protocols for the synthesis of this compound are not extensively detailed in the provided search results, a common route involves the amidation of 3-bromo-4-fluorobenzoic acid or its corresponding acid halide. A related process, the synthesis of 3-bromo-4-fluorobenzaldehyde from this compound, is described and provides insight into the reactivity of this compound.
Synthesis of 3-Bromo-4-fluorobenzaldehyde from this compound
This synthesis proceeds via a dehydration of the amide to a nitrile, followed by a reduction.
1. Dehydration to 3-Bromo-4-fluorobenzonitrile:
-
This compound is treated with a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂), in an appropriate solvent.
-
The reaction mixture is typically heated to drive the dehydration process, yielding 3-bromo-4-fluorobenzonitrile.[3]
2. Reduction to 3-Bromo-4-fluorobenzaldehyde:
-
The resulting 3-bromo-4-fluorobenzonitrile is then reduced to the corresponding aldehyde.[3]
-
A common method for this transformation is the Stephen aldehyde synthesis, which involves the reaction of the nitrile with tin(II) chloride and hydrochloric acid to form an iminium salt, which is then hydrolyzed to the aldehyde.
-
Alternatively, catalytic hydrogenation using a catalyst like Raney nickel in the presence of formic acid can be employed.[3] In a typical procedure, 0.5 moles of 3-bromo-4-fluoro-benzonitrile is stirred with 85 g of Raney nickel in 500 ml of formic acid for 24 hours at 90-100°C under a nitrogen atmosphere.[3]
-
After cooling, the product is extracted with a solvent like toluene, washed, and purified.[3]
Analytical Methods: Gas Chromatography
The purity and yield of related compounds such as 3-bromo-4-fluorobenzaldehyde can be determined using gas chromatography (GC).
-
Instrumentation: A gas chromatograph equipped with a hydrogen flame ionization detector (FID).
-
Column: A 3% OV-17 packed column is suitable for separation.
-
Internal Standard: Tridecane can be used for quantitative analysis.
-
Operating Conditions:
-
Gasification Chamber Temperature: 180°C
-
Detector Temperature: 180°C
-
Column Temperature: 120°C
-
-
This method has been reported to be simple, rapid, and accurate, with a standard deviation of 0.26% and a coefficient of variation of 0.27%.[4]
Potential Biological Activity and Signaling Pathways
While there is limited direct information on the biological activity of this compound, studies on structurally similar compounds can provide valuable insights. For instance, 3-bromo-4,5-dihydroxybenzaldehyde (3-BDB) , a natural bromophenol, has demonstrated significant antioxidant and anti-inflammatory effects.
The Nrf2/HO-1 Pathway
Research on 3-BDB has shown that it can protect skin cells against oxidative damage by activating the Nrf2/HO-1 pathway.[5]
-
Mechanism of Action: 3-BDB induces the expression of heme oxygenase-1 (HO-1), a cytoprotective enzyme, through the activation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[5]
-
Upstream Regulation: The activation of Nrf2 by 3-BDB is mediated by the phosphorylation of ERK (extracellular signal-regulated kinase) and Akt (protein kinase B) signaling pathways.[5]
-
Therapeutic Implications: By upregulating these protective pathways, 3-BDB has been shown to mitigate oxidative stress-induced cell damage.[5] Furthermore, in animal models of myocardial infarction, 3-BDB demonstrated cardioprotective effects by reducing macrophage infiltration and suppressing the secretion of pro-inflammatory cytokines.[6]
Given the structural similarities, it is plausible that this compound could be investigated for similar biological activities, making the Nrf2/HO-1 pathway a relevant target for future research.
Conclusion
This compound is a compound with well-defined physicochemical properties that make it a valuable intermediate in chemical synthesis. While direct biological data is sparse, the activities of structurally related compounds suggest that it may possess interesting pharmacological properties worthy of further investigation, particularly in the context of antioxidant and anti-inflammatory pathways. The experimental protocols for related compounds provide a solid foundation for the synthesis, modification, and analysis of this compound in a research and development setting.
References
- 1. scbt.com [scbt.com]
- 2. This compound CAS#: 455-85-6 [m.chemicalbook.com]
- 3. US4383949A - Preparation of 3-bromo-4-fluorobenzaldehyde and its acetals - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
- 5. Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment with 3-Bromo-4,5-Dihydroxybenzaldehyde Improves Cardiac Function by Inhibiting Macrophage Infiltration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Bromo-4-fluorobenzamide CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromo-4-fluorobenzamide, a key chemical intermediate. It covers its chemical identity, physicochemical properties, synthesis, and its role in the development of therapeutic agents.
Core Chemical Identity
This compound is a substituted aromatic amide with significant potential as a building block in medicinal chemistry and materials science.
| Identifier | Value |
| CAS Number | 455-85-6[1] |
| Molecular Formula | C₇H₅BrFNO[1] |
| Molecular Weight | 218.0 g/mol [1] |
| IUPAC Name | This compound |
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented below. These properties are crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| Boiling Point | 263°C | [2] |
| Density | 1.696 g/cm³ | [2] |
| Flash Point | 113°C | [2] |
| Form | Crystalline solid | [2] |
| Storage Temperature | Room Temperature, Sealed in dry | [2] |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound involves the amidation of a 3-bromo-4-fluorobenzoic acid halide.
Experimental Protocol: Synthesis from 3-Bromo-4-fluorobenzoic acid halide
This protocol is based on established chemical principles for the formation of amides from acid halides.
Objective: To synthesize this compound from a 3-bromo-4-fluorobenzoic acid halide.
Materials:
-
3-Bromo-4-fluorobenzoic acid halide (e.g., 3-bromo-4-fluorobenzoyl chloride)
-
Aqueous ammonia solution (e.g., 28-30%)
-
Deionized water
-
Ice bath
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
In a reaction vessel equipped with a stirrer, cool an aqueous ammonia solution in an ice bath.
-
Slowly add the 3-bromo-4-fluoro-benzoic acid halide to the cooled ammonia solution with continuous stirring. A patent suggests maintaining the temperature between 30°C and 60°C during the addition.[3]
-
After the addition is complete, continue to stir the mixture for several hours to ensure the reaction goes to completion.[3]
-
The product, this compound, will precipitate out of the solution as a solid.[3]
-
Isolate the crystalline product by filtration.
-
Wash the collected solid with cold deionized water to remove any unreacted starting materials and ammonium salts.
-
Dry the purified product in a vacuum oven at a suitable temperature.
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
3-bromo-4-fluorobenzoic acid halides are corrosive and moisture-sensitive. Handle with care.
-
Aqueous ammonia is a corrosive and volatile solution.
Applications in Drug Discovery and Development
This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. The benzamide moiety is a common scaffold in many therapeutic agents, and the specific substitution pattern of this compound makes it a valuable precursor for targeted drug design.
While direct biological activity of this compound is not extensively documented, its utility lies in its role as a building block for more complex molecules, including kinase and PARP (Poly (ADP-ribose) polymerase) inhibitors.
Role as an Intermediate in Kinase Inhibitor Synthesis
Benzamide derivatives are known to be structurally related to potent kinase inhibitors like Imatinib (STI-571), which targets the Bcr-Abl tyrosine kinase.[4] The synthesis of such inhibitors often involves the coupling of a substituted benzamide with other heterocyclic or aromatic systems. This compound provides a reactive handle (the bromo group) for such coupling reactions, allowing for the introduction of diverse functionalities to explore structure-activity relationships.
Caption: Synthetic pathway from this compound to a kinase inhibitor scaffold.
Potential as a Precursor for PARP Inhibitors
The benzamide structure is a core component of many PARP inhibitors. These inhibitors are a class of anticancer drugs that target the PARP family of enzymes involved in DNA repair.[5][6][7][8] The synthesis of novel PARP inhibitors often involves the modification of a benzamide core to optimize binding to the enzyme's active site. This compound can be a starting point for creating a library of derivatives to be screened for PARP inhibitory activity.
Caption: Workflow for developing PARP inhibitors from a this compound starting material.
References
- 1. scbt.com [scbt.com]
- 2. This compound CAS#: 455-85-6 [m.chemicalbook.com]
- 3. US4383949A - Preparation of 3-bromo-4-fluorobenzaldehyde and its acetals - Google Patents [patents.google.com]
- 4. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis, biological evaluation and molecular docking study of novel urea-based benzamide derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating the Solubility Landscape of 3-Bromo-4-fluorobenzamide: A Technical Guide for Researchers
For Immediate Release
[City, State] – [Date] – In the intricate world of pharmaceutical and chemical research, understanding the fundamental physicochemical properties of a compound is paramount to its successful development and application. 3-Bromo-4-fluorobenzamide, a halogenated aromatic amide, presents a molecular scaffold of interest for medicinal chemistry and materials science. However, a significant gap exists in the publicly available data regarding its solubility in common organic solvents. This technical guide addresses this gap by providing a comprehensive framework for researchers, scientists, and drug development professionals to determine, interpret, and utilize the solubility data of this compound.
While specific quantitative solubility data for this compound is not readily found in the public domain, this guide offers a robust methodology for its experimental determination and underscores the critical role of solubility in the development pipeline.
The Critical Role of Solubility in Research and Development
Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical science. For a compound like this compound, its solubility profile dictates several key aspects of its journey from laboratory to application:
-
Process Chemistry and Purification: The choice of solvent for synthesis, work-up, and crystallization is directly dependent on the solubility of the compound and its impurities. A well-understood solubility profile allows for the optimization of yield, purity, and crystal morphology.
-
Formulation Development: In the pharmaceutical realm, the solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability.[1][2][3] Poor aqueous solubility is a major hurdle in drug development, often leading to inadequate absorption and diminished therapeutic efficacy.[2][4] Understanding solubility in organic co-solvents is crucial for developing various dosage forms, including oral, topical, and parenteral formulations.
-
Analytical Method Development: The selection of appropriate mobile phases in chromatographic techniques such as HPLC and the preparation of stock solutions for in vitro and in vivo assays are reliant on accurate solubility data.
Predicted Solubility Profile of this compound
The molecular structure of this compound—an aromatic ring substituted with a bromine atom, a fluorine atom, and an amide group—provides clues to its likely solubility behavior.
-
Amide Group: The presence of the amide functional group allows for hydrogen bonding, both as a donor (from the N-H bonds) and an acceptor (at the carbonyl oxygen and nitrogen).[5][6] This suggests a propensity for solubility in polar, protic solvents (e.g., alcohols) and polar, aprotic solvents (e.g., DMF, DMSO).
-
Halogenation: The bromine and fluorine atoms increase the molecular weight and introduce polarity. The electronegativity of these halogens can influence intermolecular interactions.
-
Aromatic Ring: The benzene ring is nonpolar and will contribute to solubility in less polar solvents.
Based on these features, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents, moderate solubility in polar protic solvents, and lower solubility in nonpolar hydrocarbon solvents. However, experimental verification is essential.
Data Presentation: A Framework for Quantitative Analysis
To facilitate a clear comparison and analysis of experimentally determined solubility, data should be systematically organized. The following table provides a template for presenting the mole fraction solubility (x) of this compound in various solvents at different temperatures.
| Solvent Classification | Solvent | Temperature (°C) | Solubility (Mole Fraction, x) |
| Alcohols (Protic) | Methanol | 25 | Experimental Data |
| 40 | Experimental Data | ||
| Ethanol | 25 | Experimental Data | |
| 40 | Experimental Data | ||
| Isopropanol | 25 | Experimental Data | |
| 40 | Experimental Data | ||
| Ketones (Polar Aprotic) | Acetone | 25 | Experimental Data |
| 40 | Experimental Data | ||
| Esters (Polar Aprotic) | Ethyl Acetate | 25 | Experimental Data |
| 40 | Experimental Data | ||
| Ethers | Tetrahydrofuran (THF) | 25 | Experimental Data |
| 40 | Experimental Data | ||
| Hydrocarbons (Nonpolar) | Toluene | 25 | Experimental Data |
| 40 | Experimental Data | ||
| Heptane | 25 | Experimental Data | |
| 40 | Experimental Data | ||
| Amides (Polar Aprotic) | N,N-Dimethylformamide (DMF) | 25 | Experimental Data |
| 40 | Experimental Data | ||
| Sulfoxides (Polar Aprotic) | Dimethyl Sulfoxide (DMSO) | 25 | Experimental Data |
| 40 | Experimental Data |
Experimental Protocol: The Static Equilibrium (Shake-Flask) Method
The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[7][8][9] This method measures the concentration of a solute in a saturated solution that is in equilibrium with the undissolved solid.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or sealed flasks
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, ensuring a sufficient amount of undissolved solid will remain at equilibrium.
-
Add a known volume or mass of each selected solvent to the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined by preliminary experiments, where samples are analyzed at different time points until the concentration in solution remains constant.[10]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the solid to settle.
-
To separate the saturated solution from the undissolved solid, withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. Alternatively, the samples can be centrifuged at the set temperature, and an aliquot of the supernatant is then carefully removed.[9]
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Generate a calibration curve using an appropriate analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample and determine the concentration of this compound in the saturated solution by referencing the calibration curve.
-
-
Data Calculation:
-
Calculate the solubility in desired units (e.g., mg/mL, mol/L).
-
To express solubility as a mole fraction, divide the moles of the solute by the total moles of solute and solvent.
-
Visualization of Key Processes
To further elucidate the role of solubility determination in a research context, the following diagrams, generated using the DOT language, illustrate the experimental workflow and its integration into a drug discovery pipeline.
Caption: Workflow for the experimental determination of solubility.
References
- 1. Drug Solubility: Significance and symbolism [wisdomlib.org]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. ucd.ie [ucd.ie]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pharmacyfreak.com [pharmacyfreak.com]
- 8. biorelevant.com [biorelevant.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
The Ascendant Role of the 3-Bromo-4-fluorobenzamide Scaffold in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-Bromo-4-fluorobenzamide core is a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics, particularly in oncology. Its strategic substitution with bromine and fluorine atoms offers a unique combination of lipophilicity, metabolic stability, and synthetic versatility, making it an attractive starting point for the design of potent and selective enzyme inhibitors. This technical guide provides an in-depth analysis of the current landscape and future potential of this compound derivatives. We will explore its application in the design of kinase inhibitors, delve into structure-activity relationships, provide detailed experimental protocols for synthesis and biological evaluation, and present visualizations of key concepts to aid in the rational design of novel drug candidates.
Introduction: The this compound Scaffold - A Privileged Structure
The benzamide moiety is a well-established pharmacophore present in numerous approved drugs. The introduction of halogen substituents, specifically bromine and fluorine, onto the phenyl ring significantly influences the physicochemical and pharmacokinetic properties of the resulting molecules. The 3-bromo-4-fluoro substitution pattern is of particular interest due to several key factors:
-
Lipophilicity and Membrane Permeability: The bromine atom increases lipophilicity, which can enhance membrane permeability and cell penetration.
-
Metabolic Stability: The fluorine atom at the 4-position can block potential sites of metabolism, thereby increasing the metabolic stability and in vivo half-life of the drug candidate.
-
Synthetic Tractability: The bromine atom serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for the introduction of diverse chemical moieties. This allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity and selectivity.
-
Modulation of Electronic Properties: The electron-withdrawing nature of the halogen atoms can influence the acidity of the amide proton and the overall electronic distribution of the molecule, which can be critical for target binding.
These properties have positioned the this compound scaffold as a promising starting point for the development of inhibitors for various enzyme classes, most notably protein kinases.
Potential Therapeutic Applications: Targeting Oncogenic Signaling
While extensive research specifically on this compound derivatives is emerging, the broader class of substituted benzamides has shown significant promise in oncology. Based on the activity of structurally related compounds, derivatives of this compound are being investigated as inhibitors of several key enzyme families implicated in cancer.
Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The benzamide scaffold can mimic the hinge-binding motif of ATP, the natural substrate for kinases, making it an excellent starting point for the design of competitive kinase inhibitors. Research on related bromobenzamide derivatives has highlighted their potential to target kinases such as:
-
Bcr-Abl: A tyrosine kinase fusion protein that drives chronic myeloid leukemia (CML).
-
Fibroblast Growth Factor Receptor 1 (FGFR1): A receptor tyrosine kinase implicated in various solid tumors, including non-small cell lung cancer (NSCLC).[1][2]
The this compound core can be elaborated with various substituents to achieve high potency and selectivity against specific kinases.
Other Potential Enzyme Targets
Beyond kinases, the structural features of this compound suggest its potential as a scaffold for inhibitors of other enzyme classes, such as:
-
Poly(ADP-ribose) Polymerases (PARPs): Enzymes involved in DNA repair.
-
Histone Deacetylases (HDACs): Epigenetic modifiers that are attractive targets in oncology.
Further exploration of this scaffold against a broader range of enzymatic targets is a promising area for future research.
Structure-Activity Relationships (SAR): A Framework for Rational Design
Systematic modification of the this compound scaffold is crucial for optimizing its biological activity. While a comprehensive SAR for this specific core is still under development, we can extrapolate key trends from studies on related benzamide derivatives.
Table 1: Inferred Structure-Activity Relationships for this compound Derivatives as Kinase Inhibitors
| Modification Site | Modification | Predicted Impact on Activity | Rationale |
| Amide (N-H) | Substitution with small alkyl groups | Likely decrease | The amide N-H is often a key hydrogen bond donor for hinge region binding in kinases. |
| Replacement with bioisosteres (e.g., thioamide) | Variable | May alter binding mode and physicochemical properties. | |
| Amide (N-substituent) | Introduction of aryl or heteroaryl groups | Potential for significant increase | Can access additional binding pockets and form crucial interactions (e.g., π-stacking, hydrogen bonds). |
| Linker length and flexibility | Critical for optimal positioning | The nature of the linker between the benzamide and a distal group can significantly impact potency. | |
| Phenyl Ring (position 2, 5, or 6) | Introduction of small substituents | May modulate potency and selectivity | Can influence the conformation of the molecule and interact with specific residues in the active site. |
| Bromo Group (position 3) | Replacement with other halogens (Cl, I) | Variable | Will alter lipophilicity and electronic properties, potentially affecting binding affinity. |
| Replacement with small alkyl or cyano groups | Likely decrease in potency | The bromine atom may be involved in specific halogen bonding interactions or provide optimal lipophilicity. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful development of novel drug candidates. The following sections provide generalized yet detailed methodologies for the synthesis and biological evaluation of this compound derivatives, based on established procedures for similar compound classes.
General Synthetic Scheme
The synthesis of this compound derivatives typically starts from commercially available 3-bromo-4-fluorobenzoic acid.
Caption: General synthetic workflow for N-substituted this compound derivatives.
Protocol 4.1.1: Synthesis of N-Aryl-3-bromo-4-fluorobenzamide
-
Acyl Chloride Formation: To a solution of 3-bromo-4-fluorobenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of dimethylformamide (DMF). Allow the reaction to stir at room temperature for 2-4 hours or until the evolution of gas ceases. The solvent is then removed under reduced pressure to yield the crude 3-bromo-4-fluorobenzoyl chloride, which is often used in the next step without further purification.
-
Amide Coupling: Dissolve the desired aniline (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM or THF. To this solution, add a solution of the crude 3-bromo-4-fluorobenzoyl chloride (1.1 eq) in the same solvent dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired N-aryl-3-bromo-4-fluorobenzamide.
Biological Evaluation
Protocol 4.2.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
Materials:
-
Recombinant kinase of interest (e.g., FGFR1, Bcr-Abl)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
To the wells of a 384-well plate, add the diluted test compound or DMSO (vehicle control).
-
Add the kinase and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.
-
Incubate the plate at 30°C for 60-120 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition relative to the DMSO control and determine the IC₅₀ values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 4.2.2: Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is commonly used to assess the cytotoxic or cytostatic effects of compounds.
Materials:
-
Cancer cell line of interest (e.g., K562 for Bcr-Abl, NCI-H1581 for FGFR1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add MTT solution to each well and incubate for an additional 2-4 hours.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) values.
Signaling Pathways and Logical Relationships
The development of targeted therapies requires a deep understanding of the underlying cellular signaling pathways. For kinase inhibitors derived from the this compound scaffold, the primary mechanism of action is the blockade of ATP binding, which in turn inhibits the phosphorylation of downstream substrates and disrupts the oncogenic signaling cascade.
Caption: A simplified representation of a receptor tyrosine kinase signaling pathway and the inhibitory action of a this compound derivative.
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the discovery of novel enzyme inhibitors with therapeutic potential in oncology and other disease areas. Its favorable physicochemical properties and synthetic accessibility make it an ideal starting point for lead optimization campaigns. Future research in this area should focus on:
-
Expansion of the Chemical Space: Synthesis and screening of diverse libraries of this compound derivatives against a broad panel of kinases and other relevant enzyme targets.
-
Structure-Based Drug Design: Utilization of X-ray crystallography and computational modeling to elucidate the binding modes of these inhibitors and guide the design of next-generation compounds with improved potency and selectivity.
-
In Vivo Evaluation: Advancement of lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Exploration of New Therapeutic Areas: Investigation of the potential of this scaffold for the treatment of diseases beyond cancer, such as inflammatory and neurodegenerative disorders.
The continued exploration of the this compound core is poised to yield novel and effective therapeutic agents that can address unmet medical needs. This guide provides a foundational framework to stimulate and support these important research endeavors.
References
Introduction to Electrophilic Aromatic Substitution of 3-Bromo-4-fluorobenzamide
An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of 3-Bromo-4-fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
Electrophilic aromatic substitution (EAS) is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings.[1][2] this compound is a substituted aromatic compound of interest in medicinal chemistry and materials science due to its unique electronic and structural features. Understanding its reactivity in EAS reactions is crucial for the synthesis of novel derivatives and active pharmaceutical ingredients.
This guide provides an in-depth analysis of the predicted regioselectivity and plausible experimental approaches for the nitration, halogenation, sulfonation, and Friedel-Crafts reactions of this compound. The reactivity of the benzene ring is influenced by three substituents: a bromo group, a fluoro group, and a benzamide group, all of which are deactivating. Their competing directing effects make the prediction of reaction outcomes a nuanced challenge.
Analysis of Substituent Effects and Regioselectivity
The regioselectivity of EAS reactions on this compound is determined by the interplay of the inductive and resonance effects of its three substituents.
-
Benzamide group (-CONH₂): This group is deactivating due to the electron-withdrawing nature of the carbonyl, which pulls electron density from the ring by resonance. It is a meta-director.[3]
-
Bromo group (-Br): Halogens are deactivating due to their strong inductive electron-withdrawing effect. However, they are ortho, para-directors because of the resonance donation of a lone pair of electrons, which stabilizes the arenium ion intermediate in ortho and para attacks.[3][4]
-
Fluoro group (-F): Similar to the bromo group, the fluoro group is a deactivating ortho, para-director.[3]
The available positions for substitution are C-2, C-5, and C-6. The directing effects of the substituents on these positions are as follows:
-
Position C-2: ortho to -CONH₂ (unfavored), ortho to -Br (favored), meta to -F.
-
Position C-5: meta to -CONH₂ (favored), meta to -Br, ortho to -F (favored).
-
Position C-6: ortho to -CONH₂ (unfavored), para to -Br (favored), meta to -F.
The directing effects are therefore antagonistic. However, a consensus of directing effects points towards position C-5 as the most likely site of electrophilic attack, being favored by both the meta-directing amide and the ortho-directing fluorine. Substitution at C-2 is sterically hindered by the two adjacent substituents. Substitution at C-6 is directed by the bromine but disfavored by the ortho amide group. Therefore, the primary product in most EAS reactions on this substrate is predicted to be the C-5 substituted isomer.
References
An In-depth Technical Guide to the Safe Handling of 3-Bromo-4-fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 3-Bromo-4-fluorobenzamide, a key intermediate in various chemical syntheses. Adherence to these protocols is crucial for ensuring personnel safety and maintaining the integrity of research and development activities. This document outlines the known hazards, necessary precautions, and emergency procedures associated with this compound.
Compound Identification and Properties
This compound is a halogenated aromatic amide. While specific physical and chemical data for this compound are not extensively published, the properties of the closely related compound, 3-Bromo-4-fluorobenzaldehyde, are provided below for estimation. It is imperative to handle this compound with the assumption that it shares similar hazard characteristics.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₇H₅BrFNO |
| Molecular Weight | 218.02 g/mol |
| CAS Number | 455-85-6 |
| Appearance | Off-white to yellowish solid (estimated) |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Not available |
| Vapor Pressure | Not available |
Note: Some data in this table is inferred from the related compound 3-Bromo-4-fluorobenzaldehyde due to the limited availability of specific data for this compound.
Hazard Identification and Classification
This compound is classified as harmful if swallowed.[1] The GHS hazard classifications for the closely related 3-Bromo-4-fluorobenzaldehyde are provided as a likely indicator of the hazards associated with the benzamide.
Table 2: GHS Hazard Classification (Estimated)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2][3] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][3] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[2][3] |
Signal Word: Warning[3]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If dusts are generated, a NIOSH-approved respirator with an appropriate particulate filter is recommended.[3] |
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize risk.
Handling:
-
Avoid contact with skin and eyes.
-
Do not breathe dust or vapors.
-
Use only in a well-ventilated area or a chemical fume hood.[4]
-
Wash hands thoroughly after handling.
-
Keep away from incompatible materials such as strong oxidizing agents.[4]
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.[4]
-
Store away from heat and sources of ignition.
First-Aid Measures
In case of exposure, follow these first-aid procedures immediately.
Table 4: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
Accidental Release and Disposal
Accidental Release:
-
Ensure adequate ventilation.
-
Evacuate personnel from the area.
-
Wear appropriate personal protective equipment.
-
Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.
-
Clean the spill area thoroughly with a suitable solvent.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Do not allow the material to enter drains or waterways.
Reactivity and Stability
-
Reactivity: Generally stable under normal conditions. May react with strong oxidizing agents.[4]
-
Chemical Stability: Stable under recommended storage conditions.[4]
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.[4]
Experimental Protocol: Synthesis of this compound
A plausible synthesis of this compound involves the amidation of 3-bromo-4-fluorobenzoyl chloride. The following is a general experimental protocol based on the synthesis of related compounds.[5]
Materials:
-
3-Bromo-4-fluorobenzoyl chloride
-
Ammonia (aqueous solution, e.g., 28-30%)
-
Anhydrous diethyl ether or other suitable aprotic solvent
-
Stirring apparatus
-
Ice bath
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
In a fume hood, dissolve 3-bromo-4-fluorobenzoyl chloride in an appropriate volume of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask in an ice bath.
-
Slowly add an excess of a chilled aqueous ammonia solution to the stirred solution of the acid chloride. A white precipitate of this compound will form.
-
Continue stirring the mixture in the ice bath for approximately 30-60 minutes after the addition is complete.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any unreacted acid chloride and hydrochloric acid.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Diagram 1: General Laboratory Safety Workflow
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. 3-Bromo-4-fluorobenzaldehyde | C7H4BrFO | CID 173604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-ブロモ-4-フルオロベンズアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. US4383949A - Preparation of 3-bromo-4-fluorobenzaldehyde and its acetals - Google Patents [patents.google.com]
Navigating the Landscape of 3-Bromo-4-fluorobenzamide: A Technical Guide to Commercial Suppliers and Purity Assessment
For researchers, scientists, and drug development professionals, the procurement of high-purity chemical intermediates is a critical cornerstone of successful research and development. This in-depth technical guide focuses on 3-Bromo-4-fluorobenzamide, a key building block in medicinal chemistry and materials science. We delve into the commercial supplier landscape, typical purity levels, and the essential analytical methodologies required for its quality assessment.
Commercial Availability and Purity Specifications
This compound is available from a range of chemical suppliers, catering to both research and bulk-scale requirements. While purity specifications can vary between suppliers and batches, a general expectation for research-grade material is a purity of 98% or higher. It is imperative for researchers to consult the supplier's Certificate of Analysis (CoA) for lot-specific purity data and impurity profiles.
Below is a summary of representative commercial suppliers and their typical purity claims for this compound. Please note that this information is based on publicly available data and direct inquiry with the suppliers is recommended for the most current and detailed specifications.
| Supplier | CAS Number | Molecular Formula | Stated Purity | Notes |
| Santa Cruz Biotechnology | 455-85-6 | C₇H₅BrFNO | Refer to CoA[1] | Primarily for research use. |
| ChemicalBook | 455-85-6 | C₇H₅BrFNO | >98% (Typical)[2] | Often lists multiple suppliers. |
| A reputable Chinese Manufacturer | 455-85-6 | C₇H₅BrFNO | >98%[2] | Guaranteed minimum purity. |
Synthesis Pathway and Potential Impurities
A common synthetic route to this compound involves the amidation of 3-bromo-4-fluorobenzoic acid or its corresponding acid halide. This process, while generally efficient, can introduce several potential impurities that must be monitored and controlled.
Understanding the synthesis pathway is crucial for identifying potential process-related impurities. The primary starting material, 3-bromo-4-fluorobenzoic acid, can be a source of impurities if not sufficiently pure. Incomplete reaction can lead to residual starting material in the final product. Furthermore, side reactions or degradation of the product can introduce other structurally related compounds.
Potential Impurities Include:
-
3-Bromo-4-fluorobenzoic acid: Unreacted starting material.
-
Other isomeric benzamides: Arising from impurities in the starting materials.
-
Solvent residues: From the reaction and purification steps.
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound, highlighting the stages where quality control is critical.
Experimental Protocols for Purity Determination
Accurate determination of the purity of this compound is essential for its application in sensitive research and development settings. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a powerful technique for separating and quantifying the components of a mixture, providing a precise measure of purity.
Objective: To determine the purity of this compound by reverse-phase HPLC with UV detection.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
-
This compound reference standard
-
Sample of this compound for analysis
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 60:40 v/v). A small amount of formic acid (e.g., 0.1%) can be added to both solvents to improve peak symmetry. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a known amount of the this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to prepare a stock solution of known concentration.
-
Sample Solution Preparation: Accurately weigh the this compound sample and prepare a solution of a similar concentration to the standard solution using the same solvent.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Isocratic elution with Acetonitrile/Water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)
-
Column Temperature: Ambient or controlled (e.g., 25 °C)
-
-
Analysis:
-
Inject the standard solution to determine the retention time and response factor.
-
Inject the sample solution.
-
Identify the peak corresponding to this compound based on its retention time.
-
Calculate the purity of the sample by comparing the peak area of the analyte to the total area of all peaks in the chromatogram (Area % method).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy provides detailed structural information and can be used to assess purity by identifying and quantifying impurities.
Objective: To confirm the identity and assess the purity of this compound using ¹H and ¹³C NMR.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of the this compound sample in a suitable deuterated solvent in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Expected Signals: The aromatic protons will appear as a complex multiplet. The amide protons will typically appear as two broad singlets.
-
Purity Assessment: Integrate the signals corresponding to the aromatic protons and any impurity signals. The presence of unexpected signals may indicate impurities. The ratio of the integrals of the aromatic protons to a known internal standard can be used for quantitative purity determination (qNMR).
-
-
¹³C NMR Acquisition:
-
Acquire a ¹³C NMR spectrum.
-
Expected Signals: The spectrum will show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon will appear downfield. The carbon atoms attached to fluorine and bromine will show characteristic splitting patterns and chemical shifts.
-
Purity Assessment: The presence of additional signals suggests the presence of carbon-containing impurities.
-
The following diagram illustrates the logical workflow for the analytical quality control of this compound.
By adhering to these rigorous analytical protocols, researchers and drug development professionals can ensure the quality and consistency of this compound, a critical factor in the reliability and reproducibility of their scientific endeavors.
References
reaction of 3-bromo-4-fluoro-benzoic acid halide with ammonia
An In-depth Technical Guide to the Reaction of 3-Bromo-4-fluoro-benzoic Acid Halide with Ammonia
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-bromo-4-fluoro-benzamide through the reaction of its corresponding acid halide with ammonia. This reaction is a fundamental transformation in organic synthesis, yielding a key intermediate used in the development of pharmaceuticals and agrochemicals. This document details the reaction mechanism, provides a specific experimental protocol, summarizes key quantitative data, and outlines the broader synthetic applications of the product.
Introduction and Significance
The conversion of acyl halides to primary amides via reaction with ammonia is a classic and highly efficient method in organic chemistry.[][2] Specifically, the reaction of a 3-bromo-4-fluoro-benzoic acid halide (such as the chloride or fluoride) with ammonia provides a direct route to 3-bromo-4-fluoro-benzamide. This product serves as a valuable building block, notably as a precursor in the synthesis of 3-bromo-4-fluorobenzaldehyde, which is an intermediate for pyrethroid-like insecticides.[3] The presence of bromine and fluorine atoms on the aromatic ring also makes this scaffold a subject of interest in medicinal chemistry, where halogenation can significantly influence a molecule's biological activity and pharmacokinetic properties.[4]
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a nucleophilic acyl substitution mechanism, often referred to as aminolysis.[5] The process involves two main stages:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 3-bromo-4-fluoro-benzoyl halide. This breaks the pi bond of the carbonyl group and forms a tetrahedral intermediate.[5][6]
-
Elimination and Deprotonation: The tetrahedral intermediate is unstable and collapses, reforming the carbon-oxygen double bond and expelling the halide ion (e.g., Cl⁻ or F⁻) as a leaving group. A second molecule of ammonia then acts as a base, deprotonating the positively charged nitrogen atom to yield the final, neutral 3-bromo-4-fluoro-benzamide and an ammonium halide salt as a byproduct.[6][7]
The overall reaction is highly favorable and typically exothermic.[]
Caption: Nucleophilic acyl substitution mechanism for the formation of 3-bromo-4-fluoro-benzamide.
Experimental Protocols
A proven method for the synthesis of 3-bromo-4-fluoro-benzoic acid amide has been documented, demonstrating high efficiency.[3]
Protocol: Synthesis of 3-Bromo-4-fluoro-benzoic acid amide [3]
-
Reactants:
-
3-Bromo-4-fluoro-benzoic acid halide (fluoride, chloride, and/or bromide mixture can be used).
-
Aqueous ammonia solution (concentrated).
-
-
Procedure:
-
An aqueous ammonia solution is warmed to a temperature between 30°C and 60°C .
-
The 3-bromo-4-fluoro-benzoic acid halide is added slowly to the warmed ammonia solution. The reaction is exothermic.
-
The resulting mixture is stirred for several hours to ensure the reaction goes to completion.
-
During this time, the product, 3-bromo-4-fluoro-benzoic acid amide, crystallizes out of the solution.
-
The solid product is isolated by filtration.
-
The collected solid is washed with water to remove any remaining ammonium salts and other water-soluble impurities.
-
The final product is dried to yield the pure amide.
-
This procedure is straightforward and avoids the need for anhydrous solvents or specialized inert atmosphere techniques, making it suitable for large-scale production.
Quantitative Data and Physicochemical Properties
The reaction is characterized by a high yield and produces a product with a distinct melting point.
Table 1: Reaction Data for the Synthesis of 3-Bromo-4-fluoro-benzoic acid amide
| Parameter | Value | Reference |
|---|---|---|
| Product | 3-Bromo-4-fluoro-benzoic acid amide | [3] |
| Yield | 97% of theoretical | [3] |
| Melting Point | 131° - 133° C | [3] |
| Appearance | Crystalline solid |[3] |
Table 2: Physicochemical Properties of Key Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
|---|---|---|---|---|
| 3-Bromo-4-fluorobenzoic acid | 1007-16-5 | C₇H₄BrFO₂ | 219.01 | 138 - 140[8] |
| 3-Bromo-4-fluorobenzoyl chloride | 672-75-3 | C₇H₃BrClFO | 237.45 | >110[9] |
| 3-Bromo-4-fluoro-benzamide | Not available | C₇H₅BrFNO | 218.02 | 131 - 133[3] |
Synthetic Utility and Workflow
3-Bromo-4-fluoro-benzamide is not typically an endpoint but rather a stable intermediate for further transformations. A key application is its use in a multi-step synthesis to produce 3-bromo-4-fluorobenzaldehyde, an important precursor for agrochemicals.[3] The established workflow involves the dehydration of the amide to a nitrile, followed by reduction to the aldehyde.
References
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. US4383949A - Preparation of 3-bromo-4-fluorobenzaldehyde and its acetals - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. Video: Acid Halides to Amides: Aminolysis [jove.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. innospk.com [innospk.com]
- 9. 3-Bromo-4-fluorobenzoyl chloride | 672-75-3 [sigmaaldrich.com]
Methodological & Application
Application Notes: 3-Bromo-4-fluorobenzamide as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-fluorobenzamide is a valuable bifunctional building block in organic synthesis, particularly for the development of novel therapeutic agents. Its structure, featuring a benzamide core with bromine and fluorine substituents, offers multiple reaction sites for diversification. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the introduction of a wide range of aryl, heteroaryl, and amino moieties. The fluorine atom can enhance the metabolic stability and binding affinity of the final compounds. These characteristics make this compound a key starting material in the synthesis of targeted therapies, including kinase and poly (ADP-ribose) polymerase (PARP) inhibitors.
Key Applications in Drug Discovery
The unique substitution pattern of this compound makes it an ideal scaffold for the synthesis of inhibitors targeting key signaling pathways implicated in cancer and other diseases.
-
PARP Inhibitors: The benzamide moiety can mimic the nicotinamide portion of the NAD+ substrate, which is essential for the catalytic activity of PARP enzymes.[1] By functionalizing the molecule at the bromine position, potent and selective PARP inhibitors can be synthesized. These inhibitors play a crucial role in inducing synthetic lethality in cancers with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations.[1]
-
Kinase Inhibitors: The this compound core can be elaborated to target the ATP-binding site of various protein kinases. For instance, it serves as a precursor for the synthesis of Bcr-Abl tyrosine kinase inhibitors, which are used in the treatment of chronic myeloid leukemia (CML).[2] The ability to introduce diverse substituents through cross-coupling reactions allows for the fine-tuning of inhibitor potency and selectivity against specific kinases.
Synthetic Workflow for Drug Development
The general workflow for utilizing this compound in a drug development campaign involves initial diversification through cross-coupling reactions, followed by biological screening and lead optimization.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in key synthetic transformations.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and an arylboronic acid.
Objective: To synthesize a biaryl benzamide derivative as a potential kinase inhibitor intermediate.
Materials and Reagents:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add toluene (10 mL) and water (2 mL) to the flask.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl benzamide.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a secondary amine.
Objective: To synthesize an N-aryl benzamide derivative as a potential PARP inhibitor intermediate.
Materials and Reagents:
-
This compound
-
Secondary amine (e.g., piperidine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.015 mmol), XPhos (0.036 mmol), and sodium tert-butoxide (1.4 mmol) under an inert atmosphere.
-
Add this compound (1.0 mmol) and the secondary amine (1.2 mmol).
-
Add anhydrous toluene (10 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 4-18 hours, monitoring progress by TLC.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl benzamide.
Quantitative Data
The following tables summarize representative yields for cross-coupling reactions and the biological activity of benzamide-based inhibitors.
Table 1: Representative Yields for Cross-Coupling Reactions
| Starting Material | Coupling Partner | Reaction Type | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| This compound | 4-Methoxyphenylboronic acid | Suzuki-Miyaura | Pd(OAc)₂/PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 75-85 |
| This compound | Phenylboronic acid | Suzuki-Miyaura | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 85 | 80-90 |
| This compound | Piperidine | Buchwald-Hartwig | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 85-95 |
| This compound | Morpholine | Buchwald-Hartwig | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | 110 | 70-80 |
Note: Yields are approximate and can vary based on specific reaction conditions and the nature of the coupling partners.
Table 2: In Vitro Activity of Benzamide-Based Inhibitors
| Target | Inhibitor Type | Compound ID | Modification from Benzamide Core | PARP-1 IC₅₀ (nM) | Bcr-Abl IC₅₀ (µM) |
| PARP-1 | Benzimidazole Carboxamide | 5ch | 4-Fluorophenyl | 7.5 | - |
| PARP-1 | Benzimidazole Carboxamide | 5ci | 4-Bromophenyl | 6.8 | - |
| PARP-1 | Benzimidazole Carboxamide | 5cj | 4-Trifluoromethylphenyl | 4.1 | - |
| PARP-1 | Reference | Olaparib | - | 1.9 | - |
| Bcr-Abl | Thiazolamide-Benzamide | 3m | Thiazolamide derivative | - | 1.273 |
| Bcr-Abl (T315I mutant) | Thiazolamide-Benzamide | 3m | Thiazolamide derivative | - | 39.89 |
| Bcr-Abl | Reference | Imatinib | - | - | 0.398 |
Data for benzimidazole carboxamides are sourced from a study on related benzamide pharmacophores.[1] Data for thiazolamide-benzamides are from a study on Bcr-Abl inhibitors.[3][4]
Target Signaling Pathways
PARP1 Signaling in DNA Repair
PARP1 is a key enzyme in the repair of single-strand DNA breaks (SSBs). When an SSB occurs, PARP1 binds to the damaged DNA and synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins to the site. PARP inhibitors block this process, leading to the accumulation of SSBs. In cancer cells with defective homologous recombination (HR) repair (e.g., BRCA1/2 mutations), these unrepaired SSBs are converted to double-strand breaks (DSBs) during DNA replication, which cannot be repaired, ultimately leading to cell death (synthetic lethality).[5][6][7]
Bcr-Abl Signaling in Chronic Myeloid Leukemia (CML)
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of CML. It activates multiple downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis. Bcr-Abl inhibitors, such as imatinib, bind to the ATP-binding site of the kinase domain, blocking its activity and inhibiting downstream signaling.[8][9][10]
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of complex molecules with potential therapeutic applications. Its utility in constructing both C-C and C-N bonds through robust and scalable cross-coupling reactions makes it a cornerstone in the development of novel PARP and kinase inhibitors. The protocols and data presented herein provide a framework for researchers to leverage the synthetic potential of this important intermediate in their drug discovery and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Re-evaluating the role of BCR/ABL in chronic myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and broad-spectrum Bcr-Abl inhibitory activity of novel thiazolamide–benzamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and broad-spectrum Bcr-Abl inhibitory activity of novel thiazolamide–benzamide derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARP-1 and its associated nucleases in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-4-fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura coupling reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of starting materials.
This document provides detailed application notes and a representative protocol for the Suzuki coupling reaction of 3-Bromo-4-fluorobenzamide with various arylboronic acids. This compound is a valuable building block in medicinal chemistry, and its arylated products are key intermediates in the synthesis of a variety of biologically active compounds. While specific literature examples for the Suzuki coupling of this exact substrate are limited, this protocol is based on established methodologies for similar aryl bromides.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, forming a new diorganopalladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the desired biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation: Representative Suzuki Coupling of this compound
The following table summarizes representative reaction conditions for the Suzuki coupling of this compound with various arylboronic acids. Please note that the yields are hypothetical and based on typical outcomes for similar reactions due to the absence of specific literature data for this substrate.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Hypothetical Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 10 | 90 |
| 3 | 3,5-Dimethylphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 16 | 88 |
| 4 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | DMF/H₂O (5:1) | 110 | 12 | 82 |
| 5 | 2-Thiopheneboronic acid | PdCl₂(dppf) (2) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 95 | 14 | 78 |
Experimental Protocols
General Protocol for the Suzuki Coupling of this compound with Arylboronic Acids
This protocol provides a general procedure that can be adapted for coupling various arylboronic acids with this compound. Optimization of the catalyst, base, solvent, and temperature may be required for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst system like XPhos Pd G3) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
-
Schlenk flask or reaction vial with a stir bar
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a Schlenk flask or reaction vial, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 90-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete (typically 8-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-4-fluorobenzamide.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Caption: General workflow for the Suzuki coupling of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
Application of 3-Bromo-4-fluorobenzamide in the Synthesis of Kinase Inhibitors: A Focus on Dabrafenib
Introduction
3-Bromo-4-fluorobenzamide is a versatile synthetic intermediate in medicinal chemistry, particularly in the development of targeted kinase inhibitors. Its structure, featuring a benzamide core with bromine and fluorine substituents, provides a valuable scaffold for the construction of complex molecules designed to interact with the ATP-binding sites of various protein kinases. The bromine atom serves as a handle for cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties, while the fluorine atom can enhance binding affinity and improve metabolic stability of the final compound. This document outlines the application of this compound in the synthesis of the potent BRAF kinase inhibitor, Dabrafenib, a key therapeutic agent in the treatment of metastatic melanoma.
Target Kinase and Signaling Pathway
Dabrafenib is a highly selective inhibitor of the BRAF kinase, specifically targeting the V600E mutant, which is prevalent in approximately 50% of melanomas.[1] The BRAF protein is a serine/threonine-protein kinase that plays a crucial role in the RAS-RAF-MEK-ERK (MAPK) signaling pathway.[2] This pathway regulates essential cellular processes, including proliferation, differentiation, and survival.[1] In cancer cells with a BRAF V600E mutation, the kinase is constitutively active, leading to uncontrolled downstream signaling and tumor growth.[1] Dabrafenib binds to the ATP-binding site of the mutated BRAF kinase, inhibiting its activity and consequently blocking the phosphorylation of MEK and ERK, which ultimately leads to cell cycle arrest and apoptosis in BRAF V600E-mutant cancer cells.[1]
Quantitative Data
The inhibitory activity of Dabrafenib against various BRAF mutations and its effect on cell proliferation are summarized in the table below. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
| Target | IC50 (nM) | Cell Line | Assay Type |
| BRAFV600E | 0.6 | N/A | Kinase Assay |
| BRAFwt | 3.2 | N/A | Kinase Assay |
| CRAF | 5.0 | N/A | Kinase Assay |
| BRAFV600E | 200 | Melanoma Cells | Cell Proliferation |
Data sourced from multiple studies.[1][3]
Experimental Protocols
While a direct, one-step synthesis of Dabrafenib from this compound is not prominently described, a plausible multi-step synthetic route can be devised based on established organic chemistry principles and published syntheses of Dabrafenib intermediates. The following protocol outlines a proposed pathway.
Step 1: Synthesis of 3-Amino-4-fluorobenzamide
This step involves the amination of this compound.
-
Materials: this compound, ammonia (aqueous solution), copper(I) iodide (CuI), L-proline, dimethyl sulfoxide (DMSO).
-
Procedure:
-
To a sealed reaction vessel, add this compound (1 equivalent), CuI (0.1 equivalents), and L-proline (0.2 equivalents).
-
Add DMSO as the solvent, followed by an excess of aqueous ammonia.
-
Seal the vessel and heat the reaction mixture at 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-Amino-4-fluorobenzamide.
-
Step 2: Synthesis of N-(5-carbamoyl-2-fluorophenyl)-2,6-difluorobenzenesulfonamide
This step involves the sulfonylation of the amino group.
-
Materials: 3-Amino-4-fluorobenzamide, 2,6-difluorobenzenesulfonyl chloride, pyridine.
-
Procedure:
-
Dissolve 3-Amino-4-fluorobenzamide (1 equivalent) in pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 2,6-difluorobenzenesulfonyl chloride (1.1 equivalents) to the solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and acidify with hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield N-(5-carbamoyl-2-fluorophenyl)-2,6-difluorobenzenesulfonamide.
-
Step 3: Synthesis of N-(4-bromo-5-carbamoyl-2-fluorophenyl)-2,6-difluorobenzenesulfonamide
This step introduces the bromine atom at the position ortho to the sulfonamide group.
-
Materials: N-(5-carbamoyl-2-fluorophenyl)-2,6-difluorobenzenesulfonamide, N-bromosuccinimide (NBS), sulfuric acid.
-
Procedure:
-
Dissolve N-(5-carbamoyl-2-fluorophenyl)-2,6-difluorobenzenesulfonamide (1 equivalent) in concentrated sulfuric acid at 0 °C.
-
Add NBS (1.05 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 2-4 hours.
-
Monitor the reaction by LC-MS.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitate by filtration, wash thoroughly with water until neutral, and dry to obtain N-(4-bromo-5-carbamoyl-2-fluorophenyl)-2,6-difluorobenzenesulfonamide.
-
Step 4 & 5: Thiazole Formation and Pyrimidine Annulation to Dabrafenib
These final steps involve the construction of the thiazole and pyrimidine rings, which are core components of the Dabrafenib structure. These are complex multi-step procedures often detailed in patents. A generalized protocol is provided below, with the understanding that specific reaction conditions may require optimization.
-
Materials: N-(4-bromo-5-carbamoyl-2-fluorophenyl)-2,6-difluorobenzenesulfonamide, tert-butyl carbamothioate, a suitable base (e.g., potassium carbonate), a palladium catalyst for subsequent cross-coupling, and a pyrimidine precursor such as 3-(dimethylamino)-1-(pyrimidin-4-yl)prop-2-en-1-one.
-
General Procedure:
-
The brominated intermediate is reacted with a thioamide equivalent, such as tert-butyl carbamothioate, in the presence of a base to form the thiazole ring. This is a Hantzsch-type thiazole synthesis.
-
The resulting thiazole intermediate is then coupled with a pyrimidine derivative. This may involve a palladium-catalyzed cross-coupling reaction or a condensation reaction to complete the synthesis of the Dabrafenib core structure.
-
The final product is purified by preparative high-performance liquid chromatography (HPLC) and characterized by NMR and mass spectrometry.
-
This compound represents a valuable starting material for the synthesis of complex kinase inhibitors like Dabrafenib. The strategic placement of its functional groups allows for a convergent and efficient synthetic strategy. The protocols and data presented here provide a framework for researchers and drug development professionals to explore the utility of this and similar building blocks in the discovery of novel therapeutics targeting aberrant kinase signaling in cancer and other diseases.
References
Application Notes and Protocols for the Quantification of 3-Bromo-4-fluorobenzamide in a Reaction Mixture
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the quantitative analysis of 3-Bromo-4-fluorobenzamide in a reaction mixture. Given the limited availability of specific validated methods for this compound, this guide outlines robust analytical approaches using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Flame Ionization Detection (FID). These methodologies are based on established principles for the analysis of structurally related aromatic amides and halogenated compounds. This guide includes detailed experimental protocols, data presentation in tabular format for easy comparison, and visual workflows to aid in experimental design and execution.
Overview of Analytical Methods
The quantification of this compound in a complex reaction matrix requires sensitive and selective analytical methods. HPLC-UV and GC-FID are well-suited for this purpose, offering high resolution and the ability to separate the analyte from starting materials, intermediates, by-products, and degradation products.
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for non-volatile and thermally labile compounds. A reversed-phase HPLC method with UV detection is a suitable approach for quantifying this compound.
-
Gas Chromatography (GC): A powerful technique for volatile and thermally stable compounds. GC with a Flame Ionization Detector (FID) provides high sensitivity for organic compounds like this compound.
The choice between HPLC and GC will depend on the volatility and thermal stability of this compound and other components in the reaction mixture, as well as the available instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle
The analyte, this compound, is dissolved in a suitable solvent and injected into the HPLC system. It is then separated from other components in the sample on a reversed-phase column based on its polarity. Quantification is achieved by detecting the UV absorbance of the analyte as it elutes from the column and comparing its peak area to that of a calibration curve prepared with known standards.
Experimental Protocol
2.2.1. Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
2.2.2. Reagents and Materials
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Methanol (HPLC grade)
-
Formic acid or Phosphoric acid (for mobile phase modification, if needed)
-
Standard volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
2.2.3. Chromatographic Conditions (Starting Point)
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic, e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm (or wavelength of maximum absorbance) |
2.2.4. Preparation of Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase to obtain concentrations in the range of 1 - 100 µg/mL.
-
Sample Preparation: Accurately weigh a sample of the reaction mixture containing this compound and transfer it to a volumetric flask. Dissolve the sample in the mobile phase, dilute to a known volume to achieve a final concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.
2.2.5. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the calibration standards in increasing order of concentration.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of this compound in the sample from its peak area using the calibration curve.
Data Presentation: HPLC Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| **Linearity (R²) ** | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
HPLC Experimental Workflow
Synthetic Routes to Novel Heterocyclic Compounds from 3-Bromo-4-fluorobenzamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 3-Bromo-4-fluorobenzamide as a versatile starting material. The strategic positioning of the bromo and fluoro substituents, ortho and meta to the carboxamide group respectively, allows for diverse synthetic transformations, making it a valuable building block in medicinal chemistry and drug discovery. The following sections outline synthetic routes to quinazolinones, benzofurans, indoles, and quinolines, complete with detailed methodologies, quantitative data, and workflow visualizations.
Synthesis of 6-Bromo-7-fluoroquinazolin-4(3H)-ones
The quinazolinone scaffold is a prevalent motif in numerous biologically active compounds. This compound serves as an excellent precursor for the synthesis of 6-bromo-7-fluoro-substituted quinazolinones through a transition-metal-free approach involving a base-promoted nucleophilic aromatic substitution (SNAr) followed by cyclization.
A plausible reaction involves the initial reaction of this compound with an appropriate amide in the presence of a base such as cesium carbonate in a polar aprotic solvent like DMSO. The fluoride at position 4 is a good leaving group for SNAr. The resulting intermediate then undergoes intramolecular cyclization to yield the desired quinazolinone.
Diagram of Synthetic Workflow for Quinazolinones
Caption: Workflow for the synthesis of quinazolinones.
Experimental Protocol: Synthesis of 6-Bromo-7-fluoro-2-phenylquinazolin-4(3H)-one
-
To a sealed tube, add this compound (1.0 mmol, 219 mg), benzamide (2.5 mmol, 303 mg), and cesium carbonate (Cs2CO3) (2.5 mmol, 814 mg).
-
Add dimethyl sulfoxide (DMSO) (4.0 mL).
-
Seal the tube and heat the reaction mixture to 135 °C.
-
Stir the reaction for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford the desired product.
Quantitative Data
| Product | Reagents | Conditions | Yield |
| 6-Bromo-7-fluoro-2-phenylquinazolin-4(3H)-one | This compound, Benzamide | Cs2CO3, DMSO, 135 °C, 24 h | 70-80% (estimated) |
| 6-Bromo-7-fluoro-2-methylquinazolin-4(3H)-one | This compound, Acetamide | Cs2CO3, DMSO, 135 °C, 24 h | 65-75% (estimated) |
Proposed Synthetic Route to Novel Benzofuran Derivatives
A plausible route to benzofuran derivatives involves an initial O-alkylation at the fluorine position, followed by a palladium-catalyzed intramolecular Heck-type cyclization.
Diagram of Synthetic Workflow for Benzofurans
Caption: Proposed workflow for benzofuran synthesis.
Experimental Protocols
Step 1: Synthesis of 4-Allyloxy-3-bromobenzamide
-
To a solution of this compound (1.0 mmol) in anhydrous tetrahydrofuran (THF) (10 mL) under an inert atmosphere, add sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 mmol) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add allyl alcohol (1.5 mmol) and heat the reaction to reflux for 6 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Palladium-Catalyzed Intramolecular Heck Cyclization
-
To a solution of 4-Allyloxy-3-bromobenzamide (1.0 mmol) in dimethylformamide (DMF) (10 mL), add palladium(II) acetate (Pd(OAc)2) (0.05 mmol), triphenylphosphine (PPh3) (0.1 mmol), and a suitable base (e.g., triethylamine or potassium carbonate) (2.0 mmol).
-
Degas the mixture and heat under an inert atmosphere at 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the benzofuran derivative.
Quantitative Data (Estimated)
| Intermediate/Product | Key Reagents | Conditions | Estimated Yield |
| 4-Allyloxy-3-bromobenzamide | Allyl alcohol, NaH | THF, reflux, 6 h | 70-85% |
| Benzofuran derivative | Pd(OAc)2, PPh3, Base | DMF, 100-120 °C, 12-24 h | 50-70% |
Proposed Synthetic Route to Novel Indole Derivatives
A potential pathway to indole derivatives could involve an initial Ullmann condensation to form a C-N bond at the fluorine position, followed by a palladium-catalyzed intramolecular C-N bond formation.
Diagram of Synthetic Workflow for Indoles
Caption: Proposed workflow for indole synthesis.
Experimental Protocols
Step 1: Synthesis of N-Aryl-4-amino-3-bromobenzamide
-
In a reaction vessel, combine this compound (1.0 mmol), a substituted aniline (1.2 mmol), copper(I) iodide (CuI) (0.1 mmol), and a base such as potassium carbonate (2.0 mmol).
-
Add a high-boiling polar solvent like N-methyl-2-pyrrolidone (NMP).
-
Heat the mixture to 120-150 °C for 24-48 hours under an inert atmosphere.
-
After cooling, dilute the reaction with water and extract with an organic solvent.
-
Purify the product by column chromatography.
Step 2: Intramolecular Buchwald-Hartwig Amination
-
To a solution of the N-Aryl-4-amino-3-bromobenzamide (1.0 mmol) in a suitable solvent (e.g., toluene or dioxane), add a palladium catalyst (e.g., Pd2(dba)3) (0.02-0.05 mmol), a phosphine ligand (e.g., Xantphos or BINAP) (0.04-0.1 mmol), and a strong base (e.g., sodium tert-butoxide) (1.5-2.0 mmol).
-
Degas the mixture and heat under an inert atmosphere at 80-110 °C until the starting material is consumed (monitor by TLC).
-
Cool the reaction, quench with water, and extract with an organic solvent.
-
Purify the crude product via column chromatography to yield the indole derivative.
Quantitative Data (Estimated)
| Intermediate/Product | Key Reagents | Conditions | Estimated Yield |
| N-Aryl-4-amino-3-bromobenzamide | Substituted Aniline, CuI | NMP, 120-150 °C, 24-48 h | 40-60% |
| Indole derivative | Pd catalyst, Ligand, Base | Toluene, 80-110 °C | 50-70% |
Proposed Synthetic Route to Novel Quinoline Derivatives
A plausible route to quinolines could be initiated by the synthesis of an N-(2-formylphenyl) intermediate, followed by an acid-catalyzed Friedländer annulation.
Diagram of Synthetic Workflow for Quinolines
Caption: Proposed workflow for quinoline synthesis.
Experimental Protocols
Step 1: Synthesis of N-(2-Formylphenyl)-3-bromo-4-aminobenzamide
-
Combine this compound (1.0 mmol), 2-aminobenzaldehyde (1.1 mmol), and a base like potassium carbonate (2.0 mmol) in a polar aprotic solvent such as DMSO.
-
Heat the mixture at 100-130 °C for 12-24 hours.
-
Monitor the reaction by TLC. After completion, cool the mixture, add water, and extract the product with an appropriate organic solvent.
-
Purify the intermediate by column chromatography.
Step 2: Friedländer Annulation
-
Dissolve the N-(2-Formylphenyl)-3-bromo-4-aminobenzamide intermediate (1.0 mmol) and a ketone with an α-methylene group (e.g., acetone, acetophenone) (1.5-2.0 mmol) in a suitable solvent (e.g., ethanol or toluene).
-
Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., potassium hydroxide).
-
Heat the reaction mixture to reflux for 4-12 hours.
-
Upon completion, cool the reaction, remove the solvent under reduced pressure, and purify the residue by column chromatography to afford the quinoline derivative.
Quantitative Data (Estimated)
| Intermediate/Product | Key Reagents | Conditions | Estimated Yield |
| N-(2-Formylphenyl)-3-bromo-4-aminobenzamide | 2-Aminobenzaldehyde, K2CO3 | DMSO, 100-130 °C, 12-24 h | 50-70% |
| Quinoline derivative | Ketone, Acid/Base catalyst | Reflux, 4-12 h | 60-80% |
Disclaimer: The proposed synthetic routes for benzofurans, indoles, and quinolines are based on established chemical principles. The estimated yields are for guidance and may require optimization for specific substrates and reaction conditions. All experiments should be conducted by trained personnel in a properly equipped laboratory, following all necessary safety precautions.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 3-Bromo-4-fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 3-Bromo-4-fluorobenzamide as a key building block. This versatile substrate is of significant interest in medicinal chemistry and materials science due to the strategic positioning of its functional groups, which allows for selective derivatization to generate a diverse range of complex molecules. The protocols outlined herein cover Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille cross-coupling reactions, as well as cyanation.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-S, C-O) bonds with high efficiency and selectivity. These reactions are fundamental in the construction of complex molecular architectures that form the backbone of many modern pharmaceuticals and functional materials. This compound is an attractive substrate for these transformations, featuring a reactive bromine atom for oxidative addition to the palladium catalyst, a fluorine atom that can modulate the physicochemical properties of the resulting products, and a benzamide moiety that is a common feature in many biologically active compounds.
General Experimental Workflow
A generalized workflow for palladium-catalyzed cross-coupling reactions is depicted below. Specific conditions for each reaction type are detailed in the subsequent sections.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate.[1]
Application Notes:
This reaction is widely used to synthesize biaryl and vinyl-aryl compounds. For this compound, Suzuki coupling allows for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position, yielding 3-aryl-4-fluorobenzamides. These products are valuable intermediates in the synthesis of complex molecules for drug discovery.[2] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side products.
Catalytic Cycle:
Experimental Protocol (General):
A representative protocol for the Suzuki-Miyaura coupling of an aryl bromide is as follows:
-
Reaction Setup: In a clean, oven-dried flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water or dioxane/water, via syringe.
-
Reaction: Heat the mixture with vigorous stirring at a temperature typically ranging from 80 to 110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Quantitative Data (Representative for Aryl Bromides):
| Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 8 | >90 |
| 3-Thienylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | DMF | 90 | 16 | 80-90 |
Note: This data is representative for similar aryl bromides and may require optimization for this compound.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, typically with high stereoselectivity.[3]
Application Notes:
This reaction allows for the introduction of vinyl groups at the 3-position of this compound. The products, substituted styrenes or acrylates, are valuable precursors for various transformations in pharmaceutical synthesis. The choice of base and the presence of additives like phosphine ligands or phase-transfer catalysts can significantly influence the reaction outcome.
Experimental Protocol (General):
A general procedure for the Heck reaction with an aryl bromide is as follows:
-
Reaction Setup: To a reaction vessel, add this compound (1.0 equiv.), the alkene (e.g., styrene or an acrylate, 1.1-1.5 equiv.), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), and a ligand (e.g., P(o-tolyl)₃, if necessary).
-
Inert Atmosphere: Purge the vessel with an inert gas.
-
Solvent and Base Addition: Add a polar aprotic solvent such as DMF or NMP, followed by a base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv.).
-
Reaction: Heat the mixture to 80-140 °C with stirring. Monitor the reaction by GC or LC-MS.
-
Workup: Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry, and concentrate. Purify the product by chromatography or recrystallization.
Quantitative Data (Representative for Aryl Bromides):
| Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (2) | Et₃N | DMF | 100 | 12 | 70-85 |
| n-Butyl acrylate | Pd(OAc)₂ (1) | K₂CO₃ | DMAc | 120 | 6 | 85-95 |
| Methyl methacrylate | Pd/C (5) | NaOAc | NMP | 130 | 24 | 60-75 |
Note: This data is representative for similar aryl bromides and may require optimization for this compound.
Sonogashira Coupling
The Sonogashira coupling reaction is a method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[4][5]
Application Notes:
This reaction is highly effective for the synthesis of arylalkynes. Coupling this compound with various terminal alkynes provides direct access to 3-alkynyl-4-fluorobenzamide derivatives, which are important scaffolds in medicinal chemistry. The reaction is generally tolerant of a wide range of functional groups. Copper-free versions of this reaction have also been developed to avoid potential issues with copper contamination.
Experimental Protocol (General):
A typical copper-catalyzed Sonogashira coupling protocol is as follows:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and copper(I) iodide (0.5-10 mol%).
-
Solvent and Base Addition: Add an anhydrous solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-80 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl (to remove copper salts) and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
Quantitative Data (Representative for Aryl Bromides):
| Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 6 | >90 |
| Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | DIPA | DMF | 60 | 4 | 85-95 |
| 1-Heptyne | PdCl₂(dppf) (3) | CuI (5) | Cs₂CO₃ | Dioxane | 80 | 12 | 75-85 |
Note: This data is representative for similar aryl bromides and may require optimization for this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines.[6]
Application Notes:
This reaction enables the synthesis of N-aryl and N-heteroaryl derivatives of 3-amino-4-fluorobenzamide. It is a powerful method for introducing diverse amine functionalities, which are crucial for modulating the pharmacological properties of drug candidates. The choice of a bulky, electron-rich phosphine ligand is often critical for achieving high yields, especially with less reactive amines.
Experimental Protocol (General):
A general procedure for the Buchwald-Hartwig amination is as follows:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP or XPhos, 1.2-3 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.2-1.5 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Reaction: Seal the tube and heat the mixture with stirring at 80-110 °C. Monitor the reaction's progress.
-
Workup: After cooling, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.
-
Purification: Wash the organic layer with brine, dry, and concentrate. Purify the product by flash chromatography.
Quantitative Data (Representative for Aryl Bromides):
| Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu | Toluene | 100 | 16 | >90 |
| Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 12 | 80-95 |
| Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ | t-BuOH | 90 | 24 | 70-85 |
Note: This data is representative for similar aryl bromides and may require optimization for this compound.
Stille Coupling
The Stille coupling involves the reaction of an organotin compound (stannane) with an organic halide or triflate, catalyzed by palladium.[7]
Application Notes:
While the toxicity of organotin reagents is a concern, the Stille reaction is valued for its mild reaction conditions and tolerance of a wide array of functional groups.[8] It can be used to couple this compound with various vinyl, aryl, and alkynyl stannanes.
Experimental Protocol (General):
A representative protocol for the Stille coupling is as follows:[1]
-
Reaction Setup: In a flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and the organostannane (e.g., tributyl(vinyl)tin, 1.1 equiv.) in an anhydrous solvent like DMF or THF.
-
Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (1-5 mol%). In some cases, a lithium chloride additive is beneficial.
-
Reaction: Heat the mixture at a temperature ranging from 60 to 100 °C. Monitor the reaction by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction and dilute with an organic solvent. To remove tin byproducts, the solution can be washed with an aqueous solution of KF or filtered through silica gel.
-
Purification: Wash the organic layer with water and brine, dry, and concentrate. Purify the product via column chromatography.
Quantitative Data (Representative for Aryl Bromides):
| Organostannane | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Tributyl(vinyl)tin | Pd(PPh₃)₄ (2) | - | THF | 65 | 16 | 80-95 | | Tributyl(phenyl)tin | PdCl₂(PPh₃)₂ (3) | LiCl | DMF | 80 | 12 | 75-90 | | Tributyl(ethynyl)tin | Pd₂(dba)₃ (1.5) / P(furyl)₃ (6) | - | NMP | RT | 8 | >90 |
Note: This data is representative for similar aryl bromides and may require optimization for this compound.
Cyanation
Palladium-catalyzed cyanation is a direct method to introduce a nitrile group onto an aromatic ring, converting an aryl halide into a benzonitrile derivative.
Application Notes:
This reaction transforms this compound into 3-cyano-4-fluorobenzamide, a valuable intermediate for the synthesis of various nitrogen-containing heterocycles and other functional groups. Various cyanide sources can be used, with zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]) being common choices due to their lower toxicity compared to other cyanide salts.[9][10]
Experimental Protocol (General):
A general procedure for palladium-catalyzed cyanation is as follows:[8]
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%), a ligand (e.g., dppf or Xantphos), and the cyanide source (e.g., Zn(CN)₂, 0.6-1.2 equiv.).
-
Inert Atmosphere: Purge the vessel with an inert gas.
-
Solvent Addition: Add a polar aprotic solvent such as DMF or DMAc.
-
Reaction: Heat the mixture with stirring at a temperature between 80 and 140 °C. Monitor the reaction's progress.
-
Workup: After cooling, carefully quench the reaction mixture (e.g., with an aqueous solution of sodium bicarbonate or ammonia) and extract with an organic solvent.
-
Purification: Wash the organic phase, dry, and concentrate. Purify the crude product by chromatography or recrystallization.
Quantitative Data (Representative for Aryl Bromides):
| Cyanide Source | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Zn(CN)₂ | Pd₂(dba)₃ (2) | dppf (4) | DMF | 120 | 6 | 80-95 | | K₄[Fe(CN)₆] | Pd(OAc)₂ (1) | Xantphos (2) | DMAc | 140 | 12 | 75-90 | | NaCN | Pd(PPh₃)₄ (5) | - | Toluene | 100 | 24 | 60-80 |
Note: This data is representative for similar aryl bromides and may require optimization for this compound. Caution should be exercised when handling cyanide-containing reagents.
References
- 1. Stille Coupling | NROChemistry [nrochemistry.com]
- 2. nbinno.com [nbinno.com]
- 3. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stille Coupling [organic-chemistry.org]
- 8. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 10. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
Application Notes and Protocols: Functionalization of the Amide Group in 3-Bromo-4-fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical functionalization of the amide group in 3-bromo-4-fluorobenzamide. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic placement of its bromine and fluorine substituents, which allows for a wide range of chemical modifications. The protocols outlined below are based on established synthetic methodologies for analogous compounds and are intended to serve as a comprehensive guide for the synthesis of novel derivatives.
Overview of Functionalization Pathways
The amide group of this compound can undergo several key transformations, providing access to a variety of functionalized molecules. These include:
-
Hofmann Rearrangement: Conversion of the amide to the corresponding primary amine, 3-bromo-4-fluoroaniline, with the loss of one carbon atom.
-
Reduction to Amine: Reduction of the amide to the corresponding benzylamine, (3-bromo-4-fluorophenyl)methanamine.
-
Dehydration to Nitrile: Conversion of the amide to 3-bromo-4-fluorobenzonitrile.
-
N-Alkylation and N-Arylation: Introduction of alkyl or aryl substituents on the amide nitrogen to generate secondary or tertiary amides.
These transformations open up a wide array of possibilities for creating new chemical entities with potential applications in drug discovery and materials science. The resulting products can serve as key intermediates in the synthesis of more complex molecules, including potential therapeutic agents for cancer and inflammatory conditions.[1]
Experimental Protocols and Data
The following sections provide detailed protocols for the key functionalization reactions of this compound. The quantitative data presented are typical yields based on analogous reactions and may vary depending on the specific experimental conditions.
Hofmann Rearrangement to 3-Bromo-4-fluoroaniline
The Hofmann rearrangement provides a classic method for the conversion of a primary amide to a primary amine with one fewer carbon atom.[2][3][4] This protocol is adapted from established procedures for the Hofmann rearrangement of brominated benzamides.[5][6]
Reaction Scheme:
Caption: Hofmann rearrangement of this compound.
Protocol:
-
N-Chlorination:
-
In a round-bottom flask, suspend this compound (1.0 eq) in dichloromethane.
-
Add moist neutral alumina and cool the mixture in an ice bath.
-
Add calcium hypochlorite (0.6 eq) in one portion and stir the reaction mixture at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Filter the reaction mixture and wash the solid with dichloromethane.
-
The filtrate containing the N-chloroamide is used directly in the next step.
-
-
Rearrangement:
-
To the filtrate from the previous step, add an aqueous solution of sodium hydroxide (4.0 eq).
-
Heat the biphasic mixture to 50-70°C with vigorous stirring for 1-2 hours.
-
Monitor the reaction by TLC for the formation of 3-bromo-4-fluoroaniline.
-
After completion, cool the reaction to room temperature and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Quantitative Data:
| Product | Starting Material | Key Reagents | Typical Yield (%) |
| 3-Bromo-4-fluoroaniline | This compound | Ca(OCl)₂, NaOH | 75-85 |
Reduction to (3-Bromo-4-fluorophenyl)methanamine
The reduction of the amide group to an amine can be effectively achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[5]
Reaction Scheme:
Caption: Reduction of this compound.
Protocol:
-
To a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0°C, add a solution of this compound (1.0 eq) in THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to 0°C and quench by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again.
-
Filter the resulting precipitate and wash it thoroughly with THF.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purification can be achieved by distillation or column chromatography.
Quantitative Data:
| Product | Starting Material | Key Reagents | Typical Yield (%) |
| (3-Bromo-4-fluorophenyl)methanamine | This compound | LiAlH₄ | 80-90 |
Dehydration to 3-Bromo-4-fluorobenzonitrile
The dehydration of the primary amide to a nitrile is a common transformation, often achieved with dehydrating agents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂).
Reaction Scheme:
Caption: Dehydration of this compound.
Protocol:
-
In a dry round-bottom flask, thoroughly mix this compound (1.0 eq) and phosphorus pentoxide (1.5 eq).
-
Heat the mixture under vacuum (or with a distillation setup) to the melting point of the amide.
-
The product nitrile will distill as it is formed.
-
Collect the distillate, which can be further purified by recrystallization or a second distillation.
Quantitative Data:
| Product | Starting Material | Key Reagents | Typical Yield (%) |
| 3-Bromo-4-fluorobenzonitrile | This compound | P₂O₅ | 70-85 |
N-Alkylation and N-Arylation
The amide nitrogen can be functionalized through N-alkylation or N-arylation to produce secondary or tertiary amides. These reactions typically require a base to deprotonate the amide.
2.4.1. N-Alkylation
A mild and sustainable protocol for N-alkylation of amides using an alkyl halide and a base is described below.[7]
Reaction Scheme:
Caption: N-Alkylation of this compound.
Protocol:
-
To a mixture of this compound (1.0 eq), potassium phosphate (2.0 eq), and tetrabutylammonium bromide (0.1 eq) in acetonitrile, add the desired alkyl halide (1.2 eq).
-
Heat the reaction mixture to 50°C and stir for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture, filter off the solids, and concentrate the filtrate.
-
The residue can be purified by column chromatography.
Quantitative Data:
| Product | Starting Material | Key Reagents | Typical Yield (%) |
| N-Alkyl-3-bromo-4-fluorobenzamide | This compound | Alkyl halide, K₃PO₄ | 60-85 |
2.4.2. N-Arylation
While direct N-arylation of primary benzamides can be challenging, a common strategy involves the initial synthesis of an N-aryl amide followed by functionalization of the aryl ring. For the synthesis of N-aryl-3-bromo-4-fluorobenzamides, a coupling reaction between 3-bromo-4-fluorobenzoyl chloride and a substituted aniline would be a more direct approach.
Applications and Significance
The functionalized derivatives of this compound are valuable intermediates in the synthesis of a wide range of biologically active molecules and functional materials.
-
Pharmaceuticals: 3-Bromo-4-fluoroaniline, obtained from the Hofmann rearrangement, is a key building block for the synthesis of various pharmaceutical compounds.[8][9][10] The presence of the bromine atom allows for further modifications via cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity.[8] Similarly, 3-bromo-4-fluorobenzonitrile is a crucial intermediate in the development of targeted therapies for cancer and inflammatory diseases.[1]
-
Agrochemicals: The 3-bromo-4-fluoroaniline moiety is also found in a number of agrochemicals.[11]
-
Materials Science: The unique electronic properties imparted by the bromo and fluoro substituents make these compounds and their derivatives interesting candidates for the development of novel organic electronic materials.
Logical Workflow for Functionalization
The following diagram illustrates the logical workflow for the functionalization of this compound, highlighting the key transformations and the resulting product classes.
Caption: Functionalization pathways of this compound.
This document is intended for use by trained professionals in a laboratory setting. All experiments should be conducted with appropriate safety precautions.
References
- 1. nbinno.com [nbinno.com]
- 2. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Determine the major products A and B for the given reactions: 3-Bromo be.. [askfilo.com]
- 6. benchchem.com [benchchem.com]
- 7. escholarship.org [escholarship.org]
- 8. nbinno.com [nbinno.com]
- 9. 3-Bromo-4-fluoroaniline, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. 3-Bromo-4-fluoroaniline | C6H5BrFN | CID 2779286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. The Role of 3-Bromoaniline in Modern Organic Synthesis [ketonepharma.com]
Application Notes and Protocols: The Strategic Use of 3-Bromo-4-fluorobenzamide in the Synthesis of Advanced Pyrethroid Insecticides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of pyrethroid insecticides, commencing from 3-Bromo-4-fluorobenzamide. This compound serves as a crucial precursor to the key intermediate, 3-bromo-4-fluorobenzaldehyde, which is subsequently utilized in the synthesis of potent insecticides such as cyfluthrin and lambda-cyhalothrin. The following sections outline the synthetic pathways, experimental procedures, and quantitative data to guide researchers in this field.
Introduction
Pyrethroid insecticides are a significant class of agrochemicals known for their high efficacy against a broad spectrum of pests and low toxicity to mammals.[1][2] The synthesis of these complex molecules often involves multi-step processes, where the careful selection of starting materials and intermediates is critical for achieving high yields and purity. This compound is a valuable starting material that can be efficiently converted to 3-bromo-4-fluorobenzaldehyde, a pivotal building block in the production of several commercial pyrethroids.[3][4] This document details the synthetic route from the amide to the final insecticidal products, providing comprehensive protocols and data.
Synthetic Pathway Overview
The overall synthetic strategy involves a multi-step process, beginning with the conversion of this compound to 3-bromo-4-fluorobenzaldehyde. This aldehyde then undergoes a series of transformations to yield the final pyrethroid insecticide. The key stages are:
-
Stage 1: Synthesis of 3-bromo-4-fluorobenzaldehyde from this compound.
-
Stage 2: Protection of the aldehyde group via acetal formation.
-
Stage 3: Etherification to introduce the 3-phenoxy group.
-
Stage 4: Deprotection to regenerate the aldehyde.
-
Stage 5: Final esterification and cyanation to yield the pyrethroid.
The following diagram illustrates this synthetic pathway.
Caption: Synthetic pathway from this compound to pyrethroid insecticides.
Quantitative Data Summary
The following tables summarize the quantitative data for the key synthetic steps.
Table 1: Synthesis of 3-Bromo-4-fluorobenzaldehyde
| Step | Starting Material | Product | Reagents | Catalyst | Yield | Purity | Reference |
| Dehydration | This compound | 3-Bromo-4-fluorobenzonitrile | Thionyl chloride | - | High (not specified) | - | [3] |
| Reduction | 3-Bromo-4-fluorobenzonitrile | 3-Bromo-4-fluorobenzaldehyde | Formic acid | Raney nickel | High (not specified) | - | [3] |
Table 2: Synthesis of 3-Bromo-4-fluorobenzaldehyde via Bromination of 4-Fluorobenzaldehyde (Alternative Route for Comparison)
| Starting Material | Product | Reagents | Catalyst | Yield | Purity | Reference |
| 4-Fluorobenzaldehyde | 3-Bromo-4-fluorobenzaldehyde | Bromine, Oleum | Iodine, Zinc bromide | 97% | 96% | [5] |
| 4-Fluorobenzaldehyde | 3-Bromo-4-fluorobenzaldehyde | Sodium bromide, Hydrochloric acid, Sodium hypochlorite | - | 90.4-91.9% | 99.2-99.4% | [6] |
Table 3: Synthesis of Pyrethroid Intermediates and Final Product
| Step | Starting Material | Product | Key Reagents | Yield | Reference |
| Acetalization | 3-Bromo-4-fluorobenzaldehyde | 3-Bromo-4-fluorobenzaldehyde dimethyl acetal | Methanol | - | [3] |
| Etherification | 3-Bromo-4-fluorobenzaldehyde dimethyl acetal | 3-Phenoxy-4-fluorobenzaldehyde dimethyl acetal | Sodium phenolate, Copper-I bromide | Quantitative (by GC) | [3] |
| Esterification | 3-Phenoxy-4-fluorobenzaldehyde | Cyfluthrin | Dichlorochrysanthemum acyl chloride, Sodium cyanide | - | [7] |
Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-4-fluorobenzonitrile from this compound
This protocol describes the dehydration of the amide to the corresponding nitrile.[3]
Workflow Diagram:
Caption: Experimental workflow for the synthesis of 3-Bromo-4-fluorobenzonitrile.
Methodology:
-
To a solution of 3-bromo-4-fluoro-benzoic acid amide in a suitable solvent (e.g., toluene), slowly add thionyl chloride at a controlled temperature.
-
Stir the mixture for several hours.
-
The product, 3-bromo-4-fluoro-benzonitrile, can be isolated by filtration after crystallization.
Protocol 2: Synthesis of 3-Bromo-4-fluorobenzaldehyde from 3-Bromo-4-fluorobenzonitrile
This protocol details the reduction of the nitrile to the aldehyde.[3]
Methodology:
-
A mixture of Raney nickel (thoroughly washed with water), formic acid, and 3-bromo-4-fluoro-benzonitrile is stirred for 24 hours at 90°-100° C under a nitrogen atmosphere.[3]
-
After cooling to room temperature, add water and extract the mixture with toluene.[3]
-
The combined toluene solutions are washed with water, saturated sodium bicarbonate solution, and again with water, then dried.[3]
Protocol 3: Synthesis of 3-Phenoxy-4-fluorobenzaldehyde Glycol Acetal
This protocol describes the etherification step to introduce the phenoxy group.[3][7]
Workflow Diagram:
Caption: Experimental workflow for the etherification reaction.
Methodology:
-
Add copper-I bromide and sodium phenolate to diethylene glycol dimethyl ether (diglyme).[3] The temperature of the mixture will rise.
-
To dehydrate, distill off a portion of the diglyme.[3]
-
Add 3-bromo-4-fluoro-benzaldehyde dimethyl acetal dropwise over 10 minutes at 150°-155° C.[3]
-
Stir the reaction mixture for a further 7 hours at 155° C.[3]
-
Monitor the reaction by gas chromatography until all the precursor has been converted.[3]
Protocol 4: Synthesis of Cyfluthrin
This protocol outlines the final steps to produce the pyrethroid insecticide, cyfluthrin.[7]
Methodology:
-
The 3-phenoxy-4-fluorobenzaldehyde glycol acetal from the previous step is hydrolyzed under acidic conditions to yield 3-phenoxy-4-fluorobenzaldehyde.[7]
-
In the presence of a phase-transfer catalyst, react 3-phenoxy-4-fluorobenzaldehyde with sodium cyanide and dichlorochrysanthemum acyl chloride.[7]
-
The resulting product is washed and the solvent is removed to obtain cyfluthrin.[7]
Conclusion
This compound is a viable and effective starting material for the synthesis of key pyrethroid insecticides. The transformation of the amide to 3-bromo-4-fluorobenzaldehyde, followed by a series of well-established chemical reactions, provides a clear pathway to high-value agrochemicals like cyfluthrin. The protocols and data presented herein offer a comprehensive guide for researchers engaged in the development of novel and efficient synthetic routes for pyrethroid insecticides.
References
- 1. Cyhalothrin | C23H19ClF3NO3 | CID 5281873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4383949A - Preparation of 3-bromo-4-fluorobenzaldehyde and its acetals - Google Patents [patents.google.com]
- 4. WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde - Google Patents [patents.google.com]
- 5. 3-Bromo-4-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 6. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 7. CN1508124A - Method for synthesizing lambda-cyhalothrin from p-fluorobenzoic aldehyde - Google Patents [patents.google.com]
Application Note: Quantitative Determination of 3-Bromo-4-fluorobenzaldehyde by Fast Gas Chromatography
Introduction
3-Bromo-4-fluorobenzaldehyde is a key starting material and intermediate in the synthesis of various pharmaceutical compounds and agrochemicals.[1] Accurate and rapid quantification of this compound is crucial for quality control during manufacturing and for ensuring the purity of final products. This application note details a validated fast gas chromatography (GC) method for the quantitative determination of 3-Bromo-4-fluorobenzaldehyde. The method utilizes Low Thermal Mass (LTM) GC technology, which enables ultrafast temperature programming for significantly reduced analytical cycle times compared to conventional GC methods.[1][2] The method is validated according to ICH guidelines and is suitable for high-throughput laboratory environments.
Experimental Protocol
This protocol is based on a validated method for the separation and quantification of ten bromofluorobenzaldehyde isomers, including 3-Bromo-4-fluorobenzaldehyde.[1]
1. Materials and Reagents
-
3-Bromo-4-fluorobenzaldehyde reference standard (>98% purity)
-
Acetonitrile (GC grade or equivalent)
-
High-purity hydrogen (carrier and detector gas)
-
High-purity air (detector gas)
2. Instrumentation
-
Gas Chromatograph: Agilent 7890A LTM GC system or equivalent.[1]
-
Autosampler: Agilent 7693 autosampler.[1]
-
Detector: Flame Ionization Detector (FID).[1]
-
GC Column: Agilent J&W DB-624, 20 m x 0.18 mm, 1.0 µm film thickness (LTM column module).[1][3]
3. Chromatographic Conditions
| Parameter | Value |
| Injector Temperature | 250 °C |
| Injection Volume | 1.0 µL |
| Split Ratio | 50:1 (or suitable ratio for desired concentration) |
| Carrier Gas | Hydrogen[1] |
| Flow Rate | 2.0 mL/min (Constant Flow)[1] |
| Oven Program | |
| Initial Temperature | 60 °C |
| Hold Time | 1 min |
| Ramp Rate | 40 °C/min |
| Final Temperature | 260 °C[3] |
| Final Hold Time | 2 min |
| Detector | Flame Ionization Detector (FID)[1] |
| Detector Temperature | 280 °C[1] |
| Hydrogen Flow | 30 mL/min[1] |
| Air Flow | 350 mL/min[1] |
| Makeup Gas (N2 or He) | As recommended by instrument manufacturer |
4. Standard and Sample Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of 3-Bromo-4-fluorobenzaldehyde reference standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with acetonitrile to create a calibration curve. A suggested range is 1.0 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh the sample containing 3-Bromo-4-fluorobenzaldehyde, dissolve it in a known volume of acetonitrile to achieve a theoretical concentration within the calibration range. Vortex to ensure homogeneity and filter if necessary to remove particulates.[4][5]
5. Data Analysis and Quantification
-
Identification: The retention time of the peak corresponding to 3-Bromo-4-fluorobenzaldehyde in the sample chromatogram should match that of the reference standard.
-
Quantification: Generate a linear regression calibration curve by plotting the peak area of the working standards against their respective concentrations. Determine the concentration of 3-Bromo-4-fluorobenzaldehyde in the prepared sample solution by interpolating its peak area from the calibration curve.
Quantitative Data Summary
The following table summarizes the performance characteristics of the validated method for bromofluorobenzaldehyde isomers.[1]
| Validation Parameter | Result |
| Linearity (Correlation Coefficient) | > 0.999 |
| Limit of Detection (LOD) | 0.4 ppm (µg/mL) |
| Limit of Quantification (LOQ) | 1.2 ppm (µg/mL) |
| Accuracy (Recovery) | 93.7% – 107.7% |
| Precision | Method demonstrated high precision as per ICH guidelines |
Experimental Workflow and Logic Diagrams
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-4-fluorobenzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Bromo-4-fluorobenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: There are three primary routes for the synthesis of this compound:
-
From 3-Bromo-4-fluorobenzoic acid: This is a common and direct approach. The carboxylic acid can be converted to the amide using coupling reagents or by first converting it to a more reactive species like an acid chloride.
-
From 3-Bromo-4-fluorobenzoyl chloride: This method involves the reaction of the pre-formed acid chloride with an ammonia source. It is often a high-yielding route.
-
From 3-Bromo-4-fluorobenzonitrile: This involves the hydrolysis of the nitrile group to the primary amide. This can be achieved under acidic or basic conditions, though careful control is needed to avoid hydrolysis to the carboxylic acid.
Q2: I am experiencing low yields in my amidation reaction. What are the likely causes?
A2: Low yields in the synthesis of this compound can stem from several factors:
-
Incomplete activation of the carboxylic acid: When starting from 3-Bromo-4-fluorobenzoic acid, the carboxylic acid must be activated to react with the amine source. Insufficient coupling reagent or suboptimal reaction conditions can lead to poor activation.
-
Deactivation of the ammonia source: The basicity of the ammonia source is crucial for the nucleophilic attack. Acidic byproducts can neutralize the ammonia, rendering it non-reactive.
-
Steric hindrance: While minimal in this specific molecule, steric hindrance around the reactive sites can slow down the reaction.
-
Hydrolysis: The presence of water can lead to the hydrolysis of activated intermediates (like the acyl chloride or active ester) back to the carboxylic acid, thus reducing the yield of the desired amide. It is crucial to use anhydrous solvents and reagents.
-
Suboptimal reaction conditions: Temperature, solvent, and the choice of base can significantly impact the reaction outcome.
Q3: What are some common side reactions to be aware of during the synthesis?
A3: The primary side reaction of concern is the hydrolysis of the amide product back to 3-Bromo-4-fluorobenzoic acid, especially during workup or purification under harsh acidic or basic conditions. If starting from the acid chloride, incomplete reaction can leave unreacted starting material. When using carbodiimide coupling reagents, the formation of N-acylurea byproduct can occur.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to separate the starting material, product, and any significant byproducts. Staining with an appropriate agent may be necessary for visualization. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can also be used for more quantitative monitoring.[1]
Q5: What is the recommended method for purifying the final product?
A5: The most common and effective method for purifying this compound is recrystallization.[2] Suitable solvent systems include polar solvents like ethanol, acetone, or acetonitrile, potentially with water or a non-polar solvent like hexane as an anti-solvent.[2] For example, recrystallization from an ethanol/water or ethyl acetate/hexane mixture can yield a highly pure product. If significant impurities are present, column chromatography on silica gel may be necessary before recrystallization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete activation of 3-bromo-4-fluorobenzoic acid. | - Ensure the use of a sufficient amount of coupling reagent (typically 1.1-1.5 equivalents).- Consider using a more powerful coupling reagent like HATU.- Pre-activate the carboxylic acid with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for 15-30 minutes before adding the ammonia source. |
| Deactivation of the ammonia source. | - Use a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) to neutralize acidic byproducts.- Use a larger excess of the ammonia source. | |
| Presence of water in the reaction. | - Use anhydrous solvents (e.g., DMF, DCM) and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Impurities | Hydrolysis of the product during workup. | - Avoid prolonged exposure to strong acids or bases during the workup.- Use a mild aqueous workup, for example, washing with a saturated solution of sodium bicarbonate. |
| Formation of N-acylurea byproduct (with carbodiimide reagents). | - Add an activating agent like 1-hydroxybenzotriazole (HOBt) or OxymaPure to suppress this side reaction. | |
| Unreacted starting material. | - Increase the reaction time or temperature (monitor by TLC to avoid degradation).- Ensure efficient stirring.- Use a slight excess of the ammonia source. | |
| Difficulty in Product Isolation/Purification | Product is an oil or does not crystallize. | - Try different solvent systems for recrystallization.- If recrystallization fails, purify by column chromatography on silica gel. |
| Co-precipitation of byproducts. | - Perform an aqueous workup to remove water-soluble byproducts before recrystallization.- For carbodiimide reactions, the dicyclohexylurea (DCU) byproduct from DCC is insoluble and can be filtered off, while the byproduct from EDC is water-soluble and can be removed with an aqueous wash. |
Experimental Protocols
Protocol 1: Synthesis from 3-Bromo-4-fluorobenzoyl Chloride
This method involves a two-step process: first, the formation of the acid chloride from 3-bromo-4-fluorobenzoic acid, followed by reaction with ammonia.
Step 1: Synthesis of 3-Bromo-4-fluorobenzoyl chloride
-
To a solution of 3-bromo-4-fluorobenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride (SOCl₂) (1.2-1.5 eq) or oxalyl chloride ((COCl)₂) (1.2-1.5 eq) at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 3-bromo-4-fluorobenzoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 3-bromo-4-fluorobenzoyl chloride in an anhydrous aprotic solvent like DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a concentrated aqueous solution of ammonia (a large excess) or bubble anhydrous ammonia gas through the solution.
-
Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization.
A patent for a similar process reported a yield of 97% for the amidation step.
Protocol 2: Direct Amidation of 3-Bromo-4-fluorobenzoic Acid using Coupling Reagents
This protocol describes the direct conversion of the carboxylic acid to the amide using common coupling reagents.
Using HATU:
-
Dissolve 3-bromo-4-fluorobenzoic acid (1.0 eq) in anhydrous DMF.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq) to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a source of ammonia, such as a solution of ammonia in a suitable solvent.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, perform an aqueous workup and extract the product.
-
Purify by recrystallization.
Using EDC/HOBt:
-
Dissolve 3-bromo-4-fluorobenzoic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous DMF.
-
Add a non-nucleophilic base like DIPEA (2.0 eq).
-
Cool the mixture to 0 °C.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise.
-
Add the ammonia source.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Perform an aqueous workup and extract the product.
-
Purify by recrystallization.
Data Presentation
The following table summarizes expected yields for different amidation methods based on literature for similar substrates.
| Starting Material | Reagents | Typical Yield | Purity | Notes |
| 3-Bromo-4-fluorobenzoyl chloride | Aqueous Ammonia | >95% | High | Often a very clean and high-yielding reaction. |
| 3-Bromo-4-fluorobenzoic acid | HATU, DIPEA, Ammonia | 90-99% | High | HATU is a highly efficient but more expensive coupling reagent, suitable for challenging couplings. |
| 3-Bromo-4-fluorobenzoic acid | EDC, HOBt, DIPEA, Ammonia | 80-95% | Good to High | A cost-effective and widely used method. The urea byproduct from EDC is water-soluble, simplifying workup. |
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
common impurities in 3-Bromo-4-fluorobenzamide and their removal
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis, purification, and handling of 3-Bromo-4-fluorobenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available this compound?
A1: Common impurities in this compound often originate from the synthetic route and can be categorized as follows:
-
Starting Material Residues: Unreacted starting materials from the preceding synthetic steps are a primary source of impurities. These can include 4-fluorobenzaldehyde, 3-bromo-4-fluorobenzoic acid, or 3-bromo-4-fluorobenzoyl chloride, depending on the specific synthetic pathway utilized.
-
Regioisomers: During the bromination of 4-fluorobenzaldehyde or a related precursor, the bromine atom can be introduced at positions other than the desired C3 position, leading to the formation of isomeric impurities.
-
Residual Solvents: Solvents used during the synthesis and purification processes, such as toluene or dichloromethane, may be present in trace amounts in the final product.
-
By-products of Amidation: The conversion of the carboxylic acid or its derivatives to the amide can sometimes be incomplete, leading to the presence of the corresponding carboxylic acid as an impurity.
Q2: Which analytical techniques are most effective for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying non-volatile impurities. A reverse-phase method with a suitable C18 column and a mobile phase consisting of acetonitrile and water is often effective for resolving this compound from its potential impurities.[1][2][3]
-
Gas Chromatography (GC): GC is well-suited for the detection of volatile impurities, such as residual solvents.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the desired product and for identifying and quantifying impurities that have distinct spectral signatures.[4][5][6][7]
-
Mass Spectrometry (MS): When coupled with HPLC or GC, mass spectrometry provides molecular weight information that is crucial for the identification of unknown impurities.[1]
Troubleshooting Guides
Problem: Presence of Unreacted Starting Materials
Possible Cause: Incomplete reaction during the synthesis of the precursors or the final amidation step.
Solution:
-
Reaction Optimization: Ensure that the reaction has gone to completion by monitoring its progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or HPLC. If the reaction is stalled, consider adjusting reaction parameters such as temperature, reaction time, or the stoichiometry of the reagents.
-
Purification:
-
Recrystallization: This is often the most effective method for removing small amounts of starting materials. The choice of solvent is critical. For benzamides, polar solvents like ethanol, acetone, or acetonitrile are often good choices.[8] Experiment with single or mixed solvent systems to find conditions where the product has high solubility in the hot solvent and low solubility in the cold solvent, while the impurities remain in solution.
-
Column Chromatography: For more challenging separations, silica gel column chromatography can be employed. The polarity of the mobile phase should be optimized to achieve good separation between the product and the less polar starting materials.
-
Problem: Observation of Unknown Peaks in HPLC or NMR
Possible Cause: Presence of regioisomers or other reaction by-products.
Solution:
-
Structural Elucidation: Utilize techniques like LC-MS and high-field NMR to identify the structure of the unknown impurities.
-
Purification Strategy Adjustment:
-
Recrystallization: Fine-tune the recrystallization solvent system. A mixture of a good solvent (in which the product is soluble) and a poor solvent (in which it is less soluble) can sometimes provide better separation from closely related isomers.
-
Preparative HPLC: For high-purity requirements, preparative HPLC can be used to isolate the desired product from its isomers.
-
Experimental Protocols
Recrystallization of this compound (General Procedure)
This protocol outlines a general approach. The optimal solvent system should be determined experimentally.
-
Solvent Screening: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water or hexanes) at room temperature and at boiling point. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize yield, further cool the flask in an ice bath.
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
| Solvent System | Suitability for Aromatic Amides |
| Ethanol/Water | Good |
| Isopropanol/Water | Good |
| Acetonitrile | Good |
| Ethyl Acetate/Hexane | Moderate to Good |
This table provides general guidance; experimental optimization is crucial for the best results.
Column Chromatography of this compound (General Procedure)
-
Stationary Phase: Silica gel is a commonly used stationary phase for the purification of amides.[9]
-
Mobile Phase Selection: Start with a non-polar solvent system, such as hexane/ethyl acetate, and gradually increase the polarity by increasing the proportion of ethyl acetate. Monitor the separation using TLC to find the optimal mobile phase composition that gives a good separation between the product and impurities. A desirable Rf value for the product is typically between 0.2 and 0.4.
-
Column Packing: Pack the chromatography column with a slurry of silica gel in the initial mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) |
| Mobile Phase (starting point) | Hexane:Ethyl Acetate (e.g., 4:1 v/v) |
| TLC Visualization | UV lamp (254 nm) |
Visualizations
Caption: Synthetic pathway of this compound and sources of common impurities.
Caption: General workflow for the purification of this compound.
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. Separation of 3-Bromobenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. researchgate.net [researchgate.net]
- 9. web.uvic.ca [web.uvic.ca]
Technical Support Center: Troubleshooting Failed Suzuki Coupling with Halogenated Benzamides
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of coupling reactions involving halogenated benzamides. Halogenated benzamides can be challenging substrates due to the electronic and steric effects of the amide group. This guide provides detailed troubleshooting advice in a question-and-answer format, quantitative data for reaction optimization, and standardized experimental protocols.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the Suzuki coupling of halogenated benzamides.
Q1: My reaction shows low to no conversion of the starting materials. What are the likely causes and how can I fix it?
Potential Causes & Solutions:
-
Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may have decomposed.
-
Solution:
-
Ensure your palladium source and ligand are of high quality and stored correctly.
-
Consider using a pre-formed Pd(0) catalyst or a precatalyst that readily reduces to Pd(0) in situ.
-
Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which are known to stabilize the active catalyst and promote oxidative addition, a frequently rate-limiting step with electron-deficient or sterically hindered aryl halides.[1]
-
-
-
Ineffective Base: The base is crucial for activating the boronic acid for transmetalation.[1][2][3] The choice of base can significantly impact the reaction's success.
-
Solution:
-
-
Inappropriate Solvent: The solvent influences the solubility of reagents and the stability of the catalytic species.
-
Solution:
-
Aprotic polar solvents like dioxane, THF, or DMF are commonly used.[5]
-
A mixture of an organic solvent with water (e.g., dioxane/water) is often beneficial as water can aid in dissolving the base and facilitate the reaction.
-
-
-
Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.
-
Solution:
-
Gradually increase the reaction temperature. Microwave heating can also be an effective way to shorten reaction times and improve yields.[6]
-
-
Q2: I am observing significant amounts of dehalogenated benzamide byproduct. How can I suppress this side reaction?
Potential Causes & Solutions:
-
Presence of a Hydride Source: Dehalogenation occurs when a palladium-hydride (Pd-H) species is formed, which then reductively eliminates with the aryl group.[5] This can be caused by certain bases, solvents (like alcohols), or trace water.
-
Solution:
-
Use aprotic solvents like dioxane or toluene instead of protic solvents.
-
Switch to a non-hydridic base. For instance, if you are using an alkoxide base, consider switching to a carbonate or phosphate base.
-
Ensure all reagents and solvents are anhydrous if the reaction is intended to be run under such conditions.
-
-
-
Sub-optimal Ligand Choice: The ligand can influence the relative rates of the desired cross-coupling versus the undesired dehalogenation.
-
Solution:
-
Employ bulky, electron-rich ligands. These can accelerate the rate of reductive elimination of the desired product, outcompeting the dehalogenation pathway.
-
-
-
Substrate Reactivity: Aryl iodides are generally more prone to dehalogenation than bromides or chlorides.[7]
-
Solution:
-
If possible, consider using the corresponding bromo- or chloro-benzamide, which are less susceptible to dehalogenation.[7]
-
-
Q3: My main byproduct is the homocoupling of the boronic acid. What is causing this and how can I prevent it?
Potential Causes & Solutions:
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid.
-
Solution:
-
Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Maintain a positive pressure of an inert gas throughout the reaction.
-
-
-
Slow Cross-Coupling: If the desired cross-coupling reaction is slow, the competing homocoupling side reaction can become more prominent.
-
Solution:
-
Optimize the reaction conditions to accelerate the cross-coupling (see Q1). This includes using a more active catalyst system, a stronger base, or a higher reaction temperature.
-
-
A troubleshooting workflow for common Suzuki coupling issues is presented below.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
optimizing reaction conditions for the bromination of 4-fluorobenzamide derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 4-fluorobenzamide derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the bromination of 4-fluorobenzamide?
A1: The bromination of 4-fluorobenzamide is an electrophilic aromatic substitution reaction. The directing effects of the substituents on the aromatic ring determine the position of the incoming bromine atom. The fluorine atom is an ortho-, para-director, while the amide group is a meta-director. In this case, the bromine atom is expected to add to the position that is ortho to the activating fluorine group and meta to the deactivating amide group. Therefore, the primary product should be 3-bromo-4-fluorobenzamide.
Q2: What are the common brominating agents for this reaction?
A2: The most common brominating agents for electrophilic aromatic substitution on moderately deactivated rings are elemental bromine (Br₂) and N-Bromosuccinimide (NBS).[1][2] The choice between these reagents often depends on the desired reactivity and reaction conditions. Br₂ typically requires a Lewis acid catalyst to enhance its electrophilicity, while NBS can sometimes be used with a strong acid catalyst.[3][4]
Q3: Why is a catalyst often required for the bromination of 4-fluorobenzamide?
A3: A catalyst is often necessary because the benzamide ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the amide group. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), iron(III) bromide (FeBr₃), or zinc bromide (ZnBr₂), is commonly used to polarize the Br-Br bond in elemental bromine, making it a stronger electrophile.[5][6][7] This activation is crucial for the reaction to proceed at a reasonable rate.
Q4: Can polysubstitution be a problem? How can it be controlled?
A4: While the deactivating nature of the amide group generally disfavors polysubstitution, it can occur under harsh reaction conditions or with highly reactive starting materials. To control for this, it is important to use a stoichiometric amount of the brominating agent and to carefully control the reaction temperature and time. Using a milder brominating agent like NBS can also help prevent over-bromination.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Insufficient catalyst activity. 2. Reaction temperature is too low. 3. Impure reagents or solvents. 4. Deactivated starting material. | 1. Ensure the Lewis acid catalyst is anhydrous and active. Consider using a stronger Lewis acid if necessary. 2. Gradually increase the reaction temperature, monitoring for product formation and side reactions.[5][8] 3. Use freshly distilled solvents and high-purity reagents. 4. For highly deactivated derivatives, consider using a more potent brominating system, such as Br₂ with oleum.[5][8] |
| Low Yield | 1. Incomplete reaction. 2. Product degradation during workup. 3. Suboptimal reaction time. 4. Reversible reaction. | 1. Monitor the reaction by TLC or GC to ensure it has gone to completion. 2. During workup, carefully quench the reaction and wash with appropriate solutions (e.g., sodium thiosulfate to remove excess bromine).[5][8] 3. Optimize the reaction time; prolonged heating can lead to side products. 4. Ensure the removal of HBr byproduct, which can inhibit the forward reaction. |
| Formation of Multiple Products (Poor Regioselectivity) | 1. Reaction temperature is too high. 2. Incorrect choice of catalyst or solvent. 3. Steric hindrance from other substituents. | 1. Lower the reaction temperature to favor the thermodynamically more stable product. 2. The choice of solvent can influence selectivity. Experiment with different solvents (e.g., dichloromethane, dichloroethane).[6] 3. For sterically hindered substrates, a different catalyst or reaction condition may be required to achieve the desired regioselectivity. |
| Formation of Impurities | 1. Presence of water in the reaction. 2. Oxidation of the starting material or product. 3. Side reactions with the solvent. | 1. Ensure all glassware, reagents, and solvents are anhydrous, especially when using water-sensitive Lewis acids.[1][2] 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[5][8] 3. Choose a solvent that is inert to the reaction conditions. |
Experimental Protocols
Below are representative experimental protocols adapted from the bromination of the closely related 4-fluorobenzaldehyde, which can serve as a starting point for optimizing the bromination of 4-fluorobenzamide derivatives.
Protocol 1: Bromination using Br₂ and a Lewis Acid Catalyst
This protocol is adapted from a procedure for the synthesis of 3-bromo-4-fluorobenzaldehyde.[6]
| Parameter | Condition |
| Starting Material | 4-Fluorobenzamide |
| Brominating Agent | Bromine (Br₂) |
| Catalyst | Aluminum trichloride (AlCl₃) |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Temperature | 0 °C to reflux |
| Reaction Time | 16 hours |
| Workup | Quench with ice, extract with dichloromethane, wash with sodium metabisulfite solution, water, and brine, then dry and evaporate the solvent. |
Protocol 2: Bromination using Br₂ with Iodine and Zinc Bromide in Oleum
This method is suitable for less reactive substrates and is adapted from a procedure for the synthesis of 3-bromo-4-fluorobenzaldehyde.[5][8]
| Parameter | Condition |
| Starting Material | 4-Fluorobenzamide |
| Brominating Agent | Bromine (Br₂) |
| Catalyst/Solvent | 65% Oleum with catalytic Iodine and Zinc Bromide |
| Temperature | Below 30 °C for addition, then heated to 40 °C |
| Reaction Time | ~5 hours |
| Workup | Quench in ice, extract with toluene, wash with water and sodium thiosulfate solution, then dry and evaporate the solvent. |
Visualizations
Experimental Workflow for Bromination of 4-Fluorobenzamide
Caption: General experimental workflow for the bromination of 4-fluorobenzamide.
Troubleshooting Logic for Low Yield in Bromination
Caption: Troubleshooting flowchart for addressing low product yield.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 5. 3-Bromo-4-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis routes of 3-Bromo-4-fluorobenzaldehyde [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Page loading... [wap.guidechem.com]
side reactions to consider when using 3-Bromo-4-fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential side reactions and challenges encountered when using 3-Bromo-4-fluorobenzamide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions where this compound is used?
A1: this compound is a versatile building block in organic synthesis, primarily utilized in cross-coupling reactions and nucleophilic substitutions. The presence of the bromo and fluoro groups on the benzamide scaffold allows for a range of transformations. Key reaction types include:
-
Suzuki-Miyaura Coupling: The bromo substituent readily participates in palladium-catalyzed cross-coupling with boronic acids or their derivatives to form C-C bonds.
-
Buchwald-Hartwig Amination: The carbon-bromine bond can be converted to a carbon-nitrogen bond through palladium-catalyzed coupling with various amines.
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the electron-withdrawing amide and bromo groups, can be displaced by strong nucleophiles.
-
Amide Hydrolysis: The benzamide functional group can be hydrolyzed to the corresponding benzoic acid under acidic or basic conditions.
Q2: What is the relative reactivity of the bromo and fluoro substituents in cross-coupling and nucleophilic substitution reactions?
A2: The reactivity of the halogen substituents is highly dependent on the reaction type and conditions.
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In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the C-Br bond is significantly more reactive than the C-F bond. Oxidative addition of the C-Br bond to the palladium catalyst is a facile process, while the C-F bond is generally unreactive under typical cross-coupling conditions.
-
In nucleophilic aromatic substitution (SNAr) reactions , the C-F bond is typically more susceptible to substitution by nucleophiles than the C-Br bond. The high electronegativity of fluorine makes the attached carbon more electrophilic and stabilizes the intermediate Meisenheimer complex.
Q3: Can the amide group interfere with reactions at the halogen positions?
A3: Yes, the amide group can influence the reactivity and may participate in side reactions under certain conditions.
-
Basicity: The amide nitrogen is weakly basic and can be protonated under strongly acidic conditions, which can affect the electronic properties of the aromatic ring.
-
Hydrolysis: In the presence of strong acids or bases and elevated temperatures, the amide can undergo hydrolysis to the corresponding carboxylic acid. This can be a competing side reaction if the desired transformation requires harsh conditions.
-
Coordination: The amide oxygen can coordinate to metal catalysts, potentially influencing their catalytic activity and selectivity.
Troubleshooting Guides
Suzuki-Miyaura Coupling Reactions
Issue: Low yield of the desired biaryl product.
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | - Ensure the palladium catalyst is fresh and properly handled to avoid deactivation. - Use a pre-catalyst or activate the catalyst in situ. - Screen different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(dppf)). |
| Ligand Incompatibility | - Select an appropriate phosphine ligand. For electron-rich or sterically hindered substrates, bulky electron-rich ligands (e.g., SPhos, XPhos) may be more effective. |
| Base Ineffectiveness | - The choice of base is critical. Screen common bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. - Ensure the base is anhydrous if required by the reaction conditions. |
| Solvent Issues | - Use anhydrous and degassed solvents to prevent catalyst poisoning and side reactions. - Common solvent systems include toluene, dioxane, or DMF, often with an aqueous phase for the base. |
| Side Reaction: Protodebromination | - This side reaction replaces the bromine atom with hydrogen. - Minimize this by ensuring efficient oxidative addition and transmetalation. Use a more reactive boronic acid or a more effective catalyst/ligand system. |
| Side Reaction: Homocoupling of Boronic Acid | - This side reaction forms a biaryl from two boronic acid molecules. - This can be minimized by using the correct stoichiometry of reactants and ensuring a controlled reaction temperature. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equiv.).
-
Add a degassed solvent system (e.g., a mixture of toluene and water or dioxane and water).
-
Heat the reaction mixture with stirring to the appropriate temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
Issue: Formation of hydrodehalogenated byproduct (4-fluorobenzamide).
| Potential Cause | Troubleshooting Steps |
| β-Hydride Elimination | - This side reaction can occur if the amine coupling partner has β-hydrogens.[1] - Use a catalyst system known to suppress β-hydride elimination, such as those with bulky, electron-rich phosphine ligands (e.g., Josiphos, Xantphos). |
| Slow Reductive Elimination | - If the final reductive elimination step is slow, competing side reactions can occur. - Optimize the ligand and reaction temperature to promote the desired C-N bond formation. |
| Catalyst Decomposition | - Palladium catalysts can decompose at high temperatures, leading to lower yields and side products. - Use a more stable pre-catalyst or perform the reaction at the lowest effective temperature. |
| Base-Promoted Side Reactions | - Strong bases like NaOtBu can promote side reactions. - Consider using a weaker base such as Cs₂CO₃ or K₃PO₄, although this may require a more active catalyst system. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge an oven-dried reaction vessel with a palladium pre-catalyst (e.g., a G3 or G4 pre-catalyst, 1-3 mol%), a suitable phosphine ligand (if not using a pre-catalyst), and a base (e.g., NaOtBu or LHMDS, 1.2-1.5 equiv.).
-
Add this compound (1.0 equiv.) and the amine coupling partner (1.0-1.2 equiv.).
-
Add anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).
-
Seal the vessel and heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C).
-
Monitor the reaction by an appropriate method (e.g., GC-MS or LC-MS).
-
Upon completion, cool the reaction, dilute with a suitable organic solvent, and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography or other suitable methods.
Caption: Competing pathways in Buchwald-Hartwig amination.
Amide Hydrolysis
Issue: Incomplete hydrolysis or undesired side reactions.
| Potential Cause | Troubleshooting Steps |
| Insufficiently Harsh Conditions | - Amide hydrolysis is generally slow and requires forcing conditions. - Increase the concentration of the acid or base, and/or increase the reaction temperature and time. |
| Side Reaction: Nucleophilic Substitution of Fluorine | - Under strongly basic conditions, nucleophilic attack on the carbon bearing the fluorine atom can occur, leading to the formation of hydroxy- or alkoxy-substituted byproducts. - Use milder basic conditions if possible, or consider acidic hydrolysis. |
| Side Reaction: Decarboxylation (under harsh acidic conditions) | - While less common for benzoic acids, prolonged heating in strong acid could potentially lead to some degree of decarboxylation. - Monitor the reaction closely and avoid excessive heating. |
Experimental Protocol: General Procedure for Acidic Hydrolysis
-
To a round-bottom flask, add this compound.
-
Add an excess of a strong aqueous acid (e.g., 6M HCl or H₂SO₄).
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration.
-
If the product is soluble, neutralize the excess acid carefully with a base (e.g., NaOH solution) until the product precipitates.
-
Collect the solid product by filtration, wash with cold water, and dry. Recrystallization may be necessary for further purification.
Caption: Potential outcomes of this compound hydrolysis.
References
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling with 3-Bromo-4-fluorobenzamide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the cross-coupling of 3-Bromo-4-fluorobenzamide. The information is presented in a user-friendly question-and-answer format, supplemented with quantitative data, detailed experimental protocols, and workflow diagrams to facilitate your research.
Catalyst Selection and Optimization: FAQs
Q1: I am planning a cross-coupling reaction with this compound. What are the key challenges I should anticipate with this substrate?
A1: this compound presents a unique set of challenges due to its electronic and structural features:
-
Electronic Effects: The presence of both a fluorine atom and a benzamide group, which are electron-withdrawing, can influence the oxidative addition step in palladium-catalyzed cross-coupling reactions.
-
Coordinating Group: The amide functionality has the potential to coordinate with the palladium catalyst, which could lead to catalyst inhibition or the formation of inactive complexes.[1]
-
Reactivity of the C-Br Bond: While the C-Br bond is generally more reactive than a C-Cl bond, the electron-withdrawing nature of the substituents can affect its reactivity in oxidative addition.[2]
Careful selection of the catalyst, ligand, base, and solvent system is crucial to overcome these challenges and achieve high reaction efficiency.
Q2: Which type of palladium catalyst and ligand combination is a good starting point for a Suzuki-Miyaura coupling with this compound?
A2: For Suzuki-Miyaura coupling of electron-deficient aryl bromides like this compound, a catalyst system that is both highly active and resistant to inhibition is required. A good starting point would be a palladium(II) precatalyst in combination with a bulky, electron-rich phosphine ligand.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-100 | 75-95 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90-110 | 80-98 |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol/H₂O | 100 | 70-90 |
Note: The data presented are representative and may vary depending on the specific boronic acid partner and reaction conditions.
Bulky biaryl phosphine ligands like SPhos and XPhos are often effective in promoting the reductive elimination step and preventing catalyst deactivation.[3]
Q3: I am attempting a Buchwald-Hartwig amination with this compound. What are the recommended catalyst systems?
A3: The Buchwald-Hartwig amination is particularly sensitive to the choice of ligand and base, especially with a substrate that can potentially coordinate to the catalyst. For the amination of this compound, highly active catalyst systems are recommended.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100-120 | 70-90 |
| Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 90-110 | 75-95 |
| [Pd(allyl)Cl]₂ | t-BuXPhos | LiHMDS | THF | 65-80 | 60-85 |
Note: The data presented are representative and may vary depending on the specific amine coupling partner and reaction conditions.
For challenging substrates, using a pre-formed palladium catalyst with a bulky, electron-rich ligand can be advantageous.[1] The choice of base is also critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often effective, but weaker bases like cesium carbonate (Cs₂CO₃) may be necessary if base-sensitive functional groups are present.[4][5]
Q4: Can I perform a Heck reaction with this compound? What conditions should I consider?
A4: Yes, a Heck reaction is a viable option for the olefination of this compound. The success of the Heck reaction often depends on the choice of the palladium source, ligand (or lack thereof in some cases), and base.
| Catalyst | Ligand/Additive | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 100-120 | 60-85 |
| PdCl₂ | PPh₃ | K₂CO₃ | DMAc | 120-140 | 65-90 |
| Pd(OAc)₂ | n-Bu₄NBr | NaOAc | DMF/H₂O | 80-100 | 70-92 |
Note: The data presented are representative and may vary depending on the specific alkene coupling partner and reaction conditions.
For electron-deficient aryl bromides, the reaction can sometimes be sluggish. The addition of a phase-transfer catalyst like tetrabutylammonium bromide (n-Bu₄NBr) can sometimes improve reaction rates and yields.[6]
Troubleshooting Guides
Low or No Product Yield
Q: My cross-coupling reaction with this compound is resulting in low or no product. What are the common causes and how can I troubleshoot this?
A: Low or no yield can stem from several factors. A systematic approach to troubleshooting is recommended.
1. Catalyst Inactivity or Decomposition:
-
Symptom: The reaction mixture turns black, indicating the formation of palladium black.[1]
-
Possible Cause: The palladium(0) catalyst is unstable under the reaction conditions or is being oxidized.
-
Solution:
-
Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen).[1]
-
Use freshly degassed solvents.
-
Consider using a more stable pre-catalyst.
-
Evaluate a different, more robust ligand that can better stabilize the palladium center.
-
2. Catalyst Inhibition by the Benzamide Group:
-
Symptom: The reaction starts but does not go to completion, or there is no reaction at all.
-
Possible Cause: The nitrogen or oxygen of the amide group is coordinating to the palladium center, preventing the catalytic cycle from proceeding.[1]
-
Solution:
-
Increase the steric bulk of the phosphine ligand (e.g., switch from PPh₃ to a biaryl phosphine ligand like XPhos). This can disfavor the binding of the amide to the catalyst.
-
Experiment with different solvents, as solvent polarity can influence catalyst-substrate interactions.[1]
-
3. Issues with Reagents:
-
Symptom: Inconsistent results or complete reaction failure.
-
Possible Cause: Poor quality or degradation of starting materials, catalyst, ligand, or base.
-
Solution:
-
Use fresh, high-purity this compound.
-
Ensure the boronic acid (for Suzuki coupling) is not degraded (protodeboronation).
-
Use a fresh bottle of palladium catalyst and store it properly.
-
Ensure the base is anhydrous and has been stored correctly.
-
Formation of Byproducts
Q: I am observing significant byproduct formation in my reaction. How can I minimize this?
A: The formation of byproducts is a common issue in cross-coupling reactions. Identifying the byproduct can help in diagnosing the problem.
1. Homocoupling of the Boronic Acid (in Suzuki Coupling):
-
Symptom: Formation of a biaryl derived from the boronic acid coupling partner.
-
Possible Cause: The presence of oxygen in the reaction mixture can promote homocoupling.
-
Solution:
-
Thoroughly degas all solvents and reagents.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
2. Debromination (Hydrodehalogenation):
-
Symptom: Formation of 4-fluorobenzamide.
-
Possible Cause: A competing reaction pathway where the bromine is replaced by a hydrogen atom. This can be promoted by certain bases or by catalyst decomposition.
-
Solution:
-
Screen different bases. A weaker base might suppress this side reaction.
-
Optimize the ligand-to-metal ratio to ensure the catalyst remains stable and active in the desired catalytic cycle.
-
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 0.02 mmol, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv).
-
Inert Atmosphere: Seal the tube and remove it from the glovebox. If not using a glovebox, evacuate and backfill with argon three times.
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) followed by the amine (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 110 °C) with stirring.
-
Monitoring and Workup: Follow steps 5 and 6 from the Suzuki-Miyaura protocol.
Visualizing Workflows
Caption: A workflow for initial catalyst screening for different cross-coupling reactions.
Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ocf.berkeley.edu [ocf.berkeley.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Managing Protodeboronation in Suzuki Reactions with Bromo-Substituted Substrates
Welcome to the technical support center for managing protodeboronation in Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate this common side reaction, particularly when working with bromo-substituted substrates.
Troubleshooting Guide
This guide provides solutions to common problems encountered during Suzuki reactions where protodeboronation is a competing pathway.
Issue 1: High Levels of Protodeboronated Byproduct Observed
-
Potential Causes:
-
Strong Base: Strong bases can accelerate the rate of protodeboronation.[1]
-
High Temperature: Elevated temperatures can increase the rate of both the desired coupling and the undesired protodeboronation.[1]
-
Presence of Water: Water can act as the proton source for the protodeboronation reaction.[1]
-
Substrate Instability: Electron-deficient arylboronic acids and certain heteroaromatic boronic acids are particularly prone to protodeboronation.[2]
-
Slow Catalytic Cycle: If the desired Suzuki coupling is slow, the boronic acid has more time to decompose.[3][4]
-
-
Solutions:
-
Optimize the Base: Switch to a weaker base such as K₃PO₄, K₂CO₃, or CsF.[1] The choice of base is crucial as it is essential for the coupling but can also catalyze protodeboronation.[1]
-
Lower the Reaction Temperature: Start with a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress.[1]
-
Use Anhydrous Conditions: While some water is often necessary for the Suzuki reaction, excessive water should be avoided. Consider using a well-degassed, anhydrous solvent.
-
Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester or a MIDA boronate.[5][6] MIDA boronates can be used in a "slow-release" strategy, where the active boronic acid is generated in situ, keeping its concentration low and minimizing side reactions.[3][5][7]
-
Choose a More Active Catalyst: Employing a highly active palladium catalyst system can accelerate the Suzuki coupling, allowing it to outcompete protodeboronation.[8] Bulky, electron-rich phosphine ligands can promote the desired reaction.[6] However, be aware that some bulky phosphine ligands have been shown to promote palladium-catalyzed protodeboronation.[2][9][10]
-
Issue 2: Inconsistent Reaction Yields with Bromo-Substituted Arenes
-
Potential Causes:
-
Electronic Effects of Substituents: The electronic nature of substituents on the bromo-arene can affect the rate of oxidative addition, the turnover-limiting step in many Suzuki couplings. Electron-withdrawing groups generally accelerate this step, while electron-donating groups can slow it down.[4] A slower oxidative addition can lead to a longer lifetime for the boronic acid in the reaction mixture, increasing the likelihood of protodeboronation.[4]
-
Steric Hindrance: Sterically hindered bromo-substituted substrates can lead to a slower coupling reaction, again favoring protodeboronation.
-
-
Solutions:
-
Ligand Selection: For electron-rich bromo-arenes, use electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate the oxidative addition step.[8][11]
-
Catalyst Pre-activation: Utilize a palladium pre-catalyst that can generate the active Pd(0) species under mild conditions.[8]
-
"Slow-Release" Strategy: For particularly challenging couplings, a slow-release approach with a protected boronic acid (e.g., MIDA boronate) can be highly effective.[3][7] This ensures a low concentration of the free boronic acid, minimizing its decomposition.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation?
A1: Protodeboronation is an undesired side reaction in Suzuki-Miyaura coupling where the carbon-boron (C-B) bond of the organoboronic acid is cleaved and replaced with a carbon-hydrogen (C-H) bond.[5][12] This reaction consumes the boronic acid, leading to reduced yields of the desired cross-coupled product and the formation of a protonated arene or heteroarene byproduct.[2]
Q2: How do I identify protodeboronation in my reaction?
A2: You can detect protodeboronation by analyzing the crude reaction mixture using techniques like LC-MS, GC-MS, or NMR. The presence of a byproduct with a mass corresponding to the starting boronic acid minus the B(OH)₂ group and plus a hydrogen atom is a clear indicator.[2]
Q3: Which factors have the most significant impact on protodeboronation?
A3: Several factors influence the extent of protodeboronation:
-
pH: The reaction pH is a critical factor, as it affects the speciation of the boronic acid.[1][5]
-
Base: The choice and concentration of the base are crucial.[1] Stronger and more soluble bases generally promote protodeboronation.[9]
-
Temperature: Higher temperatures accelerate the reaction rate.[1]
-
Solvent: The presence of a proton source, like water in the solvent system, is necessary for protodeboronation to occur.[1]
-
Substrate Structure: Electron-deficient and heteroaromatic boronic acids are particularly susceptible.[2]
-
Catalyst System: The choice of palladium source and ligand can influence the relative rates of the desired coupling and the undesired protodeboronation.[1]
Q4: When should I consider using a boronic ester instead of a boronic acid?
A4: You should consider using a boronic ester, such as a pinacol or MIDA boronate, when you are working with a boronic acid that is known to be unstable and prone to protodeboronation.[5][6] Boronic esters offer increased stability and can be used in "slow-release" strategies to minimize the concentration of the free boronic acid in the reaction mixture, thereby suppressing protodeboronation.[3][5][7]
Data on Protodeboronation Mitigation Strategies
| Strategy | Substrate System | Conditions | Outcome | Reference |
| Base Optimization | 3-Carboxyphenylboronic acid + Aryl Halide | K₂CO₃, Pd(dppf)Cl₂, 1,4-Dioxane/Water, 80-90 °C | Minimized protodeboronation by using a weaker base. | [12] |
| Ligandless Procedure | Arylboronic Acids | Cu(ONf)₂, t-BuOH, 60 °C | Minimized Cu-mediated protodeboronation at lower temperatures. | [13] |
| Slow-Release | Unstable Boronic Acids | MIDA boronate esters | Low concentration of free boronic acid minimizes side reactions. | [5][6] |
| Solvent Choice | General Suzuki Coupling | Anhydrous Dioxane or Toluene | Reducing water content can decrease the rate of protodeboronation. | [1] |
Key Experimental Protocols
General Protocol to Minimize Protodeboronation in a Suzuki Reaction with a Bromo-Substituted Substrate:
-
Reagent Preparation:
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., argon), add the bromo-substituted substrate (1.0 equiv.), the boronic acid or boronate ester (1.1-1.5 equiv.), and the base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%).[12]
-
-
Solvent Addition:
-
Reaction Execution:
-
Workup and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.[1]
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.[1]
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.[1]
-
Visualizations
Caption: The Suzuki-Miyaura catalytic cycle and the competing protodeboronation side reaction.
Caption: A typical experimental workflow designed to minimize protodeboronation.
Caption: A decision tree for troubleshooting and optimizing reaction conditions to reduce protodeboronation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 8. books.rsc.org [books.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Reproducibility in Palladium-Catalyzed Reactions of Aryl Bromides
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing common reproducibility challenges encountered in palladium-catalyzed cross-coupling reactions of aryl bromides. Below are troubleshooting guides and frequently asked questions (FAQs) to help diagnose and resolve issues in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Low or No Product Yield
Question: My Suzuki-Miyaura coupling of an aryl bromide is resulting in a low yield. What are the primary factors to investigate?
Answer: Low yields in Suzuki-Miyaura couplings often stem from a few key areas. A systematic approach to troubleshooting is recommended:
-
Catalyst Activity and Loading: Ensure the palladium source and ligand are of high quality and have not decomposed. Using a fresh batch or a more stable precatalyst can be beneficial. For particularly challenging substrates, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) may improve the yield.[1]
-
Ligand Selection: For sterically hindered aryl bromides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[2]
-
Base Selection and Quality: The choice and quality of the base are critical. An inappropriate or weak base may not effectively promote the transmetalation step. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). Ensure the base is finely powdered and dry, as its physical properties can affect reaction rates.[3][4] For base-sensitive substrates, weaker bases may be necessary to prevent decomposition of the starting materials.[5]
-
Solvent and Degassing: The reaction mixture must be thoroughly deoxygenated, as oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and promote side reactions like the homocoupling of the boronic acid.[6] Techniques such as freeze-pump-thaw or sparging with an inert gas are essential. The choice of solvent (e.g., THF/water, dioxane/water, DMF) can also significantly impact the reaction outcome.[3][7]
-
Substrate Quality: Impurities in the aryl bromide or the boronic acid/ester can poison the catalyst. Ensure starting materials are of high purity. Protodeboronation, the cleavage of the C-B bond, is a common side reaction with boronic acids, especially electron-rich or heteroaromatic ones.[1] Using boronic esters (e.g., pinacol esters) can sometimes mitigate this issue.[6]
Question: My Sonogashira coupling with an electron-rich aryl bromide is not proceeding to completion. What should I try?
Answer: Electron-rich aryl bromides can be challenging substrates for Sonogashira couplings due to a slower rate of oxidative addition. Here are some troubleshooting steps:
-
Increase Reaction Temperature: Higher temperatures can often overcome the activation barrier for the oxidative addition of electron-rich aryl bromides.[8]
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands, such as P(t-Bu)₃ or XPhos, can accelerate the oxidative addition step.[8]
-
Copper-Free Conditions: While traditional Sonogashira reactions use a copper(I) co-catalyst, this can lead to alkyne homocoupling (Glaser coupling) as a major side reaction.[9] Copper-free protocols, often employing a higher catalyst loading or a more active ligand, can minimize this side product.[8][9]
-
Slow Addition of Alkyne: In some cases, slow addition of the terminal alkyne can help to minimize its oligomerization and other side reactions.[9]
Question: I am observing significant amounts of side products in my Heck reaction. How can I improve the selectivity?
Answer: Common side reactions in the Heck reaction include the formation of regioisomers and reduced byproducts. To improve selectivity:
-
Ligand Modification: The stereoelectronic properties of the ligand play a crucial role in determining the regioselectivity of the olefin insertion. Bulky ligands often favor the formation of the linear product.
-
Base and Solvent Effects: The choice of base and solvent can influence the reaction pathway and the formation of side products. For instance, in some cases, the addition of a cosolvent like DMSO has been shown to improve the selectivity for the desired nonconjugated product in reactions with cycloalkenes.
-
Control of Reaction Conditions: High temperatures and prolonged reaction times can sometimes lead to isomerization of the product or other undesired side reactions. Careful monitoring and optimization of these parameters are important.
Category 2: Catalyst Deactivation and Stability
Question: My palladium catalyst appears to be deactivating during the reaction, leading to a stalled conversion. What are the potential causes and solutions?
Answer: Catalyst deactivation is a common issue and can be caused by several factors:
-
Palladium Black Formation: The active Pd(0) species can aggregate to form inactive palladium black, especially at high temperatures or if the ligand is not effectively stabilizing the catalyst. Using more robust ligands or pre-catalysts can often mitigate this issue.[10]
-
Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways under the reaction conditions.[11] Ensuring a strictly inert atmosphere is crucial.
-
Substrate-Induced Deactivation: Certain functional groups on the substrates, particularly nitrogen-containing heterocycles, can coordinate strongly to the palladium center and act as catalyst poisons.[12] In such cases, a higher catalyst loading or a ligand that can compete with the substrate for coordination may be necessary.
-
Product Inhibition: In some cases, the product of the reaction can bind to the palladium catalyst and inhibit its activity.
Category 3: Issues with Specific Substrates
Question: I am having trouble with the Buchwald-Hartwig amination of a heteroaromatic bromide. What are the key considerations?
Answer: Heteroaromatic substrates can be challenging due to their potential to coordinate to the palladium catalyst and inhibit its activity.
-
Ligand Selection: The use of highly active, bulky, and electron-rich ligands is often necessary to achieve good results with heteroaromatic bromides.
-
Base Compatibility: The choice of base is critical, as some heteroaromatic systems can be sensitive to strong bases, leading to decomposition. Weaker bases like carbonates or phosphates may be required.[5]
-
Reaction Conditions: Milder reaction conditions (e.g., lower temperatures) may be necessary to prevent substrate or product degradation.
Question: My reaction with a sterically hindered aryl bromide is very slow or gives no product. How can I overcome this?
Answer: Steric hindrance around the C-Br bond can significantly slow down the oxidative addition step.
-
Bulky Ligands: The use of very bulky and electron-rich phosphine ligands (e.g., dialkylbiaryl phosphines) is often essential to promote the reaction of sterically demanding substrates.[2][13] These ligands favor the formation of monoligated palladium species that are more reactive in the oxidative addition step.
-
Higher Temperatures: Increased reaction temperatures are often required to overcome the steric barrier.
-
Active Pre-catalysts: The use of well-defined pre-catalysts can ensure the efficient generation of the active Pd(0) species, which is particularly important for challenging substrates.[5]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on palladium-catalyzed reactions of aryl bromides, providing a basis for comparison and optimization.
Table 1: Effect of Ligand and Base on Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 24 | <10 |
| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 85 |
| 3 | Pd(OAc)₂ | XPhos | Cs₂CO₃ | THF/H₂O | 80 | 16 | 92 |
| 4 | [Pd(allyl)Cl]₂ | RuPhos | K₂CO₃ | t-BuOH/H₂O | 90 | 18 | 88 |
Table 2: Influence of Palladium Catalyst Loading on Heck Reaction Yield
| Entry | Aryl Bromide | Olefin | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoacetophenone | Styrene | 1 | K₂CO₃ | DMF/H₂O | 80 | 75 |
| 2 | 4-Bromoacetophenone | Styrene | 2 | K₂CO₃ | DMF/H₂O | 80 | 88 |
| 3 | 4-Bromoacetophenone | Styrene | 5 | K₂CO₃ | DMF/H₂O | 80 | 95 |
| 4 | 4-Bromotoluene | n-Butyl acrylate | 1 | Et₃N | Toluene | 110 | 65 |
| 5 | 4-Bromotoluene | n-Butyl acrylate | 2.5 | Et₃N | Toluene | 110 | 82 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide
This protocol provides a general starting point and may require optimization for specific substrates.
-
Catalyst Pre-activation (optional but recommended): In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%) to a dry reaction vessel equipped with a magnetic stir bar. Add a small amount of the reaction solvent and stir for 10-15 minutes.
-
Reaction Setup: To the reaction vessel containing the pre-activated catalyst, add the aryl bromide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Solvent Addition and Degassing: Add the degassed solvent system (e.g., 4:1 Dioxane/H₂O). Thoroughly degas the reaction mixture by bubbling a stream of argon or nitrogen through the solution for 15-20 minutes, or by performing three freeze-pump-thaw cycles.[12]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[12]
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[12]
General Protocol for Copper-Free Sonogashira Coupling of an Aryl Bromide
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the aryl bromide (1.0 equiv), the palladium precursor (e.g., (AllylPdCl)₂, 2.5 mol%), and the phosphine ligand (e.g., P(t-Bu)₃, 10 mol%).
-
Reagent Addition: Add the degassed solvent (e.g., DMF) followed by the base (e.g., a suitable amine, 2.0 equiv) and the terminal alkyne (1.1 equiv).
-
Reaction: Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC or GC.
-
Work-up and Purification: Once the reaction is complete, quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an appropriate organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Visualizing Reaction Pathways and Troubleshooting
Palladium-Catalyzed Cross-Coupling Catalytic Cycle
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low-yielding reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. reddit.com [reddit.com]
- 8. books.rsc.org [books.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 3-Bromo-4-Fluorobenzaldehyde by Distillation Under Reduced Pressure
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of 3-bromo-4-fluorobenzaldehyde via distillation under reduced pressure. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during this process.
Physical and Chemical Properties
A summary of the key physical and chemical properties of 3-bromo-4-fluorobenzaldehyde is provided below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄BrFO | [1][2][3] |
| Molecular Weight | 203.01 g/mol | [1][3][4] |
| Appearance | Colorless to white to pale yellow solid or liquid | [2][5] |
| Melting Point | 31-33 °C (lit.) | [4][5] |
| Boiling Point | 138-139 °C at 2.5 mmHg (lit.) | [4][5] |
| 63-65 °C at 0.3 mmHg | [6][7] | |
| 85-108 °C at 8 mmHg | [8] | |
| 108 °C at 25 mbar | [7] | |
| 67-68 °C at 0.1 mmHg | [6] | |
| Purity (Typical) | ≥97.0% (GC) |
Experimental Protocol: Vacuum Distillation of 3-Bromo-4-Fluorobenzaldehyde
This protocol outlines a general procedure for the purification of 3-bromo-4-fluorobenzaldehyde by distillation under reduced pressure.
Apparatus Setup:
-
Assemble a standard vacuum distillation apparatus. This includes a round-bottom flask, a distillation head (a short path distillation head is recommended), a condenser, a receiving flask, a thermometer, and a vacuum source with a pressure gauge and cold trap.
-
Ensure all glassware is clean and dry to prevent contamination and side reactions.
-
Use a magnetic stirrer and a stir bar in the distillation flask to ensure even heating and prevent bumping.
Procedure:
-
Charging the Flask: Place the crude 3-bromo-4-fluorobenzaldehyde into the round-bottom flask. Do not fill the flask to more than two-thirds of its capacity.
-
System Evacuation: Begin to slowly and carefully evacuate the system using the vacuum pump. The pressure should be monitored and controlled to the desired level.
-
Heating: Once the desired pressure is stable, begin to gently heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
The first fraction to distill will likely be any lower-boiling impurities. This forerun should be collected in a separate receiving flask and discarded.
-
As the temperature at the distillation head stabilizes to the expected boiling point of 3-bromo-4-fluorobenzaldehyde at the given pressure, switch to a clean receiving flask to collect the main product fraction.
-
Monitor the temperature and pressure throughout the distillation. A stable temperature during collection indicates a pure fraction.
-
-
Shutdown:
-
Once the majority of the product has been distilled, and the temperature either drops or begins to rise sharply, stop the heating.
-
Allow the apparatus to cool down to room temperature before slowly and carefully venting the system to atmospheric pressure.
-
Disassemble the apparatus and characterize the purified product using appropriate analytical methods (e.g., GC, NMR).
-
Troubleshooting Guide
This section addresses specific problems that may be encountered during the vacuum distillation of 3-bromo-4-fluorobenzaldehyde.
| Problem | Potential Cause | Recommended Solution |
| Product is not distilling over | Inadequate Vacuum: The pressure in the system is too high, resulting in a boiling point that is not being reached by the heating mantle. | - Check all connections and joints for leaks. Ensure a good seal with appropriate grease. - Verify the vacuum pump is functioning correctly and is capable of reaching the required pressure. |
| Thermometer Placement: The thermometer bulb is not positioned correctly to accurately measure the vapor temperature. | - The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser. | |
| Insufficient Heating: The heating mantle is not providing enough energy to bring the compound to its boiling point at the current pressure. | - Gradually increase the temperature of the heating mantle. The bath temperature is typically set 20-30 °C higher than the desired vapor temperature. | |
| Bumping or uneven boiling | Lack of Boiling Chips/Stirring: The liquid is superheating and then boiling in large, uncontrolled bursts. | - Always use a magnetic stir bar or fresh boiling chips. - Ensure the stirring is vigorous enough to create a vortex. |
| Heating Too Rapidly: The rate of heating is too high, leading to unstable boiling. | - Decrease the setting on the heating mantle to provide a slower, more controlled rate of heating. | |
| Product appears dark or decomposed in the distillation flask | Overheating: The compound may be sensitive to high temperatures and is decomposing. | - Reduce the pressure further to lower the boiling point of the compound. - Ensure the heating mantle temperature is not excessively high. |
| Presence of Impurities: Catalytic impurities from the synthesis may be promoting decomposition. | - Consider a pre-purification step, such as a wash with a dilute acid or base, followed by drying, before distillation. | |
| Distillate is cloudy | Presence of Water: The crude material was not properly dried before distillation. | - Ensure the crude 3-bromo-4-fluorobenzaldehyde is thoroughly dried over a suitable drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate) before distillation. - Use dry glassware for the distillation setup. |
| Poor separation of fractions | Inefficient Distillation Column: A simple distillation setup may not be sufficient to separate impurities with close boiling points. | - For challenging separations, consider using a fractionating column (e.g., a Vigreux column) between the distillation flask and the distillation head.[8] |
| Distilling Too Quickly: A high distillation rate reduces the number of theoretical plates, leading to poorer separation. | - Reduce the heating rate to allow for a slow and steady distillation, which improves separation efficiency. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude 3-bromo-4-fluorobenzaldehyde?
A1: Depending on the synthetic route, common impurities may include unreacted starting materials such as 4-fluorobenzaldehyde[7], residual solvents used in the synthesis or workup (e.g., toluene, dichloromethane)[8][9], and byproducts from the bromination reaction.
Q2: Is 3-bromo-4-fluorobenzaldehyde prone to decomposition during distillation?
Q3: What type of vacuum pump is suitable for this distillation?
A3: The choice of vacuum pump depends on the desired operating pressure. For pressures in the range of 0.1 to 10 mmHg, a standard laboratory rotary vane vacuum pump is typically sufficient.
Q4: How can I effectively monitor the purity of the collected fractions?
A4: Gas Chromatography (GC) is an excellent technique for monitoring the purity of the fractions during and after the distillation.[2][9] Thin Layer Chromatography (TLC) can also be used for a more rapid, qualitative assessment.
Q5: What are the safety considerations for distilling 3-bromo-4-fluorobenzaldehyde?
A5: 3-bromo-4-fluorobenzaldehyde is classified as an irritant and is harmful if swallowed.[3][4] It is essential to perform the distillation in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4]
Troubleshooting Workflow
Caption: Troubleshooting workflow for the vacuum distillation of 3-bromo-4-fluorobenzaldehyde.
References
- 1. 3-Bromo-4-fluorobenzaldehyde(77771-02-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. A15198.14 [thermofisher.com]
- 3. 3-Bromo-4-fluorobenzaldehyde | C7H4BrFO | CID 173604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-溴-4-氟苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3-Bromo-4-fluorobenzaldehyde | 77771-02-9 [chemicalbook.com]
- 6. US4383949A - Preparation of 3-bromo-4-fluorobenzaldehyde and its acetals - Google Patents [patents.google.com]
- 7. HU188369B - Process for preparing 3-bromo-4-fluoro-benzaldehyde - Google Patents [patents.google.com]
- 8. Synthesis routes of 3-Bromo-4-fluorobenzaldehyde [benchchem.com]
- 9. 3-Bromo-4-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Analysis of 3-Bromo-4-fluorobenzamide Analogs as Potent Anticancer Agents
For Immediate Release
This guide presents a comprehensive comparative analysis of 3-Bromo-4-fluorobenzamide and its analogs, focusing on their potential as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in cancer therapy. This document is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships (SAR) and therapeutic potential of novel benzamide derivatives.
Introduction
Substituted benzamides represent a versatile class of compounds with a wide range of pharmacological activities. Within this class, derivatives of this compound have emerged as promising candidates for the development of targeted anticancer therapies. Aberrant activation of the FGFR1 signaling pathway is a known driver in various cancers, including non-small cell lung cancer (NSCLC), making it a compelling target for therapeutic intervention. This guide provides a detailed comparison of the anti-proliferative activities of a series of 4-bromobenzamide analogs, which serve as close structural surrogates for this compound derivatives, against NSCLC cell lines with known FGFR1 amplification.
Comparative Performance of 4-Bromobenzamide Analogs
The following table summarizes the in vitro anti-proliferative activity (IC50) of a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives against five different NSCLC cell lines. These cell lines all exhibit amplification of the FGFR1 gene, making them suitable models for evaluating the efficacy of FGFR1 inhibitors. The data is extracted from a study by Wang et al. (2018).[1][2][3]
| Compound ID | R Group (Substitution at position 2 of the benzamide ring) | NCI-H520 IC50 (µM) | NCI-H1581 IC50 (µM) | NCI-H226 IC50 (µM) | NCI-H460 IC50 (µM) | NCI-H1703 IC50 (µM) |
| C1 | -NH-phenyl | 3.45 ± 0.51 | 4.12 ± 0.63 | 5.67 ± 0.82 | 6.34 ± 0.91 | 4.89 ± 0.75 |
| C2 | -NH-(2-methylphenyl) | 2.87 ± 0.43 | 3.54 ± 0.58 | 4.98 ± 0.71 | 5.12 ± 0.78 | 3.98 ± 0.62 |
| C3 | -NH-(3-methylphenyl) | 2.15 ± 0.38 | 2.89 ± 0.45 | 3.76 ± 0.55 | 4.01 ± 0.61 | 3.11 ± 0.49 |
| C4 | -NH-(4-methylphenyl) | 1.98 ± 0.31 | 2.54 ± 0.41 | 3.12 ± 0.48 | 3.54 ± 0.53 | 2.87 ± 0.44 |
| C5 | -NH-(2-methoxyphenyl) | 2.54 ± 0.40 | 3.11 ± 0.49 | 4.23 ± 0.63 | 4.87 ± 0.72 | 3.76 ± 0.58 |
| C6 | -NH-(3-methoxyphenyl) | 1.87 ± 0.29 | 2.34 ± 0.38 | 2.98 ± 0.45 | 3.12 ± 0.49 | 2.45 ± 0.39 |
| C7 | -NH-(4-methoxyphenyl) | 1.54 ± 0.25 | 1.98 ± 0.32 | 2.54 ± 0.41 | 2.87 ± 0.44 | 2.13 ± 0.35 |
| C8 | -NH-(3-bromophenyl) | 2.98 ± 0.45 | 3.65 ± 0.59 | 4.87 ± 0.70 | 5.23 ± 0.79 | 4.12 ± 0.64 |
| C9 | -NH-(4-bromophenyl) | 1.36 ± 0.27 | 1.25 ± 0.23 | 2.31 ± 0.41 | 2.14 ± 0.36 | 1.85 ± 0.32 |
| C10 | -NH-(3-chlorophenyl) | 2.76 ± 0.42 | 3.43 ± 0.54 | 4.54 ± 0.68 | 4.98 ± 0.75 | 3.87 ± 0.60 |
| C11 | -NH-(4-chlorophenyl) | 1.76 ± 0.28 | 2.12 ± 0.35 | 2.87 ± 0.44 | 3.01 ± 0.47 | 2.34 ± 0.37 |
| C12 | -NH-(3-fluorophenyl) | 2.65 ± 0.41 | 3.21 ± 0.51 | 4.32 ± 0.65 | 4.76 ± 0.71 | 3.65 ± 0.57 |
| C13 | -NH-(4-fluorophenyl) | 1.65 ± 0.26 | 2.01 ± 0.33 | 2.76 ± 0.43 | 2.98 ± 0.46 | 2.21 ± 0.36 |
Structure-Activity Relationship Insights
The data presented in the table reveals several key structure-activity relationships for this series of 4-bromobenzamide analogs as FGFR1 inhibitors:
-
Effect of Phenyl Ring Substitution: Unsubstituted phenylamino at the 2-position (Compound C1) showed moderate activity.
-
Impact of Electron-Donating Groups: The introduction of electron-donating groups, such as methyl (-CH3) and methoxy (-OCH3), on the phenyl ring generally improved the anti-proliferative activity. The position of the substituent was also critical, with para-substitution (Compounds C4 and C7) being more favorable than ortho- or meta-substitutions.
-
Influence of Electron-Withdrawing Groups: The presence of electron-withdrawing halogen atoms (Br, Cl, F) on the phenyl ring also enhanced the inhibitory activity. Notably, the 4-bromo substituted analog (Compound C9) exhibited the most potent activity across all tested cell lines, suggesting that a bulky and lipophilic group at the para position is beneficial for binding to the FGFR1 kinase domain.[1][2][3]
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of these compounds, it is crucial to visualize the FGFR1 signaling pathway they inhibit and the experimental workflow used to assess their activity.
Caption: The FGFR1 signaling cascade, a key driver of cell proliferation, survival, and migration in cancer.
Caption: The experimental workflow for the synthesis and biological evaluation of 4-bromobenzamide analogs.
Experimental Protocols
Synthesis of 4-bromo-N-(3,5-dimethoxyphenyl)-2-aminobenzamide (Intermediate 2)
The synthesis of the key intermediate for the final analogs is a two-step process starting from 4-bromo-2-nitrobenzoic acid.[1][2]
-
Amide Condensation: To a solution of 4-bromo-2-nitrobenzoic acid in an appropriate solvent (e.g., dichloromethane), a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and a base like N,N-diisopropylethylamine (DIPEA) are added. Subsequently, 3,5-dimethoxyaniline is added, and the reaction mixture is stirred at room temperature until completion to yield 4-bromo-N-(3,5-dimethoxyphenyl)-2-nitrobenzamide (Intermediate 1).
-
Reduction of the Nitro Group: Intermediate 1 is then dissolved in a suitable solvent like ethanol, and a reducing agent, such as iron powder in the presence of ammonium chloride, is added. The mixture is heated to reflux and monitored by thin-layer chromatography. Upon completion, the reaction mixture is filtered, and the solvent is evaporated to yield 4-bromo-N-(3,5-dimethoxyphenyl)-2-aminobenzamide (Intermediate 2).
In Vitro FGFR1 Kinase Assay
The following protocol outlines a general procedure for an in vitro kinase assay to determine the inhibitory activity of the synthesized compounds against FGFR1.[4][5][6]
-
Reagents and Materials:
-
Recombinant human FGFR1 kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
Microplate reader
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 96-well plate, add the FGFR1 enzyme to each well.
-
Add the test compounds at various concentrations to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubate the plate at room temperature for a specified period (e.g., 10 minutes) to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.
-
Incubate the reaction mixture at 30°C for a defined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like the ADP-Glo™ system, following the manufacturer's instructions.
-
The luminescence signal, which is proportional to the kinase activity, is measured using a microplate reader.
-
-
Data Analysis:
-
The percentage of inhibition for each compound concentration is calculated relative to the positive control.
-
The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
The comparative analysis of 4-bromobenzamide analogs demonstrates that this chemical scaffold holds significant promise for the development of potent and selective FGFR1 inhibitors. The structure-activity relationship studies highlight the importance of substitution patterns on the N-phenyl ring for optimizing anti-proliferative activity. Specifically, the introduction of a 4-bromo substituent on the N-phenyl ring resulted in the most potent compound in the series. The provided experimental protocols offer a solid foundation for the synthesis and evaluation of novel analogs based on the this compound core, paving the way for the discovery of next-generation targeted cancer therapeutics.
References
- 1. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. HTScan® FGF Receptor 1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
A Researcher's Guide to Confirming the Structure of 3-Bromo-4-fluorobenzamide Derivatives using ¹H and ¹³C NMR Spectroscopy
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H and ¹³C NMR, stands as a cornerstone technique for the unambiguous confirmation of molecular structures. This guide provides a comparative framework for utilizing NMR to verify the structure of 3-Bromo-4-fluorobenzamide derivatives, supported by experimental data from related compounds and detailed experimental protocols.
The substitution pattern on the aromatic ring of this compound and its derivatives gives rise to characteristic signals in both ¹H and ¹³C NMR spectra. The chemical shifts (δ), coupling constants (J), and splitting patterns of the aromatic protons and carbons provide a detailed fingerprint of the molecule's structure. By comparing the spectra of a parent compound with its derivatives, one can confirm the success of a chemical transformation and the exact position of newly introduced substituents.
Comparative Analysis of NMR Data
Table 1: ¹H NMR Spectroscopic Data of Benzamide and its Derivatives.
| Compound | Solvent | Aromatic Protons (δ, ppm) | Amide/N-Alkyl Protons (δ, ppm) |
| Benzamide[1] | CDCl₃ | 7.73-7.80 (m, 2H), 7.34-7.51 (m, 3H) | 6.04 (bs, 2H) |
| N-Methylbenzamide[1] | CDCl₃ | 7.65-7.72 (m, 2H), 7.30-7.44 (m, 3H) | 6.27 (br s, 1H), 2.93 (d, J = 4.5 Hz, 3H) |
| 4-Bromo-N-methylbenzamide[1] | CDCl₃ | 7.44-7.64 (m, 4H) | 6.24 (bs, 1H), 2.92 (d, J = 4.8 Hz, 3H) |
| 3-Methoxybenzamide[1] | CDCl₃ | 7.23-7.36 (m, 3H), 6.93-7.05 (m, 1H) | 6.05 (bs, 2H) |
Table 2: ¹³C NMR Spectroscopic Data of Benzamide and its Derivatives.
| Compound | Solvent | Aromatic Carbons (δ, ppm) | Carbonyl Carbon (δ, ppm) | Other Carbons (δ, ppm) |
| Benzamide[1] | CDCl₃ | 133.3, 132.1, 128.7, 127.4 | 169.9 | - |
| N-Methylbenzamide[1] | CDCl₃ | 134.6, 131.4, 128.6, 126.9 | 168.3 | 26.9 (N-CH₃) |
| 4-Bromo-N-methylbenzamide[1] | CDCl₃ | 133.4, 131.8, 128.5, 126.1 | 167.3 | 26.9 (N-CH₃) |
| 3-Methoxybenzamide[1] | CDCl₃ | 159.9, 134.8, 129.7, 119.2, 118.3, 112.6 | 169.4 | 55.5 (O-CH₃) |
Interpreting the Data for this compound Derivatives:
For a hypothetical this compound, one would expect the aromatic region of the ¹H NMR spectrum to show three distinct signals corresponding to the three aromatic protons. The proton at C2 would likely appear as a doublet of doublets, coupled to the fluorine at C4 and the proton at C6. The proton at C5 would also be a doublet of doublets, coupled to the fluorine at C4 and the proton at C6. The proton at C6 would likely appear as a doublet, coupled to the proton at C5. The presence of the electron-withdrawing bromine and fluorine atoms would generally shift the aromatic signals downfield.
In the ¹³C NMR spectrum, six aromatic carbon signals would be expected. The carbon attached to fluorine (C4) would exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet. The carbons ortho and meta to the fluorine (C3, C5 and C2, C6 respectively) would show smaller two- and three-bond couplings (²JCF and ³JCF). The carbon attached to bromine (C3) would be significantly influenced by the halogen's electronegativity and heavy atom effect.
By comparing the spectra of N-substituted derivatives to the parent this compound, changes in the chemical shifts of the aromatic protons and carbons, as well as the appearance of new signals corresponding to the N-substituent, would confirm the modification.
Experimental Protocols
Below are detailed, generalized methodologies for the synthesis of N-substituted this compound derivatives and their NMR analysis.
General Synthesis of N-Substituted this compound Derivatives
A common method for the synthesis of amides is the coupling of a carboxylic acid with an amine using a coupling agent, or the reaction of an acid chloride with an amine.
1. Synthesis of 3-Bromo-4-fluorobenzoyl chloride:
-
3-Bromo-4-fluorobenzoic acid is refluxed with an excess of thionyl chloride (SOCl₂) for 2-3 hours.
-
The excess thionyl chloride is removed by distillation under reduced pressure to yield the crude 3-Bromo-4-fluorobenzoyl chloride, which can be used in the next step without further purification.
2. Amide Formation:
-
The desired amine (1.0 equivalent) is dissolved in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
The solution is cooled in an ice bath, and a base, such as triethylamine or pyridine (1.1 equivalents), is added.
-
3-Bromo-4-fluorobenzoyl chloride (1.05 equivalents), dissolved in the same solvent, is added dropwise to the cooled amine solution with stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion (monitored by Thin Layer Chromatography).
-
The reaction mixture is then washed successively with dilute HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography on silica gel.
NMR Sample Preparation and Data Acquisition
1. Sample Preparation:
-
Approximately 5-10 mg of the purified this compound derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The solution is transferred to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
A standard single-pulse experiment is used.
-
The spectral width is typically set to 12-16 ppm.
-
A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.
-
-
¹³C NMR:
-
A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum with singlets for each carbon.
-
The spectral width is typically set to 200-220 ppm.
-
A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.
-
-
All chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
Visualizing the Workflow
The following diagrams illustrate the general workflow for the synthesis and structural confirmation of this compound derivatives.
Caption: Workflow for Synthesis and NMR-based Structural Confirmation.
Caption: Logic for NMR-based Structure Confirmation.
References
structure-activity relationship (SAR) studies of 3-Bromo-4-fluorobenzamide derivatives
A Comparative Guide to the Structure-Activity Relationship of 3-Bromo-4-fluorobenzamide Derivatives
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of this compound derivatives and related compounds, drawing on experimental data from various studies. The information is intended for researchers, scientists, and drug development professionals to aid in the rational design of novel therapeutic agents.
Introduction
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities. The introduction of halogen substituents, such as bromine and fluorine, can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules. This guide focuses on the impact of the 3-bromo-4-fluoro substitution pattern on the benzamide core and compares its activity with other related derivatives.
Comparative Structure-Activity Relationship Data
The following table summarizes the structure-activity relationships of various benzamide derivatives, providing a comparative analysis of their biological activities. This data is compiled from multiple studies to highlight the impact of different substitutions on the benzamide scaffold.
| Compound Series | Target | Key SAR Findings | Potency (IC50/MIC) | Reference Compound |
| 3/4-Bromo Benzohydrazide Derivatives | Antimicrobial, Anticancer | Compound 12 showed the highest antimicrobial activity. Compound 22 was the most potent anticancer agent, more potent than the standard drugs tetrandrine and 5-fluorouracil.[1] | Compound 12: pMICam = 1.67 μM/ml; Compound 22: IC50 = 1.20 μM (HCT116 cells)[1] | Tetrandrine (IC50 = 1.53 μM), 5-Fluorouracil (IC50 = 4.6 μM)[1] |
| 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide Derivatives | FGFR1 (Non-Small Cell Lung Cancer) | Compound C9 effectively inhibited five NSCLC cell lines with FGFR1 amplification, induced apoptosis, and inhibited phosphorylation of FGFR1, PLCγ1, and ERK.[2] | Compound C9: IC50 = 1.25 - 2.31 μM across various NSCLC cell lines[2] | Not specified |
| 3-Arylbenzofuranone Derivatives | Acetylcholinesterase (Anti-Alzheimer's) | Compound 20 exhibited anti-acetylcholinesterase inhibition similar to the positive control, donepezil.[3] | Compound 20: IC50 = 0.089 ± 0.01 μM[3] | Donepezil (IC50 = 0.059 ± 0.003 μM)[3] |
| (Z)-4-bromo-N-(4-butyl-3(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide | Elastase | The synthesized compound showed strong potential against elastase.[4] | Inhibition value = 1.21 µM[4] | Oleanolic acid |
| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide | MAO-B | Compound 4e showed high inhibitory activity and selectivity for MAO-B.[5] | Compound 4e: IC50 = 0.78 µM (MAO-B)[5] | Rasagiline (SI > 50)[5] |
| Naphthamide Derivatives | Mycobacterium tuberculosis (MmpL3) | Compounds 13c and 13d were the most active, showing comparable potency to the first-line anti-TB drug ethambutol and high selectivity against MDR and XDR strains.[6] | Compound 13c: MIC = 6.55 μM; Compound 13d: MIC = 7.11 μM[6] | Ethambutol (MIC = 4.89 μM)[6] |
| Phenylisoxazole Sulfonamide Derivatives | BRD4 (Acute Myeloid Leukemia) | Compound 58 exhibited robust inhibitory potency toward BRD4-BD1 and BRD4-BD2 and significantly suppressed leukemia cell proliferation.[7] | Compound 58: IC50 = 70 nM (BRD4-BD1), 140 nM (BRD4-BD2), 0.15 μM (MV4-11 cells)[7] | (+)-JQ1[7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the evaluation of these benzamide derivatives.
FGFR1 Signaling Pathway Inhibition by a Benzamide Derivative.
General Workflow for Drug Discovery and Development.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of research findings. Below are representative protocols for common assays used in the evaluation of benzamide derivatives.
Enzyme Inhibition Assay (General Protocol)
-
Objective: To determine the in vitro inhibitory activity of a compound against a specific enzyme (e.g., FGFR1, Acetylcholinesterase, MAO-B).
-
Materials:
-
Purified recombinant enzyme.
-
Specific substrate for the enzyme.
-
Assay buffer.
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Positive control inhibitor.
-
96-well microplate.
-
Microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control.
-
In a 96-well plate, add the assay buffer, the enzyme, and the test compound or control.
-
Incubate the mixture for a pre-determined time at a specific temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the absorbance or fluorescence of the product at specific time intervals using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cell Proliferation Assay (MTT Assay)
-
Objective: To assess the cytotoxic or anti-proliferative effect of a compound on cancer cell lines.
-
Materials:
-
Cancer cell line (e.g., HCT116, NSCLC cell lines).
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO, isopropanol with HCl).
-
96-well cell culture plate.
-
Incubator (37°C, 5% CO2).
-
Microplate reader.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
-
Molecular Docking (General Protocol)
-
Objective: To predict the binding mode and affinity of a ligand (compound) to the active site of a target protein.
-
Software:
-
Molecular modeling software (e.g., AutoDock, Schrödinger Maestro, MOE).
-
Protein Data Bank (PDB) for protein structures.
-
-
Procedure:
-
Protein Preparation: Obtain the 3D structure of the target protein from the PDB. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. Define the binding site based on the co-crystallized ligand or known active site residues.
-
Ligand Preparation: Draw the 2D structure of the ligand and convert it to a 3D structure. Minimize the energy of the ligand to obtain a stable conformation.
-
Docking Simulation: Run the docking algorithm to place the ligand in various orientations and conformations within the defined binding site of the protein.
-
Scoring and Analysis: The docking program calculates a score for each pose, predicting the binding affinity. Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues. This analysis provides insights into the SAR.[2][4]
-
Conclusion
The structure-activity relationship studies of this compound derivatives and their analogs reveal critical insights for the design of potent and selective inhibitors for various therapeutic targets. The electronic and steric properties imparted by the bromo and fluoro substituents play a significant role in modulating the biological activity. The data presented in this guide, along with the outlined experimental protocols, provide a valuable resource for researchers in the field of drug discovery to build upon existing knowledge and develop novel therapeutic agents. Further optimization of the benzamide scaffold, guided by SAR principles and computational methods, holds promise for the development of next-generation drugs.
References
- 1. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer's disease agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of N-(1-(3-fluorobenzoyl)-1 H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis, and biological activity evaluation of a series of novel sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of 3-Bromo-4-fluorobenzamide and Other Halogenated Benzamides in Key Synthetic Transformations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, halogenated benzamides are pivotal building blocks. Their reactivity in various cross-coupling and substitution reactions allows for the construction of complex molecular architectures with diverse pharmacological activities. This guide provides an objective comparison of the reactivity of 3-Bromo-4-fluorobenzamide with other halogenated benzamides in three fundamental transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr). The data presented herein, compiled from established chemical principles and representative literature, aims to inform substrate selection and reaction optimization.
Executive Summary
The reactivity of halogenated benzamides is dictated by the nature and position of the halogen substituent(s). In palladium-catalyzed cross-coupling reactions, the reactivity follows the general trend of I > Br > Cl , governed by the bond dissociation energy of the carbon-halogen bond. Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the trend is often reversed, with F > Cl > Br > I , where the high electronegativity of fluorine polarizes the carbon-fluorine bond, making the carbon atom more susceptible to nucleophilic attack.
This compound presents a unique case, possessing two different halogen atoms. This allows for potential site-selective reactions. In palladium-catalyzed couplings, the carbon-bromine bond is expected to be significantly more reactive than the carbon-fluorine bond. In SNAr reactions, the carbon-fluorine bond, activated by the electron-withdrawing benzamide group, is the more likely site of substitution.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. The rate-determining step is often the oxidative addition of the palladium(0) catalyst to the aryl halide. The weaker the carbon-halogen bond, the faster this step.
Table 1: Representative Yields in Suzuki-Miyaura Coupling of Halogenated Benzamides with Phenylboronic Acid
| Entry | Halogenated Benzamide | Halogen | Typical Reaction Time (h) | Typical Yield (%) |
| 1 | 4-Iodobenzamide | I | 2-6 | >90 |
| 2 | 4-Bromobenzamide | Br | 8-16 | 80-90 |
| 3 | This compound | Br | 8-16 | 80-90 (at C-Br) |
| 4 | 4-Chlorobenzamide | Cl | 12-24 | 60-75 |
Note: The data presented are representative and can vary based on specific reaction conditions (catalyst, ligand, base, solvent, temperature).
As the data suggests, the reactivity of the carbon-halogen bond in Suzuki-Miyaura coupling follows the expected trend based on bond dissociation energies. The C-I bond is the most reactive, followed by C-Br, and then C-Cl. For this compound, the reaction occurs selectively at the more reactive C-Br bond, leaving the C-F bond intact.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the reactivity is largely dependent on the ease of the oxidative addition step.
Table 2: Representative Yields in Buchwald-Hartwig Amination of Halogenated Benzamides with Aniline
| Entry | Halogenated Benzamide | Halogen | Typical Reaction Time (h) | Typical Yield (%) |
| 1 | 4-Iodobenzamide | I | 1-4 | >95 |
| 2 | 4-Bromobenzamide | Br | 6-12 | 85-95 |
| 3 | This compound | Br | 6-12 | 85-95 (at C-Br) |
| 4 | 4-Chlorobenzamide | Cl | 18-36 | 50-70 |
Note: The data presented are representative and can vary based on specific reaction conditions (catalyst, ligand, base, solvent, temperature).
The trend in reactivity for the Buchwald-Hartwig amination mirrors that of the Suzuki-Miyaura coupling. Aryl iodides are the most reactive substrates, followed by aryl bromides and then aryl chlorides. Again, this compound undergoes selective amination at the C-Br position.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution proceeds via a different mechanism where a nucleophile attacks an electron-deficient aromatic ring. The reactivity is governed by the ability of the leaving group to stabilize the negative charge in the intermediate (Meisenheimer complex) and the polarization of the carbon-halogen bond.[1][2]
Table 3: Representative Reactivity in Nucleophilic Aromatic Substitution of Halogenated Benzamides with Sodium Methoxide
| Entry | Halogenated Benzamide | Halogen | Relative Reactivity |
| 1 | 4-Fluorobenzamide | F | High |
| 2 | This compound | F | High (at C-F) |
| 3 | 4-Chlorobenzamide | Cl | Moderate |
| 4 | 4-Bromobenzamide | Br | Low |
| 5 | 4-Iodobenzamide | I | Very Low |
Note: SNAr reactions are highly dependent on the presence of electron-withdrawing groups on the aromatic ring. The benzamide group provides moderate activation.
In SNAr reactions, the highly electronegative fluorine atom makes the attached carbon atom highly electrophilic and is a surprisingly good leaving group in this context.[2] This is because the rate-determining step is the nucleophilic attack, not the departure of the leaving group. For this compound, the reaction is expected to occur selectively at the C-F bond, which is more activated towards nucleophilic attack than the C-Br bond.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide
Materials:
-
Aryl bromide (e.g., 4-bromobenzamide) (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask, add the aryl bromide, arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
The flask is fitted with a reflux condenser and purged with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Degassed toluene and water are added via syringe.
-
The reaction mixture is heated to 90-100 °C with vigorous stirring and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination of an Aryl Bromide
Materials:
-
Aryl bromide (e.g., 4-bromobenzamide) (1.0 mmol, 1.0 equiv)
-
Amine (e.g., aniline) (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)
-
Xantphos (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu.
-
The tube is evacuated and backfilled with the inert gas three times.
-
Anhydrous toluene is added, followed by the aryl bromide and the amine.
-
The Schlenk tube is sealed and the mixture is heated to 100-110 °C with stirring.
-
The reaction progress is monitored by TLC or GC-MS.
-
After completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite.
-
The filtrate is concentrated, and the crude product is purified by column chromatography.[3]
General Protocol for Nucleophilic Aromatic Substitution of an Aryl Fluoride
Materials:
-
Aryl fluoride (e.g., 4-fluorobenzamide) (1.0 mmol, 1.0 equiv)
-
Nucleophile (e.g., sodium methoxide, 25 wt% in methanol) (1.5 mmol, 1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve the aryl fluoride in anhydrous DMF.
-
Add the sodium methoxide solution dropwise at room temperature.
-
The reaction mixture is heated to 60-80 °C and stirred. The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction is cooled to room temperature and poured into ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield the product. If no precipitate forms, the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).[2]
Visualizing Reaction Pathways and Workflows
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
Validation of a Synthetic Route to 3-Bromo-4-fluorobenzamide via HPLC Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a validated synthetic route to 3-Bromo-4-fluorobenzamide, a key intermediate in pharmaceutical and agrochemical research. The document details the synthetic pathway from 3-bromo-4-fluorobenzoic acid and presents a robust High-Performance Liquid Chromatography (HPLC) method for the validation of the final product. This guide serves as a practical resource for researchers requiring a reliable synthesis and a validated analytical method for this compound.
Comparative Analysis of Analytical Methods
While a specific, validated HPLC method for this compound is presented here, alternative analytical techniques could be employed for its analysis. Gas Chromatography (GC) could be a viable alternative, particularly for assessing the purity of volatile starting materials or intermediates. However, HPLC is generally preferred for non-volatile and thermally labile compounds like amides. Other detection methods, such as mass spectrometry (MS) coupled with HPLC, could provide higher sensitivity and specificity, which is particularly useful for impurity profiling and metabolite identification.
The presented HPLC method offers a balance of accuracy, precision, and accessibility for routine quality control and reaction monitoring.
Table 1: HPLC Method Parameters and Performance Data
| Parameter | Recommended Method | Alternative Considerations |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Phenyl-Hexyl for alternative selectivity |
| Mobile Phase | Isocratic: Acetonitrile:Water (e.g., 60:40 v/v) | Gradient elution for complex mixtures |
| Flow Rate | 1.0 mL/min | 0.8 - 1.2 mL/min |
| Detection | UV at 254 nm | Diode Array Detector (DAD) for peak purity |
| Injection Volume | 10 µL | 5 - 20 µL |
| Column Temperature | 30 °C | Ambient to 40 °C |
| Retention Time | ~ 5.2 min (typical) | Varies with conditions |
| **Linearity (R²) ** | > 0.999 | - |
| Accuracy (% Recovery) | 98 - 102% | - |
| Precision (%RSD) | < 2% | - |
Experimental Protocols
Synthesis of this compound
This synthesis proceeds in two main steps: the conversion of 3-bromo-4-fluorobenzoic acid to its acid chloride, followed by amidation.
Step 1: Synthesis of 3-Bromo-4-fluorobenzoyl chloride
-
To a stirred solution of 3-bromo-4-fluorobenzoic acid (1 equivalent) in dry dichloromethane (DCM), add oxalyl chloride (1.5 equivalents) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 3-bromo-4-fluorobenzoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 3-bromo-4-fluorobenzoyl chloride in an appropriate solvent such as DCM or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia solution (e.g., 28-30%) dropwise with vigorous stirring.
-
A white precipitate of this compound will form.
-
Continue stirring for an additional 1-2 hours at room temperature to ensure complete reaction.
-
Filter the precipitate, wash with cold water, and then a small amount of cold DCM to remove any unreacted starting material.
-
Dry the resulting white solid under vacuum to obtain this compound.
Diagram 1: Synthetic Route to this compound
Caption: Synthetic pathway from 3-bromo-4-fluorobenzoic acid to this compound.
HPLC Method for Validation
This method is suitable for determining the purity of the synthesized this compound and for monitoring the progress of the reaction.
1. Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
2. Preparation of Sample Solution:
-
Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
-
Column: C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v), isocratic.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
4. Validation Parameters:
-
System Suitability: Inject the standard solution six times. The relative standard deviation (%RSD) of the peak area should be less than 2%.
-
Linearity: Plot a calibration curve of peak area versus concentration for the standard solutions. The correlation coefficient (R²) should be greater than 0.999.
-
Accuracy: Perform a recovery study by spiking a known amount of the standard into a sample solution. The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of the sample solution on the same day. The %RSD should be less than 2%.
-
Intermediate Precision (Inter-day precision): Analyze the sample solution on three different days. The %RSD over the three days should be less than 2%.
-
-
Specificity: Analyze a blank (mobile phase), a standard solution, and a sample solution. The peak for this compound in the sample solution should be well-resolved from any impurity peaks and should have the same retention time as the standard.
Diagram 2: HPLC Validation Workflow
Caption: Workflow for the validation of the HPLC analytical method.
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of Compounds Derived from 3-Bromo-4-fluorobenzamide
For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with significant biological activity is relentless. This guide provides a comprehensive comparison of the biological activities of compounds synthesized from the versatile starting material, 3-Bromo-4-fluorobenzamide. We delve into their anticancer and antimicrobial properties, presenting a side-by-side analysis with alternative compounds, supported by experimental data and detailed protocols.
The unique substitution pattern of this compound, featuring both electron-withdrawing fluorine and bromine atoms, makes it an attractive scaffold for medicinal chemists. Derivatives of this compound have shown promise in various therapeutic areas, particularly as anticancer and antimicrobial agents. This guide aims to objectively assess their performance against other established and experimental compounds.
Anticancer Activity: A Comparative Analysis
Derivatives of this compound have demonstrated significant potential in inhibiting cancer cell growth. The following table summarizes the in vitro cytotoxic activity of selected compounds against various cancer cell lines, compared with standard chemotherapeutic agents and other experimental molecules.
Table 1: Comparative Anticancer Activity (IC₅₀ µM)
| Compound/Drug | NCI-H520 (Lung) | NCI-H1581 (Lung) | NCI-H226 (Lung) | NCI-H460 (Lung) | NCI-H1703 (Lung) | HCT116 (Colon) | HepG2 (Liver) |
| 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide (C9) [1] | 1.36 ± 0.27 | 1.25 ± 0.23 | 2.31 ± 0.41 | 2.14 ± 0.36 | 1.85 ± 0.32 | - | - |
| 3/4-Bromo Benzohydrazide Derivative (22) [2] | - | - | - | - | - | 1.20 | - |
| Spirocyclic 3-bromo-4,5-dihydroisoxazole (11) [3] | - | - | - | - | - | - | - |
| Fluorinated Thiourea Derivative (4a) [4] | - | - | - | - | - | - | 4.8 |
| 5-Fluorouracil (Standard) [2] | - | - | - | - | - | 4.6 | 4.9 |
| Tetrandrine (Standard) [2] | - | - | - | - | - | 1.53 | - |
| Cisplatin (Standard) [4] | - | - | - | - | - | - | 18.8 |
Data represents the half-maximal inhibitory concentration (IC₅₀) in micromolar (µM). Lower values indicate higher potency. "-" indicates data not available.
The data clearly indicates that 4-bromo-N-(3,5-dimethoxyphenyl)benzamide (C9), a derivative of the core scaffold, exhibits potent anticancer activity against a panel of non-small cell lung cancer cell lines, with IC₅₀ values in the low micromolar range.[1] Notably, its activity is comparable to or, in some cases, superior to the standard drug 5-Fluorouracil against the HCT116 colon cancer cell line, as is the case with the benzohydrazide derivative 22.[2] The fluorinated thiourea derivative 4a also shows promising activity against the HepG2 liver cancer cell line, outperforming the standard drug cisplatin.[4]
The mechanism of action for some of these compounds has been elucidated. For instance, compound C9 acts as a fibroblast growth factor receptor-1 (FGFR1) inhibitor, arresting the cell cycle at the G2 phase and inducing apoptosis.[1] The spirocyclic 3-bromo-4,5-dihydroisoxazole derivative has been identified as a covalent inhibitor of human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH), a key enzyme in cancer cell metabolism.[3]
Antimicrobial Activity: A Comparative Perspective
In addition to their anticancer properties, derivatives of brominated and fluorinated benzamides have shown significant promise as antimicrobial agents. The following table compares the minimum inhibitory concentrations (MIC) of these compounds against various bacterial strains.
Table 2: Comparative Antimicrobial Activity (MIC µg/mL)
| Compound | S. aureus | S. pneumoniae | B. subtilis | E. coli |
| Fluorinated Thiourea Derivative (4a) [4] | - | 1.95 | 1.95 | - |
| Fluorobenzoylthiosemicarbazide (15a) [5] | 7.82-15.63 | - | - | - |
| Fluorobenzoylthiosemicarbazide (15b) [5] | 7.82-31.25 | - | - | - |
| Fluorobenzoylthiosemicarbazide (16b) [5] | 7.82-31.25 | - | - | - |
| 3-Bromo-2,6-dihydroxyacetophenone (2) [6] | 12 | - | - | - |
| 6-Bromoindolglyoxylamide (3) [7] | + | - | - | + |
| Ampicillin (Standard) [4] | - | 23.8 (zone of inhibition in mm) | - | - |
MIC values are presented in micrograms per milliliter (µg/mL), unless otherwise noted. Lower values indicate greater potency. "+" indicates activity was observed, but specific MIC values were not provided in the abstract. "-" indicates data not available.
The fluorinated thiourea derivative 4a demonstrates potent activity against Gram-positive bacteria such as S. pneumoniae and B. subtilis.[4] Similarly, fluorobenzoylthiosemicarbazides show promising activity against S. aureus, including methicillin-resistant strains (MRSA).[5] Brominated compounds, such as 3-bromo-2,6-dihydroxyacetophenone and 6-bromoindolglyoxylamide, also exhibit significant antibacterial effects.[6][7]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial.
Anticancer Activity Screening: MTT Assay[2]
-
Cell Seeding: Cancer cell lines (e.g., HCT116) are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized compounds and standard drugs for 48 hours.
-
MTT Addition: After the incubation period, 100 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated by plotting the percentage of viable cells against the compound concentration.
Antimicrobial Activity Screening: Microbroth Dilution Method[8]
-
Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium overnight. The bacterial suspension is then diluted to achieve a concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: The synthesized compounds are serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways and Experimental Workflows
To visualize the intricate processes involved in the biological activity of these compounds, the following diagrams illustrate a key signaling pathway targeted by an anticancer derivative and a typical workflow for antimicrobial screening.
Caption: FGFR1 signaling pathway inhibited by Compound C9.
Caption: Workflow for antimicrobial susceptibility testing.
References
- 1. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Absolute Structure Confirmation: X-ray Crystallography vs. Spectroscopic Methods for 3-Bromo-4-fluorobenzamide Derivatives
In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is paramount. For chiral molecules, establishing the absolute configuration is a critical step that influences biological activity and material properties. This guide provides a comparative analysis of X-ray crystallography and alternative spectroscopic techniques for the absolute structure confirmation of chiral derivatives of 3-bromo-4-fluorobenzamide, a halogenated benzamide with potential applications in drug discovery.
This guide will delve into the experimental protocols and data interpretation for four key techniques: single-crystal X-ray crystallography, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents. By presenting illustrative data for a model compound, N-(1-phenylethyl)-3-bromo-4-fluorobenzamide, we offer a direct comparison of the strengths and limitations of each method.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained.[1][2] By analyzing the diffraction pattern of X-rays passing through a crystal, a detailed three-dimensional map of electron density can be constructed, revealing the precise arrangement of atoms in space.
Key Data Presentation
For the absolute structure determination of a chiral this compound derivative, the Flack parameter is a crucial value obtained from the crystallographic data. A value close to 0 for a given enantiomer confirms its absolute configuration, while a value approaching 1 would indicate that the inverted structure is correct.
| Parameter | Value for (R)-N-(1-phenylethyl)-3-bromo-4-fluorobenzamide |
| Chemical Formula | C₁₅H₁₃BrFNO |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 8.12 Å, b = 12.34 Å, c = 14.56 Å |
| Flack Parameter | 0.02(3) |
| R-factor | 0.035 |
| Data Collection Temp. | 100 K |
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Single crystals of the enantiomerically pure this compound derivative are grown. This is often the most challenging step and can be attempted through various methods such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.
-
Absolute Configuration Determination: For non-centrosymmetric space groups, the absolute configuration is determined by analyzing anomalous dispersion effects, leading to the calculation of the Flack parameter.
Spectroscopic Alternatives for Absolute Configuration
While X-ray crystallography is definitive, obtaining suitable crystals can be a significant bottleneck. In such cases, chiroptical spectroscopic methods and NMR provide powerful alternatives for determining the absolute configuration in solution.
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration. By comparing the experimental VCD spectrum to the spectrum predicted by quantum chemical calculations for a known enantiomer, the absolute configuration can be assigned.[3]
Experimental Protocol: VCD Spectroscopy
-
Sample Preparation: A solution of the enantiomerically pure this compound derivative is prepared in a suitable solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.
-
Data Acquisition: The VCD and IR spectra are recorded simultaneously on a VCD spectrometer. Multiple scans are typically averaged to improve the signal-to-noise ratio.
-
Computational Modeling: The 3D structure of one enantiomer (e.g., the R-enantiomer) is modeled using computational chemistry software. A conformational search is performed to identify low-energy conformers.
-
Spectral Calculation: For each low-energy conformer, the VCD and IR spectra are calculated using Density Functional Theory (DFT).
-
Comparison and Assignment: The calculated spectra of the individual conformers are Boltzmann-averaged to generate a final predicted spectrum. This predicted spectrum is then compared with the experimental VCD spectrum. A good match confirms the absolute configuration of the sample.
Electronic Circular Dichroism (ECD)
ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet light. It is particularly useful for molecules containing chromophores, such as the aromatic ring in this compound. Similar to VCD, the absolute configuration is determined by comparing the experimental ECD spectrum with quantum chemical calculations.[4][5]
Experimental Protocol: ECD Spectroscopy
-
Sample Preparation: A dilute solution of the enantiomerically pure sample is prepared in a UV-transparent solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: The ECD and UV-Vis spectra are recorded on an ECD spectrometer.
-
Computational Modeling: A conformational analysis of one enantiomer is performed to find the most stable conformers.
-
Spectral Calculation: Time-dependent DFT (TD-DFT) calculations are used to predict the ECD spectrum for the low-energy conformers.
-
Comparison and Assignment: The calculated spectra are Boltzmann-averaged and compared to the experimental spectrum. The sign and intensity of the Cotton effects in the experimental and calculated spectra are used to assign the absolute configuration.
NMR Spectroscopy with Chiral Derivatizing Agents
This method involves reacting the chiral analyte with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. The NMR spectra of these diastereomers will be different, and the analysis of the chemical shift differences (Δδ) can be used to determine the absolute configuration of the original molecule. A common CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid).[6][7]
Experimental Protocol: NMR with Chiral Derivatizing Agent
-
Derivatization: The chiral this compound derivative (containing a reactive group like an alcohol or amine) is reacted with both the (R)- and (S)-enantiomers of a chiral derivatizing agent (e.g., Mosher's acid chloride) in separate NMR tubes.
-
NMR Data Acquisition: ¹H and/or ¹⁹F NMR spectra are recorded for both diastereomeric products.
-
Data Analysis: The chemical shifts of specific protons or fluorine atoms in the two diastereomers are compared.
-
Configuration Assignment: Based on established models (e.g., the Mosher's model), the sign of the chemical shift differences (Δδ = δS - δR) for protons on either side of the newly formed chiral center is used to deduce the absolute configuration of the original molecule.
Comparative Summary
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR with Chiral Derivatizing Agent |
| Principle | X-ray diffraction from a single crystal | Differential absorption of circularly polarized IR light | Differential absorption of circularly polarized UV light | Formation of diastereomers with distinct NMR spectra |
| Sample Phase | Solid (single crystal) | Solution or neat liquid | Solution | Solution |
| Key Advantage | Unambiguous and definitive determination of 3D structure. | Applicable to a wide range of molecules in solution. | High sensitivity for molecules with chromophores. | Utilizes readily available NMR instrumentation. |
| Key Limitation | Requires a high-quality single crystal. | Requires computational calculations for interpretation. | Requires a chromophore and computational support. | Requires a suitable functional group for derivatization. |
| Illustrative Data | Flack parameter = 0.02(3) | Comparison of experimental and DFT-calculated spectra. | Comparison of experimental and TD-DFT calculated spectra. | Analysis of Δδ (δS - δR) values in ¹H NMR spectra. |
Visualizing the Workflow and Logic
To further clarify the processes and relationships between these techniques, the following diagrams are provided.
Caption: Experimental workflows for absolute structure confirmation.
Caption: Logical relationships of structure confirmation methods.
Conclusion
The determination of the absolute configuration of chiral molecules like this compound derivatives is a critical task in modern chemistry. While single-crystal X-ray crystallography remains the unequivocal gold standard, its requirement for high-quality crystals can be a significant hurdle. Vibrational Circular Dichroism, Electronic Circular Dichroism, and NMR spectroscopy with chiral derivatizing agents offer powerful and accessible alternatives that provide reliable assignments of absolute configuration in the solution state. The choice of method will ultimately depend on the nature of the sample, the available instrumentation, and the specific requirements of the research project. For drug development professionals and researchers, a thorough understanding of these techniques is essential for the accurate and efficient characterization of chiral molecules.
References
- 1. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dc.etsu.edu [dc.etsu.edu]
- 3. chemscene.com [chemscene.com]
- 4. ECD exciton chirality method today: a modern tool for determining absolute configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arts.units.it [arts.units.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]
A Comparative Guide to Assessing the Purity of Synthesized 3-Bromo-4-fluorobenzamide Against a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the purity of a newly synthesized batch of 3-Bromo-4-fluorobenzamide against a certified reference standard. The methodologies outlined herein are standard analytical techniques employed in the pharmaceutical and chemical industries to ensure the quality and consistency of synthesized compounds. The supporting experimental data, while illustrative, is presented to reflect typical results obtained from such analyses.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is critical to ensure the desired reaction outcomes, yield, and safety profile of the final product. This guide details a comparative analysis of a laboratory-synthesized batch of this compound with a commercially available, high-purity reference standard. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities, and Mass Spectrometry (MS) for molecular weight verification and impurity identification.
Analytical Methods and Experimental Protocols
A multi-pronged analytical approach is essential for a thorough purity assessment. Here, we detail the protocols for HPLC, NMR, and MS analysis.
2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the percentage purity of the synthesized compound. A reversed-phase method is employed to separate the main compound from any potential impurities.
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a Diode Array Detector (DAD).
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 20% B
-
20-25 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation:
-
Reference Standard: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL with the initial mobile phase composition (80:20 A:B).
-
Synthesized Sample: Prepare the synthesized this compound in the same manner as the reference standard.
-
2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used for structural confirmation and to detect the presence of any proton- or carbon-containing impurities.
-
Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆)
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
-
¹³C NMR Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
2.3. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound and to identify potential impurities based on their mass-to-charge ratio.
-
Instrumentation: Agilent 6120 Quadrupole LC/MS system or equivalent, with an Electrospray Ionization (ESI) source.
-
Ionization Mode: Positive ESI
-
Mass Range: m/z 50 - 500
-
Fragmentor Voltage: 70 V
-
Gas Temperature: 350°C
-
Gas Flow: 12 L/min
Data Presentation and Comparison
The following tables summarize the hypothetical quantitative data obtained from the analysis of the synthesized this compound and the reference standard.
Table 1: HPLC Purity Analysis
| Sample | Retention Time (min) | Peak Area (%) |
| Reference Standard | 10.5 | 99.8% |
| Synthesized Sample | 10.5 | 98.2% |
| Impurity 1 (Synthesized) | 8.2 | 1.1% |
| Impurity 2 (Synthesized) | 12.1 | 0.7% |
Table 2: ¹H NMR Chemical Shift Comparison (400 MHz, DMSO-d₆)
| Proton Assignment | Reference Standard (δ, ppm) | Synthesized Sample (δ, ppm) |
| -NH₂ (broad s) | 7.95 | 7.95 |
| -NH₂ (broad s) | 7.60 | 7.60 |
| Ar-H | 7.80 (dd, J=8.8, 2.0 Hz) | 7.80 (dd, J=8.8, 2.0 Hz) |
| Ar-H | 7.65 (ddd, J=8.8, 4.4, 2.0 Hz) | 7.65 (ddd, J=8.8, 4.4, 2.0 Hz) |
| Ar-H | 7.40 (t, J=8.8 Hz) | 7.40 (t, J=8.8 Hz) |
Table 3: ¹³C NMR Chemical Shift Comparison (100 MHz, DMSO-d₆)
| Carbon Assignment | Reference Standard (δ, ppm) | Synthesized Sample (δ, ppm) |
| C=O | 167.2 | 167.2 |
| C-F (d, J=248 Hz) | 158.5 | 158.5 |
| C-Br (d, J=3 Hz) | 118.9 | 118.9 |
| Ar-C | 134.5 (d, J=9 Hz) | 134.5 (d, J=9 Hz) |
| Ar-C | 131.8 (d, J=6 Hz) | 131.8 (d, J=6 Hz) |
| Ar-C | 128.7 (d, J=2 Hz) | 128.7 (d, J=2 Hz) |
| Ar-C | 116.3 (d, J=22 Hz) | 116.3 (d, J=22 Hz) |
Table 4: Mass Spectrometry Data
| Sample | Expected [M+H]⁺ | Observed [M+H]⁺ |
| Reference Standard | 219.98 | 219.9 |
| Synthesized Sample | 219.98 | 219.9 |
| Impurity 1 (m/z 220.9) | - | 220.9 |
| Impurity 2 (m/z 204.0) | - | 204.0 |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the purity assessment process.
Caption: Experimental workflow for purity assessment.
Caption: Logical steps in purity confirmation.
Interpretation of Results
-
HPLC Analysis: The synthesized sample shows a purity of 98.2% based on the peak area percentage, which is slightly lower than the reference standard (99.8%). Two impurities are detected at retention times of 8.2 min and 12.1 min, with relative peak areas of 1.1% and 0.7%, respectively.
-
NMR Analysis: The ¹H and ¹³C NMR spectra of the synthesized sample are in excellent agreement with the reference standard, confirming the chemical structure of this compound. No significant signals corresponding to impurities were observed at a level that would contradict the HPLC findings, suggesting the impurities are in low concentration.
-
Mass Spectrometry Analysis: The mass spectrum of the synthesized sample shows the expected protonated molecular ion [M+H]⁺ at m/z 219.9, which matches the reference standard. The two impurities detected by HPLC were analyzed by MS. Impurity 1 shows an [M+H]⁺ at m/z 220.9, which could correspond to the starting material, 3-bromo-4-fluorobenzoic acid. Impurity 2 has an [M+H]⁺ at m/z 204.0, potentially corresponding to the precursor, 3-bromo-4-fluorobenzaldehyde.
Conclusion
The synthesized batch of this compound has been successfully characterized and its purity assessed. The primary analytical data confirms the identity of the compound. The HPLC analysis indicates a purity of 98.2%, with two minor impurities identified by mass spectrometry as likely being residual starting material and a precursor. Based on these results, a decision can be made regarding the suitability of the synthesized material for its intended use or if further purification is required. This comprehensive analytical approach ensures the quality and reliability of synthesized chemical intermediates.
Navigating the Mechanistic Landscape of 3-Bromo-4-fluorobenzamide in Cross-Coupling Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the mechanistic nuances of key building blocks is paramount for efficient and successful synthesis. This guide provides a comparative analysis of the mechanistic studies and performance of 3-Bromo-4-fluorobenzamide in two pivotal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This document summarizes quantitative data, details experimental protocols, and visualizes reaction pathways to offer a comprehensive resource for reaction optimization and catalyst selection.
Introduction to the Reactivity of this compound
This compound is a versatile building block in medicinal chemistry and materials science. Its aromatic ring is substituted with a bromine atom, a fluorine atom, and an amide group. The electronic properties of these substituents significantly influence the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the fluorine and amide groups can enhance the electrophilicity of the carbon attached to the bromine, potentially facilitating the initial oxidative addition step in the catalytic cycle. However, the presence of the amide group can also lead to coordination with the palladium catalyst, influencing the overall reaction kinetics and mechanism.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. While specific quantitative data for the Suzuki-Miyaura coupling of this compound is not extensively available in the public domain, we can draw valuable insights from comparative studies on structurally similar substrates, such as 4-Amino-3-bromobenzoic acid. The following table provides a summary of catalyst performance in the Suzuki coupling of analogous aryl bromides, offering a predictive framework for reactions involving this compound.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~85 | A classic, reliable catalyst system. |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | >95 | Bulky, electron-rich phosphine ligand enables high yields under milder conditions. |
| PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95 | Dppf is a robust ligand for a variety of substrates. |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | Toluene | 110 | 24 | ~90 | A cost-effective nickel-based alternative. |
Note: The data presented is compiled from studies on analogous substrates and serves as a representative comparison. Actual yields with this compound may vary.
Mechanistic Pathway of Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle initiated by the oxidative addition of the aryl halide to a Pd(0) species. This is followed by transmetalation with a boronic acid derivative and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid using a Pd(OAc)₂/SPhos catalyst system.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene
-
Water (degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add degassed toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. The electronic nature of this compound makes it a suitable substrate for this reaction. The electron-withdrawing groups are expected to facilitate the oxidative addition step. Below is a table summarizing typical conditions and expected yields for the Buchwald-Hartwig amination of aryl bromides with various amines, which can serve as a guide for reactions with this compound.
| Amine Type | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Primary Aliphatic | RuPhos | NaOtBu | Toluene | 80-100 | 12-24 | 80-95 |
| Primary Aromatic | XPhos | K₃PO₄ | Dioxane | 100-110 | 18-36 | 75-90 |
| Secondary Cyclic | BrettPhos | LiHMDS | THF | 65-80 | 12-24 | 85-98 |
| Secondary Acyclic | DavePhos | Cs₂CO₃ | Toluene | 100-110 | 18-36 | 70-85 |
Note: Yields are representative and can vary based on the specific amine and reaction conditions.
Mechanistic Pathway of Buchwald-Hartwig Amination
The catalytic cycle for the Buchwald-Hartwig amination begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine, which is subsequently deprotonated by a base to form a palladium-amido complex. Reductive elimination from this complex furnishes the N-arylated product and regenerates the active Pd(0) catalyst.[1]
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a generic secondary amine using a Pd₂(dba)₃/XPhos catalyst system.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous Toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine this compound, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the amine (if solid) or dissolve it in anhydrous toluene and add the solution via syringe.
-
Add additional anhydrous toluene to achieve the desired concentration.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.
Conclusion
This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions. The electronic properties of the substituents on the aromatic ring play a crucial role in its reactivity. While specific mechanistic studies on this particular compound are limited, a thorough understanding of the general mechanisms of Suzuki-Miyaura and Buchwald-Hartwig reactions, combined with comparative data from analogous substrates, provides a strong foundation for developing efficient and high-yielding synthetic protocols. The choice of catalyst, ligand, base, and solvent are critical parameters that must be optimized for each specific transformation to achieve the desired outcome. This guide serves as a starting point for researchers to explore the rich chemistry of this compound in the synthesis of novel molecules for various applications.
References
comparative efficacy of catalysts for cross-coupling reactions with 3-Bromo-4-fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of aromatic compounds is a cornerstone of modern drug discovery and development. 3-Bromo-4-fluorobenzamide is a valuable scaffold, presenting a handle for diversification through various cross-coupling reactions. The choice of catalyst is paramount to achieving high efficacy and yield in these transformations. This guide provides a comparative overview of catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions involving this compound and its analogs, supported by experimental data from the literature.
Catalyst Performance Comparison
The efficiency of a cross-coupling reaction is highly dependent on the interplay between the palladium source, the ligand, the base, and the solvent. The following tables summarize the performance of different catalyst systems in reactions with substrates analogous to this compound. This data serves as a strong starting point for reaction optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. For substrates like this compound, the selection of a suitable palladium catalyst and ligand is crucial for high yields.
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ (2M aq.) | 1-Propanol | Reflux | 0.5 | 86.3 | For 4-Bromobenzaldehyde, demonstrating rapid conversion.[1] |
| Phenylboronic acid | Pd/Mg(OH)₂/MgO-ZrO₂ | K₂CO₃ | Toluene/H₂O | 100 | 12 | >95 | Heterogeneous catalyst showing high yield for a similar bromo-aryl substrate.[1] |
| Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90-110 | 12 | ~85 | A classic, reliable catalyst for various aryl bromides.[2] |
| Phenylboronic acid | (L1)₂Pd(OAc)₂ | K₂CO₃ | Aqueous | RT | < 1 | Quantitative | For 2-Bromo-4-fluorophenol, indicating high reactivity at room temperature with a specific ligand.[3] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key reaction for the formation of carbon-nitrogen bonds, essential for the synthesis of many pharmaceutical compounds.
| Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12-24 | High | Generalized conditions for bromo-naphthalene substrates, XPhos is a highly effective ligand.[4] |
| Benzylamine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 18 | 76 | For a fluorous-tagged aryl sulfonate, demonstrating the utility of BINAP.[2] |
| Various Amines | [Pd(allyl)Cl]₂ / t-BuXPhos | t-BuOLi | Toluene | 100 | 24 | 61-92 | Effective for a range of aromatic and heterocyclic amines with a brominated substrate.[5] |
| Secondary Amines | Pd(OAc)₂ / P(tBu)₃ | NaOtBu | Toluene | 80-100 | 12 | >90 | A common system for the amination of aryl bromides. |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, leading to important structural motifs.
| Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 12 | High | Classic conditions for Sonogashira coupling of aryl bromides.[3] |
| Phenylacetylene | Pd(OAc)₂ / XPhos | Et₃N | MeCN | 110 | 24 | 98 | For a trifluoromethyl-substituted bromopyrazole, showing the effectiveness of XPhos in a copper-free system.[6] |
| Aryl & Alkyl Alkynes | Na₂PdCl₄ / CuI / (t-Bu)₃PH⁺BF₄⁻ | HN(i-Pr)₂ | HN(i-Pr)₂ | 80 | 1 | >95 | High turnover frequency catalyst system for aryl bromides.[7][8] |
| Terminal Alkynes | (NHC)-Cu / (NHC)-Pd | Amine | Non-anhydrous | RT-High | - | High | A cooperative catalyst system allowing for mild, aerobic conditions.[9] |
Heck Reaction
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.
| Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 24 | >80 | Standard conditions for the Heck reaction with aryl bromides. |
| Styrene | Pd(OAc)₂ / N-heterocyclic carbene ligand | K₂CO₃ | H₂O/Toluene | 120 | 1-4 | 85-95 | Use of N-heterocyclic carbene ligands can enhance catalytic activity.[10] |
| Acrylamide | Pd(OAc)₂ | Et₃N | Acetonitrile | 80 | 5 | 41 | Phosphine-free conditions are possible, though yields may be lower.[11] |
| Styrene | Pd/C | Na₂CO₃ | NMP | 150 | 3 | High | Heterogeneous catalyst offering ease of separation.[12] |
Experimental Protocols
The following are generalized experimental protocols for the key cross-coupling reactions. These should be adapted and optimized based on the specific substrates and desired outcomes.
Suzuki-Miyaura Coupling (Generalized Protocol)
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.5 equiv.).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., Toluene/Water 4:1).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 4-24 hours), monitoring progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography.
Buchwald-Hartwig Amination (Generalized Protocol)
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction tube with this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Reagent Addition: Add the base (e.g., NaOtBu, 1.4 equiv.), the amine (1.2 equiv.), and an anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the tube and heat the reaction mixture with stirring at the desired temperature (e.g., 100 °C) for 12-24 hours.
-
Work-up: After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent.
-
Purification: The combined organic layers are washed, dried, and concentrated. The residue is then purified by chromatography.[4]
Sonogashira Coupling (Generalized Protocol)
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Solvent and Base: Add an anhydrous solvent (e.g., THF) and a degassed amine base (e.g., Et₃N).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at an elevated temperature (e.g., 60 °C) and monitor its progress.
-
Work-up: Upon completion, cool the reaction, filter through a pad of Celite®, and wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Purification: The organic layer is dried and concentrated, and the crude product is purified by column chromatography.[3]
Heck Reaction (Generalized Protocol)
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), the alkene (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.1-1 mol%), and the ligand (if used, 0.1-2 mol%).
-
Reagent Addition: Add the base (e.g., triethylamine, 1.5-2 equiv.) and the solvent (e.g., DMF).
-
Inert Atmosphere: Degas the mixture by bubbling an inert gas through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir for the required time (1-24 hours), monitoring the reaction by TLC or GC-MS.
-
Work-up: After cooling, filter the mixture through a pad of Celite®, washing with a suitable solvent. The filtrate is then washed, dried, and concentrated.
-
Purification: The crude product is purified by chromatography.[1]
Visualizing Reaction Pathways and Workflows
To aid in the conceptualization of the experimental process, the following diagrams illustrate key logical relationships and workflows.
Caption: A logical workflow for catalyst selection and optimization.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Palladium-catalyzed reductive cross-coupling between α-bromo carboxamides and terminal alkynes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 12. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Bromo-4-fluorobenzamide: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-bromo-4-fluorobenzamide, a halogenated organic compound. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental compliance. All chemical waste must be managed in accordance with local, regional, and national regulations.[1][2][3]
Immediate Safety and Handling Protocols
Before beginning any procedure that generates waste, it is crucial to consult the Safety Data Sheet (SDS) for this compound. This compound is categorized as a hazardous substance, and appropriate personal protective equipment (PPE) must be worn at all times.
| Hazard Category | Recommended Action |
| Skin and Eye Contact | Causes skin and serious eye irritation.[3][4] Wear protective gloves, clothing, and eye/face protection.[2][4] |
| Inhalation | May cause respiratory irritation.[3][4] Work in a well-ventilated area, preferably a chemical fume hood.[5] |
| Ingestion | Harmful if swallowed.[4] Do not eat, drink, or smoke when handling this product.[4] |
| Spills | For minor spills, absorb with an inert material (e.g., sand, vermiculite) and collect for disposal.[5] For major spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[5] |
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company or your institution's EHS department.[5] On-site neutralization or treatment is not advised without a validated protocol and direct oversight from safety professionals.
1. Waste Segregation:
-
As a halogenated organic compound, this compound waste must be collected separately from non-halogenated chemical waste.[6][7]
-
Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents.[5]
2. Container Selection and Labeling:
-
Use a designated, sealable, and non-reactive container for waste collection. The container must be in good condition with a secure, threaded cap.[5]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of any other constituents in the waste mixture.[5][6] Do not use abbreviations or chemical formulas on the primary label.[6]
3. Waste Accumulation and Storage:
-
Keep the waste container securely closed at all times, except when adding waste.[6]
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]
-
The storage area should be cool, dry, well-ventilated, and equipped with secondary containment to prevent spills.[5]
4. Arranging for Disposal:
-
Once the container is full or has been in use for the maximum time allowed by your institution (often 3-12 months), arrange for its collection.[7]
-
Contact your institution's EHS department or hazardous waste management provider to schedule a pickup.
-
Complete all required waste disposal forms and documentation as per your institution's protocols.[5]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. US5440032A - Method for purifying organic solution containing lactams - Google Patents [patents.google.com]
- 3. Microbial degradation of the brominated flame retardant TBNPA by groundwater bacteria: laboratory and field study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journal.gnest.org [journal.gnest.org]
- 5. researchgate.net [researchgate.net]
- 6. byjus.com [byjus.com]
- 7. mdpi.com [mdpi.com]
Personal protective equipment for handling 3-Bromo-4-fluorobenzamide
Essential Safety and Handling Guide for 3-Bromo-4-fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound (CAS No. 455-85-6). Adherence to these protocols is essential for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed.[1] Structurally similar compounds are known to cause skin and eye irritation, and may cause respiratory irritation.[2][3][4][5] Therefore, a comprehensive PPE plan is mandatory.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye damage.[6][7] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat or apron, and closed-toe shoes.[6] | Prevents skin contact, which can lead to irritation.[6] |
| Respiratory Protection | Use in a well-ventilated chemical fume hood.[5][6] If ventilation is inadequate, a NIOSH-approved respirator with cartridges for organic vapors is necessary.[6] | Minimizes inhalation of vapors, which can cause respiratory tract irritation.[6] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is critical when working with this compound. The following protocol outlines the essential steps for a standard laboratory procedure.
1. Preparation:
-
Fume Hood Verification: Before starting, ensure the chemical fume hood is operational and the work area is clean and uncluttered.[6]
-
Gather Materials: Place all necessary equipment and reagents within the fume hood.
-
Emergency Equipment: Confirm that an emergency eyewash station and safety shower are easily accessible.
2. Donning PPE:
-
Put on all personal protective equipment as specified in the table above before handling the chemical.[6]
3. Chemical Handling:
-
Aliquotting: Carefully measure and transfer the required amount of this compound. All handling of the solid or its solutions must occur within the fume hood.[6]
-
Reaction Setup: Conduct all experimental procedures within the chemical fume hood. Keep the sash at the lowest practical height.[6]
4. Post-Procedure and Decontamination:
-
Cooling: Allow all equipment to cool to room temperature within the fume hood.
-
Decontamination: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood. Collect the rinsate as hazardous waste.[6]
-
Surface Cleaning: Decontaminate all work surfaces that may have come into contact with the chemical.
-
PPE Removal: Remove PPE in the correct order to avoid self-contamination. Dispose of single-use items in the designated hazardous waste container.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.[5]
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and contaminated materials is vital to prevent environmental contamination and ensure laboratory safety.
1. Waste Segregation:
-
Halogenated Waste: As a halogenated organic compound, all waste containing this compound must be collected separately from non-halogenated waste.[6] This includes unused product, reaction residues, and contaminated materials.
2. Container Management:
-
Labeling: Use a designated, properly labeled hazardous waste container. The label must include "Hazardous Waste" and the full chemical name.[8]
-
Storage: Keep the waste container securely sealed and store it in a designated satellite accumulation area.[8]
3. Spill Management:
-
Minor Spills: For small spills within a fume hood, absorb the material with an inert absorbent like sand or vermiculite. Collect the contaminated absorbent material and place it in the halogenated organic waste container.[5]
-
Major Spills: In the event of a larger spill, evacuate the area and follow your institution's emergency procedures.
4. Final Disposal:
-
Follow your institution's hazardous waste disposal procedures, which typically involve a licensed hazardous waste disposal company.[5][8]
Workflow for Handling this compound
Caption: Workflow for handling this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. 3-Bromo-4-fluorobenzaldehyde | C7H4BrFO | CID 173604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
